molecular formula C10H14N2O6 B15599808 N1-Methylpseudouridine-d3

N1-Methylpseudouridine-d3

カタログ番号: B15599808
分子量: 261.25 g/mol
InChIキー: UVBYMVOUBXYSFV-GMUFAEHASA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N1-Methylpseudouridine-d3 is a useful research compound. Its molecular formula is C10H14N2O6 and its molecular weight is 261.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C10H14N2O6

分子量

261.25 g/mol

IUPAC名

5-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-12-2-4(9(16)11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7?,8+/m1/s1/i1D3

InChIキー

UVBYMVOUBXYSFV-GMUFAEHASA-N

製品の起源

United States

Foundational & Exploratory

The Role of N1-Methylpseudouridine in Enhancing mRNA Stability and Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics and vaccines has revolutionized modern medicine, with chemical modifications to the mRNA molecule playing a pivotal role in their success. Among these, the incorporation of N1-methylpseudouridine (m1Ψ) has emerged as a critical strategy to enhance mRNA stability, increase protein translation, and reduce innate immunogenicity. This technical guide provides a comprehensive overview of the role of m1Ψ in mRNA stability, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Enhanced Protein Expression and Stability with m1Ψ Modification

The substitution of uridine (B1682114) with N1-methylpseudouridine in in vitro transcribed (IVT) mRNA has been demonstrated to significantly boost protein expression. This enhancement is attributed to a combination of increased translational efficiency and improved mRNA stability.

Quantitative Analysis of Protein Expression

Studies have consistently shown that m1Ψ-modified mRNA leads to substantially higher protein yields compared to unmodified (U) or pseudouridine (B1679824) (Ψ)-modified mRNA. The following table summarizes key findings from comparative studies.

mRNA ModificationCell Line/SystemReporter GeneFold Increase in Protein Expression (relative to unmodified mRNA)Reference
m1Ψ Various cell linesFirefly Luciferase~13-fold[1]
m5C/m1Ψ Various cell linesFirefly Luciferaseup to ~44-fold[1]
m1Ψ HEK 293 cells-> 10-fold increase relative to Ψ[2]

Table 1: Comparative analysis of protein expression from modified mRNA. m5C: 5-methylcytidine.

Impact of m1Ψ on mRNA Stability

The incorporation of m1Ψ contributes to the increased functional half-life of mRNA. This is thought to be due to alterations in the mRNA's secondary structure, making it more resistant to degradation by cellular ribonucleases. A recent study demonstrated a positive correlation between the ratio of m1Ψ modification and mRNA stability, with higher modification ratios leading to greater protection from degradation[3].

Evasion of the Innate Immune Response

A significant hurdle for therapeutic mRNA is the activation of the innate immune system, which recognizes unmodified single-stranded RNA as a potential viral threat. The inclusion of m1Ψ effectively dampens this immune response by reducing the recognition of mRNA by key pattern recognition receptors (PRRs).

Reduced Activation of Toll-Like Receptors (TLRs)

Endosomal TLRs, particularly TLR3, TLR7, and TLR8, are crucial sensors of foreign RNA. N1-methylpseudouridine-modified mRNA has been shown to evade activation of TLR3[1]. Furthermore, Ψ-modified RNA resists degradation by endolysosomal nucleases like RNase T2, which is a prerequisite for TLR7/8 activation[]. While Ψ itself is a poor activator of TLR8, m1Ψ has been reported to have some TLR8-stimulatory effects, a factor to consider in therapeutic design[].

Attenuation of RIG-I Signaling

The cytosolic sensor Retinoic acid-Inducible Gene I (RIG-I) recognizes viral RNA and triggers an antiviral signaling cascade. Studies have shown that RNAs containing modifications such as m1Ψ fail to induce the conformational changes in RIG-I necessary for downstream signaling, effectively suppressing this arm of the innate immune response[5].

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing mRNA stability.

Innate_Immune_Sensing_of_mRNA cluster_TLR Endosomal Recognition (TLR7/8) cluster_RIGI Cytosolic Recognition (RIG-I) Unmodified mRNA Unmodified mRNA Endosome Endosome Unmodified mRNA->Endosome m1Ψ-mRNA m1Ψ-mRNA m1Ψ-mRNA->Endosome TLR7/8 TLR7/8 m1Ψ-mRNA->TLR7/8 Reduced Recognition Endosome->TLR7/8 RNA fragments MyD88 MyD88 TLR7/8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-kB / IRFs NF-kB / IRFs TRAF6->NF-kB / IRFs Inflammatory Cytokines Inflammatory Cytokines NF-kB / IRFs->Inflammatory Cytokines Unmodified mRNA_cyto Unmodified mRNA RIG-I (inactive) RIG-I (inactive) Unmodified mRNA_cyto->RIG-I (inactive) m1Ψ-mRNA_cyto m1Ψ-mRNA m1Ψ-mRNA_cyto->RIG-I (inactive) Inhibited Binding RIG-I (active) RIG-I (active) RIG-I (inactive)->RIG-I (active) Conformational Change MAVS MAVS RIG-I (active)->MAVS TBK1/IKKε TBK1/IKKε MAVS->TBK1/IKKε IRF3/7 IRF3/7 TBK1/IKKε->IRF3/7 Type I IFN Type I IFN IRF3/7->Type I IFN

Caption: Innate immune sensing of mRNA via endosomal TLRs and cytosolic RIG-I.

mRNA_Stability_Workflow Start Start Cell_Culture Seed cells and culture overnight Start->Cell_Culture Transcription_Inhibition Add Actinomycin D to inhibit transcription Cell_Culture->Transcription_Inhibition Time_Points Collect cell samples at multiple time points (e.g., 0, 2, 4, 6, 8 hours) Transcription_Inhibition->Time_Points RNA_Isolation Isolate total RNA from each sample Time_Points->RNA_Isolation cDNA_Synthesis Synthesize cDNA via reverse transcription RNA_Isolation->cDNA_Synthesis qPCR Perform quantitative PCR (qPCR) for the target mRNA cDNA_Synthesis->qPCR Data_Analysis Calculate relative mRNA abundance at each time point and determine half-life qPCR->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing mRNA stability using Actinomycin D.

m1Psi_Effects_Logic m1Psi N1-Methylpseudouridine Incorporation Structural_Stability Altered mRNA Secondary Structure m1Psi->Structural_Stability Immune_Evasion Reduced Recognition by Innate Immune Sensors (TLRs, RIG-I) m1Psi->Immune_Evasion Increased_Stability Increased mRNA Half-life Structural_Stability->Increased_Stability Reduced_IFN_Response Reduced Type I IFN and Inflammatory Cytokine Production Immune_Evasion->Reduced_IFN_Response Reduced_Degradation Decreased mRNA Degradation Increased_Stability->Reduced_Degradation Increased_Protein Increased Protein Expression Reduced_Degradation->Increased_Protein Enhanced_Translation Enhanced Translation Efficiency Reduced_IFN_Response->Enhanced_Translation Enhanced_Translation->Increased_Protein

Caption: Logical relationship of m1Ψ incorporation to its biological effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide step-by-step protocols for key experiments related to the synthesis and evaluation of m1Ψ-modified mRNA.

In Vitro Transcription of m1Ψ-Modified mRNA

This protocol outlines the synthesis of m1Ψ-containing mRNA using a T7 RNA polymerase-based in vitro transcription system.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

  • T7 RNA Polymerase

  • RNase Inhibitor

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 20 mM Spermidine, 100 mM DTT)

  • NTP solution mix (10 mM ATP, 10 mM CTP, 10 mM GTP)

  • N1-methylpseudouridine-5'-Triphosphate (m1ΨTP) solution (10 mM)

  • Anti-Reverse Cap Analog (ARCA)

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit or phenol-chloroform extraction reagents

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • 1 µL of linearized DNA template (1 µg)

    • 2 µL of NTP solution mix

    • 2 µL of m1ΨTP solution (replacing UTP)

    • 1.4 µL of ARCA (for co-transcriptional capping)

    • 0.5 µL of RNase Inhibitor

    • 1 µL of T7 RNA Polymerase

  • Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Purify the mRNA using an appropriate RNA purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Resuspend the purified mRNA in nuclease-free water and quantify its concentration using a spectrophotometer.

  • Assess the integrity of the transcribed mRNA by gel electrophoresis.

mRNA Stability Assay Using Actinomycin D

This protocol describes a common method to determine mRNA half-life by inhibiting transcription with Actinomycin D and measuring the decay of the target mRNA over time.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Actinomycin D stock solution (e.g., 5 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • RNA isolation reagents (e.g., TRIzol)

  • Reverse transcription kit

  • qPCR master mix and primers for the target and a stable housekeeping gene

Procedure:

  • Seed cells in multiple wells or plates to allow for harvesting at different time points. Culture overnight to allow for adherence and normal growth.

  • Treat the cells with Actinomycin D at a final concentration that effectively inhibits transcription without causing immediate cytotoxicity (typically 5-10 µg/mL)[6]. The time of addition is considered time zero (t=0).

  • Harvest cells at various time points after Actinomycin D addition (e.g., 0, 2, 4, 6, 8 hours).

  • For each time point, wash the cells with PBS and then lyse them for RNA extraction.

  • Isolate total RNA from each sample.

  • Synthesize cDNA from an equal amount of RNA from each time point using a reverse transcription kit.

  • Perform qPCR to quantify the relative abundance of the target mRNA at each time point. Normalize the data to the expression of a stable housekeeping gene.

  • Calculate the percentage of remaining mRNA at each time point relative to the amount at t=0.

  • Plot the percentage of remaining mRNA versus time on a semi-logarithmic scale. The time at which 50% of the initial mRNA remains is the half-life.

Assessment of mRNA Immunogenicity in Cell Lines

This protocol provides a framework for evaluating the immunostimulatory potential of modified mRNA by measuring the induction of inflammatory cytokines in a relevant cell line.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable reporter cell line (e.g., THP-1 cells).

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

  • Unmodified and m1Ψ-modified mRNA constructs.

  • Transfection reagent suitable for mRNA (e.g., Lipofectamine MessengerMAX).

  • Positive control (e.g., R848, a TLR7/8 agonist).

  • ELISA kits for detecting cytokines of interest (e.g., TNF-α, IFN-α).

  • RNA isolation and qPCR reagents for analyzing gene expression of interferons and cytokines.

Procedure:

  • Culture the cells to the appropriate density in a multi-well plate.

  • Prepare mRNA-lipid nanoparticle (LNP) complexes according to the manufacturer's protocol for the chosen transfection reagent.

  • Transfect the cells with unmodified mRNA, m1Ψ-modified mRNA, a mock transfection control, and a positive control.

  • Incubate the cells for a specified period (e.g., 6-24 hours).

  • Collect the cell culture supernatant to measure secreted cytokine levels using ELISA.

  • Harvest the cells to isolate RNA for qPCR analysis of immune-related gene expression.

  • Compare the levels of cytokine secretion and gene expression induced by the different mRNA constructs to assess their relative immunogenicity.

Conclusion

The incorporation of N1-methylpseudouridine is a cornerstone of modern mRNA therapeutic design. Its multifaceted role in enhancing mRNA stability, boosting protein translation, and mitigating innate immune responses has been instrumental in the development of effective and safe mRNA-based vaccines and therapies. The data and protocols presented in this guide offer a foundational resource for researchers and developers in this rapidly advancing field. Further optimization of modification strategies and a deeper understanding of the context-dependent effects of m1Ψ will continue to drive innovation in mRNA technology.

References

The Architect of Stealth: A Technical Guide to N1-Methylpseudouridine's Evasion of the Innate Immune System

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The scientific community has witnessed a paradigm shift in vaccine and therapeutic development with the advent of mRNA technology. Central to this revolution is the strategic incorporation of modified nucleosides, particularly N1-methylpseudouridine (m1Ψ). This in-depth technical guide provides a comprehensive overview of the molecular mechanisms by which m1Ψ-modified mRNA mitigates innate immune responses, a critical feature for its therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of immunology, molecular biology, and pharmacology.

Executive Summary

The immunogenicity of exogenous in vitro transcribed (IVT) mRNA has long been a significant hurdle in its therapeutic application. The host's innate immune system is adept at recognizing foreign RNA, triggering a cascade of inflammatory responses that can lead to reduced protein expression and adverse effects. The substitution of uridine (B1682114) with N1-methylpseudouridine has emerged as a powerful strategy to circumvent this immune surveillance. This guide will dissect the core mechanisms of this immune evasion, focusing on the interactions between m1Ψ-modified mRNA and key innate immune sensors, including Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and Protein Kinase R (PKR). We will present quantitative data on the reduction of inflammatory markers, provide detailed experimental protocols for assessing RNA immunogenicity, and visualize the intricate signaling pathways involved.

The Molecular Basis of m1Ψ-Mediated Immune Evasion

The incorporation of m1Ψ into an mRNA sequence alters its biophysical properties and its interaction with the host's innate immune machinery at multiple levels. The primary mechanisms of reduced immunogenicity can be categorized as follows:

  • Altered Recognition by Endosomal Toll-Like Receptors (TLRs): TLRs, such as TLR3, TLR7, and TLR8, are pattern recognition receptors (PRRs) that detect nucleic acids in the endosomes. Unmodified single-stranded RNA (ssRNA), particularly uridine-rich sequences, is a potent activator of TLR7 and TLR8, while double-stranded RNA (dsRNA) activates TLR3. The presence of the methyl group at the N1 position of pseudouridine (B1679824) sterically hinders the binding of the mRNA to these receptors. This reduced affinity leads to a significant dampening of the downstream signaling cascade that would otherwise result in the production of pro-inflammatory cytokines and type I interferons.

  • Evasion of Cytosolic RIG-I-Like Receptors (RLRs): The cytosolic sensors, Retinoic acid-Inducible Gene I (RIG-I) and Melanoma Differentiation-Associated protein 5 (MDA5), are crucial for detecting viral RNA in the cytoplasm. RIG-I typically recognizes short dsRNA with a 5'-triphosphate cap. While the 5' cap structure of therapeutic mRNA is designed to mimic that of eukaryotic mRNA, the presence of unmodified uridine can still lead to some level of RIG-I activation. The incorporation of m1Ψ alters the conformational landscape of the RNA, which is thought to reduce its ability to effectively engage and activate RIG-I, thereby preventing the induction of an antiviral state.

  • Diminished Activation of Protein Kinase R (PKR): PKR is a ubiquitously expressed serine/threonine kinase that is activated by dsRNA. Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis. IVT mRNA can contain dsRNA contaminants or form secondary structures that activate PKR. The presence of m1Ψ has been shown to reduce the formation of these dsRNA byproducts during in vitro transcription and may also alter the stability of secondary structures, leading to decreased PKR activation. This not only prevents the inhibition of translation but also reduces a key inflammatory signaling pathway.

Quantitative Assessment of Reduced Immunogenicity

The replacement of uridine with m1Ψ results in a quantifiable reduction in the expression of key inflammatory cytokines. The following table summarizes representative data from studies investigating the immunomodulatory effects of m1Ψ-modified mRNA in various cell lines.

Cell LineModificationTarget GeneFold Change in mRNA Expression (relative to unmodified mRNA)Reference
293T 100% m1ΨRIG-ISignificantly Reduced[1]
100% m1ΨRANTESSignificantly Reduced[1]
100% m1ΨIL-6Significantly Reduced[1]
100% m1ΨIFN-β1Significantly Reduced[1]
100% m1ΨTNF-αSignificantly Reduced[1]
A549 100% m1ΨRIG-ISignificantly Reduced[1]
100% m1ΨIL-6Significantly Reduced[1]
100% m1ΨIFN-β1Significantly Reduced[1]

Note: "Significantly Reduced" indicates a statistically significant decrease as reported in the cited study, though specific fold-change values were not always provided in the abstract.

Key Experimental Protocols

The following sections provide detailed methodologies for essential experiments used to characterize the immunogenicity of m1Ψ-modified mRNA.

In Vitro Transcription of m1Ψ-Modified mRNA

This protocol outlines the synthesis of m1Ψ-modified mRNA using a commercially available T7 RNA polymerase kit.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg/µL)

  • N1-methylpseudouridine-5'-Triphosphate (m1ΨTP) (100 mM)

  • ATP, GTP, CTP (100 mM each)

  • T7 RNA Polymerase Buffer (10x)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • Lithium Chloride (LiCl) solution (7.5 M)

  • Ethanol (100% and 70%)

  • RNA purification columns or magnetic beads

Procedure:

  • Thaw and Prepare Reagents: Thaw all reagents on ice. Keep enzymes and buffers on ice throughout the procedure.

  • Assemble Transcription Reaction: In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • T7 RNA Polymerase Buffer (10x): 2 µL

    • ATP, GTP, CTP (100 mM each): 2 µL of each

    • m1ΨTP (100 mM): 2 µL (for 100% substitution of UTP)

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification: Purify the mRNA using either a column-based kit or magnetic beads according to the manufacturer's instructions. This step is crucial to remove unincorporated nucleotides, enzymes, and DNA fragments.

  • RNA Precipitation (Optional): To concentrate the RNA, add 0.5 volumes of 7.5 M LiCl and 1.5 volumes of 100% ethanol. Incubate at -20°C for at least 30 minutes. Centrifuge at >12,000 x g for 15 minutes at 4°C. Discard the supernatant, wash the pellet with 70% ethanol, and air-dry the pellet before resuspending in nuclease-free water.

  • Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.

Transfection of Dendritic Cells with mRNA

This protocol describes the transfection of human monocyte-derived dendritic cells (DCs) with mRNA using electroporation (nucleofection).[2][3]

Materials:

  • Human monocyte-derived immature DCs

  • m1Ψ-modified mRNA and unmodified control mRNA (1-5 µg per transfection)

  • Human DC Nucleofector™ Kit (Lonza) or equivalent

  • Amaxa™ Nucleofector™ II/4D-Nucleofector™ or similar electroporation system

  • Complete RPMI-1640 medium supplemented with 10% FBS, GM-CSF, and IL-4

  • Sterile cuvettes for electroporation

Procedure:

  • Prepare Dendritic Cells: Culture and differentiate human monocytes into immature DCs. On the day of transfection, harvest the cells and count them. For each transfection, you will need approximately 2 x 10^6 cells.

  • Cell Pellet Preparation: Centrifuge the required number of cells at 250 x g for 10 minutes. Carefully aspirate the supernatant completely.

  • Resuspend in Nucleofector™ Solution: Gently resuspend the cell pellet in 100 µL of room-temperature Human DC Nucleofector™ Solution per sample.

  • Add mRNA: Add 1-5 µg of the desired mRNA to the 100 µL of cell suspension.

  • Electroporation: Immediately transfer the cell/mRNA suspension to a certified cuvette. Place the cuvette into the Nucleofector™ device and apply the appropriate program for human DCs (e.g., U-002).

  • Recovery: Immediately after electroporation, add 500 µL of pre-warmed complete RPMI-1640 medium to the cuvette. Gently transfer the entire volume to a well of a 12-well plate containing 1.5 mL of pre-warmed complete medium.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator. Cells can be harvested for downstream analysis (e.g., cytokine measurement) at various time points (e.g., 6, 12, 24 hours).

Cytokine Measurement by ELISA

This protocol provides a general procedure for a sandwich ELISA to quantify cytokine levels in the supernatant of transfected cells.[4][5][6][7][8]

Materials:

  • ELISA plate (96-well, high-binding)

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine of interest)

  • Recombinant cytokine standard

  • Assay diluent (e.g., PBS with 10% FBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat Plate: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Add Samples and Standards: Wash the plate 3 times. Prepare a standard curve by serially diluting the recombinant cytokine standard in assay diluent. Add 100 µL of the standards and cell culture supernatants (from transfected DCs) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Add Detection Antibody: Wash the plate 3 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Add Streptavidin-HRP: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.

  • Develop and Read: Wash the plate 5 times. Add 100 µL of TMB substrate to each well and incubate until a color change is observed (typically 15-30 minutes). Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm on a plate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values versus the concentration of the recombinant cytokine standards. Use the standard curve to determine the concentration of the cytokine in the cell culture supernatants.

Visualizing the Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key innate immune signaling pathways that are modulated by m1Ψ-modified mRNA.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA Unmodified ssRNA TLR7 TLR7 ssRNA->TLR7 Binds & Activates m1_ssRNA m1Ψ-modified ssRNA m1_ssRNA->TLR7 Binding Reduced MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 NF_kB NF-κB IKK_complex->NF_kB NF_kB_nuc NF-κB NF_kB->NF_kB_nuc IRF7_nuc IRF7 IRF7->IRF7_nuc Cytokines Pro-inflammatory Cytokines & Type I IFN NF_kB_nuc->Cytokines IRF7_nuc->Cytokines

Caption: TLR7 Signaling Pathway and the effect of m1Ψ modification.

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus viral_RNA Viral dsRNA / Unmodified IVT RNA RIG_I RIG-I (inactive) viral_RNA->RIG_I Binds & Activates m1_RNA m1Ψ-modified RNA m1_RNA->RIG_I Activation Reduced RIG_I_active RIG-I (active) RIG_I->RIG_I_active MAVS MAVS RIG_I_active->MAVS TRAF3 TRAF3 MAVS->TRAF3 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates IRF3_p p-IRF3 (dimer) IRF3->IRF3_p Dimerizes IRF3_nuc p-IRF3 IRF3_p->IRF3_nuc IFN Type I Interferon (IFN-β) IRF3_nuc->IFN

Caption: RIG-I Signaling Pathway and its reduced activation by m1Ψ RNA.

PKR_Signaling_Pathway cluster_cytoplasm Cytoplasm dsRNA dsRNA byproduct / Secondary Structure PKR PKR (inactive) dsRNA->PKR Binds & Activates m1_RNA_struct m1Ψ RNA structure m1_RNA_struct->PKR Activation Reduced PKR_active PKR (active, phosphorylated) PKR->PKR_active Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates eIF2a_p p-eIF2α eIF2a->eIF2a_p Translation Protein Synthesis eIF2a_p->Translation Inhibits Translation_inhibited Translation Inhibited

Caption: PKR Activation Pathway and its inhibition by m1Ψ modification.

Conclusion

The incorporation of N1-methylpseudouridine into mRNA represents a cornerstone of modern RNA therapeutics. By subtly altering the chemical structure of the RNA backbone, m1Ψ effectively cloaks the mRNA from the host's innate immune sensors. This multifaceted mechanism of immune evasion, encompassing reduced TLR and RLR activation and diminished PKR-mediated translational repression, is fundamental to the safety and efficacy of mRNA-based vaccines and therapies. A thorough understanding of these molecular interactions is paramount for the continued innovation and development of next-generation RNA medicines. This guide provides a foundational resource for researchers and developers in this rapidly evolving field, offering both the theoretical framework and practical methodologies to advance their work.

References

The Advent of N1-Methylpseudouridine in mRNA Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of modern therapeutics has been profoundly reshaped by the advent of messenger RNA (mRNA) technology, a revolution largely catalyzed by a key chemical modification: the substitution of uridine (B1682114) with N1-methylpseudouridine (m1Ψ). This in-depth technical guide explores the discovery, development, and therapeutic integration of m1Ψ, a cornerstone of highly effective and safe mRNA vaccines and a promising modification for a new generation of protein replacement therapies and gene editing tools. We delve into the molecular mechanisms by which m1Ψ enhances protein translation and mitigates the innate immune responses that historically hindered the clinical application of exogenous mRNA. This guide provides detailed experimental protocols, quantitative data comparisons, and visual representations of the underlying biological pathways to equip researchers, scientists, and drug development professionals with the critical knowledge to harness the full potential of m1Ψ-modified mRNA.

Introduction: Overcoming the Hurdles of mRNA Therapeutics

The concept of using mRNA as a therapeutic agent has been explored for decades, offering the potential to express any protein of interest directly within a patient's cells. However, early attempts were plagued by two major obstacles: the inherent instability of mRNA and its potent activation of the innate immune system.[1] Unmodified single-stranded RNA (ssRNA) is recognized by various pattern recognition receptors (PRRs) as a pathogen-associated molecular pattern (PAMP), triggering a cascade of inflammatory responses that lead to translational shutdown and rapid degradation of the mRNA transcript.[2]

The pioneering work of Katalin Karikó and Drew Weissman identified that nucleoside modifications, naturally present in endogenous RNA, could be leveraged to render synthetic mRNA "stealthy" to the immune system.[3] Their research demonstrated that the incorporation of pseudouridine (B1679824) (Ψ), an isomer of uridine, significantly reduced the immunogenicity of mRNA.[4] Subsequent research led to the discovery of N1-methylpseudouridine (m1Ψ), a derivative of pseudouridine, which not only further dampened the immune response but also substantially enhanced the efficiency of protein translation.[5] This breakthrough was instrumental in the rapid development and success of the Pfizer-BioNTech and Moderna COVID-19 vaccines.[6]

The Dual Role of N1-Methylpseudouridine: Enhanced Translation and Immune Evasion

The therapeutic superiority of m1Ψ-modified mRNA stems from its dual ability to increase protein production and reduce unwanted immune activation.

Enhanced Translational Capacity

The incorporation of m1Ψ into an mRNA transcript leads to a significant increase in protein expression compared to its unmodified or even pseudouridine-modified counterparts.[5][7] This enhancement is attributed to several factors:

  • Increased Ribosome Density: Studies have shown that m1Ψ-modified mRNA exhibits increased ribosome loading, suggesting more efficient initiation of translation.[8]

  • Altered Translation Dynamics: While the exact mechanism is still under investigation, it is proposed that m1Ψ may induce a more favorable secondary structure for ribosome scanning and engagement.[8]

  • Evasion of Translational Repression: By avoiding the activation of innate immune sensors like Protein Kinase R (PKR), m1Ψ-mRNA bypasses a key pathway that leads to the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α) and a subsequent global shutdown of protein synthesis.[4][5]

Evasion of Innate Immune Sensing

The primary advantage of m1Ψ modification lies in its ability to circumvent detection by key innate immune sensors that recognize foreign RNA.

  • Toll-Like Receptors (TLRs): Unmodified ssRNA is a potent ligand for endosomal TLR7 and TLR8. The N1-methylation of pseudouridine sterically hinders the binding of the mRNA to these receptors, thereby preventing the initiation of a pro-inflammatory signaling cascade.[2][9]

  • RIG-I-like Receptors (RLRs): Cytosolic sensors such as Retinoic acid-inducible gene I (RIG-I) and Melanoma differentiation-associated protein 5 (MDA5) are activated by viral RNA. m1Ψ modification has been shown to reduce the ability of mRNA to activate RIG-I.[10]

  • Protein Kinase R (PKR): Double-stranded RNA (dsRNA), often a byproduct of in vitro transcription, is a strong activator of PKR. While purification methods can reduce dsRNA contaminants, the incorporation of m1Ψ inherently lessens the activation of PKR by any residual dsRNA or secondary structures within the mRNA.[4][11]

  • 2'-5'-Oligoadenylate Synthetase (OAS)/RNase L Pathway: The OAS/RNase L system is another crucial antiviral pathway activated by dsRNA. m1Ψ-modified RNA has been shown to be a poor activator of OAS, thus preventing the subsequent RNase L-mediated degradation of cellular and viral RNA.[12]

Quantitative Data on the Impact of N1-Methylpseudouridine

The following tables summarize quantitative data from various studies, highlighting the significant advantages of m1Ψ modification in mRNA therapeutics.

Table 1: In Vitro and In Vivo Protein Expression from Modified mRNA
Reporter GeneDelivery MethodSystemUnmodified mRNA Expression (relative units)Pseudouridine (Ψ) mRNA Expression (relative units)N1-Methylpseudouridine (m1Ψ) mRNA Expression (relative units)Reference
Firefly LuciferaseLipofectionHEK293T cells1~10~44[5]
Firefly LuciferaseIntradermal InjectionMice1~4~13[5]
EGFPLipofectionHuman Fibroblast-like SynoviocytesLower than m1ΨNot TestedHigher than unmodified[13]
LuciferaseLNPMice (intradermal)Lower than m1ΨNot TestedHigher than unmodified[7]
Table 2: Cytokine Induction by Modified mRNA in Human Dendritic Cells
CytokineUnmodified mRNA (pg/mL)N1-Methylpseudouridine (m1Ψ) mRNA (pg/mL)Reference
IFN-αHighLow/Undetectable[9]
TNF-αHighLow/Undetectable[9][13]
IL-6HighLow/Undetectable[9][13]
IL-12HighLow/Undetectable[9]
CXCL10HighLow[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis, formulation, and evaluation of m1Ψ-modified mRNA.

Synthesis of N1-Methylpseudouridine-Modified mRNA via In Vitro Transcription

Objective: To synthesize m1Ψ-containing mRNA from a DNA template using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the gene of interest and a poly(A) tail sequence.

  • T7 RNA Polymerase

  • Ribonuclease Inhibitor

  • 10X Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 100 mM DTT, 20 mM Spermidine)

  • ATP, GTP, CTP solutions (100 mM)

  • N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP) solution (100 mM)

  • DNase I (RNase-free)

  • mRNA purification kit (e.g., silica-based columns)

  • Nuclease-free water

Procedure:

  • Assemble the in vitro transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 50 µL

    • 10X Transcription Buffer: 5 µL

    • ATP, GTP, CTP (100 mM each): 2 µL each

    • m1ΨTP (100 mM): 2 µL

    • Linearized DNA template: 1 µg

    • Ribonuclease Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purify the mRNA using an appropriate mRNA purification kit according to the manufacturer's instructions.

  • Elute the purified mRNA in nuclease-free water.

  • Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity via gel electrophoresis.

Formulation of m1Ψ-mRNA into Lipid Nanoparticles (LNPs)

Objective: To encapsulate m1Ψ-mRNA into LNPs for in vivo delivery.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol (B145695)

  • Helper lipid (e.g., DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • m1Ψ-mRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture in ethanol by combining the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at the desired molar ratio.

  • Prepare the m1Ψ-mRNA solution in the acidic aqueous buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions, with the lipid-ethanol solution in one inlet and the mRNA-aqueous solution in the other.

  • Run the device at a defined flow rate ratio (typically 3:1 aqueous to organic) to allow for the rapid mixing and self-assembly of the LNPs.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.

  • Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vitro Transfection of Dendritic Cells and Cytokine Analysis

Objective: To transfect human monocyte-derived dendritic cells (mo-DCs) with m1Ψ-mRNA and quantify the resulting cytokine production.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • GM-CSF and IL-4 for DC differentiation

  • m1Ψ-mRNA-LNP formulation

  • Unmodified mRNA-LNP formulation (as a control)

  • Electroporation system and cuvettes

  • RPMI-1640 medium with 10% FBS

  • Human cytokine ELISA kits (e.g., for TNF-α, IL-6, IFN-α)

Procedure:

  • Isolate monocytes from PBMCs and differentiate them into immature mo-DCs using GM-CSF and IL-4 for 5-7 days.

  • Harvest the immature mo-DCs and resuspend them in electroporation buffer.

  • Add the m1Ψ-mRNA-LNP or unmodified mRNA-LNP to the cell suspension.

  • Electroporate the cells using optimized parameters for mo-DCs.

  • Immediately transfer the electroporated cells to fresh culture medium and incubate at 37°C.

  • After 24 hours, collect the cell culture supernatant for cytokine analysis.

  • Perform ELISAs for the desired cytokines according to the manufacturer's instructions.

  • Analyze the results by comparing cytokine concentrations in the supernatants of cells transfected with m1Ψ-mRNA versus unmodified mRNA.

Visualization of Key Pathways and Workflows

Signaling Pathways of Innate Immune Recognition of mRNA

InnateImmuneSignaling cluster_extracellular Endosome cluster_cytosol Cytosol Unmodified mRNA Unmodified mRNA TLR7/8 TLR7/8 Unmodified mRNA->TLR7/8 binds MyD88 MyD88 TLR7/8->MyD88 IRF7 IRF7 MyD88->IRF7 NF-kB NF-kB MyD88->NF-kB Type I IFN Type I IFN IRF7->Type I IFN activates transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines activates transcription m1-Psi mRNA m1-Psi mRNA RIG-I/MDA5 RIG-I/MDA5 m1-Psi mRNA->RIG-I/MDA5 evades PKR PKR m1-Psi mRNA->PKR evades OAS OAS m1-Psi mRNA->OAS evades Translation Translation m1-Psi mRNA->Translation proceeds Unmodified mRNA_cyto Unmodified mRNA Unmodified mRNA_cyto->RIG-I/MDA5 activates Unmodified mRNA_cyto->PKR activates Unmodified mRNA_cyto->OAS activates MAVS MAVS RIG-I/MDA5->MAVS activates eIF2a eIF2a PKR->eIF2a phosphorylates RNase L RNase L OAS->RNase L activates MAVS->Type I IFN activates Translational Repression Translational Repression eIF2a->Translational Repression RNA Degradation RNA Degradation RNase L->RNA Degradation

Caption: Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.

Experimental Workflow for m1Ψ-mRNA Production and Evaluation

experimental_workflow cluster_synthesis mRNA Synthesis cluster_formulation LNP Formulation cluster_evaluation In Vitro/In Vivo Evaluation A DNA Template (T7 promoter, GOI, polyA) B In Vitro Transcription (T7 Polymerase, NTPs, m1ΨTP) A->B C DNase Treatment B->C D mRNA Purification C->D E Purified m1Ψ-mRNA D->E G Microfluidic Mixing E->G F Lipid Mix (in Ethanol) F->G H Dialysis (Buffer Exchange) G->H I m1Ψ-mRNA-LNPs H->I J Cell Transfection (e.g., Dendritic Cells) I->J K Animal Administration (e.g., Intramuscular) I->K L Protein Expression Analysis (e.g., Luciferase Assay, Western Blot) J->L M Immune Response Analysis (e.g., ELISA, Flow Cytometry) J->M K->L K->M

Caption: Workflow for m1Ψ-mRNA synthesis, formulation, and evaluation.

Conclusion and Future Directions

The discovery and development of N1-methylpseudouridine have been a watershed moment for mRNA therapeutics, transforming a promising but challenging technology into a clinical reality. The ability of m1Ψ to enhance protein expression while simultaneously evading innate immune detection has established a new standard for mRNA vaccine design and has opened up exciting possibilities for the treatment of a wide range of diseases.

Future research will likely focus on several key areas:

  • Optimizing m1Ψ placement: Investigating whether strategic, rather than complete, replacement of uridine with m1Ψ can further fine-tune the balance between immunogenicity and translational efficiency for specific applications, such as cancer immunotherapies where a certain level of immune activation is desirable.

  • Exploring novel modifications: While m1Ψ is currently the gold standard, the search for new nucleoside modifications with even more favorable properties is ongoing.

  • Tissue-specific delivery: Combining m1Ψ-modified mRNA with advanced LNP formulations that target specific cell types or organs will be crucial for expanding the therapeutic applications beyond vaccines.

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of N1-Methylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methylpseudouridine (m1Ψ) has emerged as a critical component in the development of mRNA-based therapeutics and vaccines, most notably for its role in the COVID-19 mRNA vaccines.[1][2] Its incorporation into messenger RNA enhances protein expression and reduces immunogenicity compared to unmodified mRNA.[3] This technical guide provides a comprehensive overview of the synthesis pathways of N1-methylpseudouridine, its chemical structure, and detailed experimental protocols. Quantitative data is summarized for clarity, and key processes are visualized through logical diagrams to facilitate understanding for researchers and professionals in drug development.

Chemical Structure and Properties

N1-Methylpseudouridine is a modified pyrimidine (B1678525) nucleoside, an isomer of N1-methyluridine.[1] Unlike uridine (B1682114), which has a C1'-N1 glycosidic bond, pseudouridine (B1679824) and its derivatives feature a C1'-C5 bond, linking the ribose sugar to the uracil (B121893) base at the C5 position. The "N1-methyl" designation indicates the presence of a methyl group on the nitrogen at position 1 of the uracil base.

Chemical Structure:

  • IUPAC Name: 5-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione[1]

  • Molecular Formula: C₁₀H₁₄N₂O₆[1]

  • Molar Mass: 258.23 g/mol [1]

  • CAS Number: 13860-38-3[1]

The unique C-C glycosidic bond in N1-methylpseudouridine contributes to increased rotational freedom of the base, which is thought to enhance base stacking interactions within the RNA strand.[4] The N1-methylation further modulates these properties, contributing to the observed benefits in mRNA translation and stability.[5]

Table 1: Physicochemical Properties of N1-Methylpseudouridine

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄N₂O₆[1][6]
Molar Mass 258.23 g/mol [1][6]
CAS Number 13860-38-3[1][6]
Appearance Colourless to slightly yellow liquid (in solution)[]

Synthesis Pathways

The synthesis of N1-methylpseudouridine can be achieved through direct chemical methylation of pseudouridine or via more complex chemoenzymatic routes, particularly for the production of its triphosphate form (m1ΨTP) used in in vitro transcription.

Direct Chemical Synthesis from Pseudouridine

A facile and direct method for synthesizing N1-methylpseudouridine involves the methylation of pseudouridine.[8][9] This approach is advantageous for its simplicity and is based on established organic chemistry principles.

This protocol is based on the method described by Earl and Townsend (1977).[8][9]

Materials:

  • Pseudouridine (Ψ)

  • Methylating agent (e.g., Dimethyl sulfate)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate - K₂CO₃)

  • Quenching solution (e.g., Ammonium hydroxide)

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Methanol (B129727), Dichloromethane)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pseudouridine in the anhydrous solvent.

  • Addition of Base: Add the base to the solution to deprotonate the uracil ring, facilitating methylation.

  • Methylation: Slowly add the methylating agent to the reaction mixture at a controlled temperature (e.g., room temperature). The reaction is typically stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by adding the quenching solution to destroy any unreacted methylating agent.

  • Workup: Concentrate the reaction mixture under reduced pressure. The residue can then be partitioned between water and an organic solvent to remove inorganic salts.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to isolate N1-methylpseudouridine.

  • Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Quantitative Data for Direct Chemical Synthesis

ParameterValueReference(s)
Starting Material Pseudouridine[8][9]
Key Reagent Dimethyl sulfate[10]
Typical Yield Not explicitly stated in the initial short communication, requires optimization.[8][9]
Chemoenzymatic Synthesis of N1-Methylpseudouridine Triphosphate (m1ΨTP)

For the application in mRNA synthesis, N1-methylpseudouridine needs to be in its triphosphate form. Chemoenzymatic routes have been developed for a more efficient and scalable production of m1ΨTP.

This pathway typically involves:

  • Enzymatic conversion of uridine to pseudouridine monophosphate (ΨMP).

  • Chemical protection of the ribose hydroxyl groups (e.g., acetonide protection).

  • Chemical methylation of the protected ΨMP to form protected m1ΨMP.

  • Deprotection of the ribose hydroxyls.

  • Enzymatic phosphorylation of m1ΨMP to m1ΨDP and subsequently to m1ΨTP using specific kinases.

Characterization Data

The structural confirmation of synthesized N1-methylpseudouridine is crucial and is typically achieved through NMR and mass spectrometry.

Table 3: Spectroscopic Data for N1-Methylpseudouridine

TechniqueObserved DataReference(s)
¹H NMR Chemical shifts (ppm): 3.4 (N1-methyl group), 7.8 (H6 of the pyrimidine base). A Nuclear Overhauser Effect (NOE) is observed between the N1-methyl group and the H6 proton.[11]
Mass Spectrometry (LC-MS) Precursor m/z: 257.0776 [M-H]⁻[6]

Visualization of Synthesis and Workflow

Direct Chemical Synthesis Pathway

G Direct Chemical Synthesis of N1-Methylpseudouridine cluster_0 Reaction cluster_1 Purification cluster_2 Analysis Pseudouridine Pseudouridine (Ψ) ReactionMixture Reaction Mixture (Pseudouridine, Base, Solvent) Pseudouridine->ReactionMixture Dissolve MethylatedProduct N1-Methylpseudouridine (in reaction mixture) ReactionMixture->MethylatedProduct + Methylating Agent (e.g., Dimethyl Sulfate) QuenchedReaction Quenched Reaction Mixture MethylatedProduct->QuenchedReaction Quench CrudeProduct Crude Product QuenchedReaction->CrudeProduct Workup & Extraction PureProduct Pure N1-Methylpseudouridine CrudeProduct->PureProduct Column Chromatography Characterization Structural Characterization (NMR, MS) PureProduct->Characterization

Caption: Direct chemical synthesis of N1-Methylpseudouridine from pseudouridine.

Experimental Workflow for Synthesis and Purification

G Experimental Workflow for N1-Methylpseudouridine Synthesis start Start: Pseudouridine reaction 1. Direct Methylation Reaction start->reaction quench 2. Reaction Quenching reaction->quench workup 3. Solvent Evaporation & Extraction quench->workup purification 4. Column Chromatography workup->purification analysis 5. Purity and Identity Analysis (TLC, NMR, MS) purification->analysis final_product End: Pure N1-Methylpseudouridine analysis->final_product

Caption: Step-by-step experimental workflow for the synthesis and purification.

Conclusion

The synthesis of N1-methylpseudouridine is a key process in the production of modified mRNA for therapeutic applications. While chemoenzymatic methods are prominent for producing the triphosphate form, the direct chemical methylation of pseudouridine remains a fundamental and accessible method for obtaining the nucleoside. This guide provides the foundational knowledge, including detailed protocols and characterization data, to aid researchers in the synthesis and utilization of this vital molecule in their drug development endeavors. Further research into optimizing reaction conditions and purification methods for large-scale production will be crucial for advancing mRNA-based technologies.

References

A Deep Dive into the Structural Nuances of N1-Methylpseudouridine Versus Uridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of uridine (B1682114) (U) with its isomer, N1-methylpseudouridine (m1Ψ), in messenger RNA (mRNA) has revolutionized the landscape of mRNA-based therapeutics and vaccines. This substitution significantly enhances protein expression and circumvents the innate immune responses often triggered by exogenous unmodified RNA. Understanding the fundamental structural differences between these two nucleosides is paramount for optimizing the design and efficacy of future RNA-based medicines. This technical guide provides a comprehensive analysis of the core structural distinctions between N1-methylpseudouridine and uridine, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Structural Dissimilarities: A Tale of Two Bonds and a Methyl Group

The primary structural differences between uridine and N1-methylpseudouridine lie in the nature of the glycosidic bond and the methylation of the uracil (B121893) base.

  • Glycosidic Bond: Uridine possesses a conventional N-glycosidic bond, where the C1' atom of the ribose sugar is linked to the N1 atom of the uracil base. In stark contrast, N1-methylpseudouridine features a C-glycosidic bond, with the C1' of the ribose connected to the C5 of the uracil base. This fundamental change in connectivity has profound implications for the nucleoside's conformational flexibility and its interactions within an RNA helix.

  • N1-Methylation: As its name implies, N1-methylpseudouridine is characterized by the presence of a methyl group at the N1 position of the uracil base. This methylation prevents the N1 atom from acting as a hydrogen bond donor, a role it can play in pseudouridine, the parent compound of m1Ψ.

These two key modifications collectively influence the sugar pucker conformation, the orientation of the base relative to the sugar, and the overall stability of the RNA duplex.

Quantitative Structural Comparison

The following table summarizes the key structural parameters of uridine and N1-methylpseudouridine within an RNA duplex, derived from high-resolution crystal structures. These subtle yet significant differences in bond lengths, angles, and torsional parameters contribute to the distinct physicochemical properties of m1Ψ-containing RNA.

Structural ParameterUridine (in A-form RNA)N1-Methylpseudouridine (in A-form RNA)Significance
Glycosidic Bond C1'-N1C1'-C5Alters rotational freedom and base positioning.
Sugar Pucker Predominantly C3'-endoStrongly favors C3'-endoThe C3'-endo conformation is characteristic of A-form RNA helices and is further stabilized by the C-C glycosidic bond, contributing to a more rigid and pre-organized helical structure.[1]
Glycosidic Torsion Angle (χ) anti (~-160°)anti (~-163°)Both adopt an anti conformation, but the specific angle is influenced by the different glycosidic linkages.
N1 Atom Hydrogen bond donor/acceptorNo hydrogen bond donationThe methyl group at N1 blocks its ability to act as a hydrogen bond donor, which can influence base pairing and tertiary interactions.[2]

Note: Exact bond lengths and angles can vary slightly depending on the specific sequence context and the resolution of the crystal structure. The provided values are representative.

Impact on RNA Properties

The structural alterations introduced by N1-methylpseudouridine translate into significant functional advantages for therapeutic mRNA:

  • Increased Thermodynamic Stability: The enhanced base stacking and pre-organized C3'-endo conformation of m1Ψ contribute to a more stable RNA duplex. This increased stability can protect the mRNA from degradation by cellular nucleases, prolonging its half-life and leading to greater protein production.[2]

  • Enhanced Translational Efficiency: The structural modifications in m1Ψ-containing mRNA are thought to facilitate more efficient translation by the ribosome. While the precise mechanism is still under investigation, it is believed that the altered codon-anticodon interactions and the overall stability of the mRNA play a role.[3]

  • Reduced Immunogenicity: The presence of uridine in synthetic mRNA can be recognized by innate immune sensors such as Toll-like receptors 7 and 8 (TLR7/8), leading to an inflammatory response that can inhibit translation and cause adverse effects. The N1-methylpseudouridine modification effectively masks the mRNA from these sensors, thus evading this immune recognition.

Experimental Protocols

The determination of the structural and functional differences between uridine and N1-methylpseudouridine relies on a suite of sophisticated experimental techniques. Below are outlines of key protocols.

In Vitro Transcription of m1Ψ-Modified mRNA

This protocol describes the synthesis of mRNA with complete substitution of uridine with N1-methylpseudouridine.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • NTP solution (ATP, GTP, CTP)

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP)

  • Transcription buffer

  • RNase inhibitor

  • DNase I

  • Purification kit (e.g., silica-based columns or magnetic beads)

Procedure:

  • Reaction Setup: Assemble the transcription reaction on ice by combining the transcription buffer, NTPs (with UTP completely replaced by m1ΨTP), RNase inhibitor, and the linearized DNA template.

  • Initiation: Add T7 RNA Polymerase to the reaction mixture and mix gently.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to digest the DNA template.

  • Purification: Purify the synthesized m1Ψ-mRNA using a suitable purification kit according to the manufacturer's instructions. This step is crucial to remove unincorporated nucleotides, enzymes, and DNA fragments.

  • Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by gel electrophoresis.

NMR Spectroscopy for Structural Analysis of Modified RNA

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the solution structure and dynamics of RNA.

Procedure Outline:

  • Sample Preparation: Prepare a highly concentrated and pure sample of the m1Ψ- or U-containing RNA oligonucleotide in an appropriate NMR buffer (e.g., phosphate (B84403) buffer in D₂O or H₂O/D₂O). Isotopic labeling (¹³C, ¹⁵N) of the nucleotides is often necessary for larger RNAs to resolve spectral overlap.

  • Data Acquisition: Acquire a series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) on a high-field NMR spectrometer. These experiments provide information about through-bond and through-space connectivities between protons and other nuclei.

  • Resonance Assignment: Assign the chemical shifts of the protons and other nuclei to specific atoms in the RNA sequence.

  • Structural Restraint Generation: Extract structural restraints from the NMR data. For instance, Nuclear Overhauser Effect (NOE) intensities provide distance restraints between protons, and scalar coupling constants provide information about torsional angles.

  • Structure Calculation and Refinement: Use computational methods to calculate a family of 3D structures that are consistent with the experimental restraints. The final set of structures is then refined to produce a high-resolution model of the RNA in solution.

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography provides atomic-resolution insights into the three-dimensional structure of molecules in their crystalline state.

Procedure Outline:

  • RNA Synthesis and Purification: Synthesize and purify milligram quantities of the m1Ψ- or U-containing RNA to homogeneity.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature, additives) to find conditions that yield well-ordered crystals.

  • Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, single crystals suitable for X-ray diffraction.

  • Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam (often at a synchrotron source). The crystal diffracts the X-rays, producing a diffraction pattern that is recorded on a detector.

  • Structure Determination:

    • Phasing: Determine the phases of the diffracted X-rays. This can be a major bottleneck and is often achieved through methods like molecular replacement or heavy-atom derivatization.

    • Model Building: Build an initial atomic model of the RNA into the calculated electron density map.

    • Refinement: Refine the atomic model against the experimental diffraction data to improve its accuracy and agreement with the data.

  • Structure Validation: Validate the final structure to ensure its geometric and stereochemical quality.

Mandatory Visualizations

Signaling Pathway: Evasion of Innate Immune Recognition by m1Ψ-mRNA

TLR_Signaling cluster_extracellular Endosome cluster_intracellular Cytoplasm U-mRNA U-mRNA TLR7/8 TLR7/8 U-mRNA->TLR7/8 Recognition m1Y-mRNA m1Y-mRNA m1Y-mRNA->TLR7/8 Evasion Protein Expression Protein Expression m1Y-mRNA->Protein Expression Efficient Translation MyD88 MyD88 TLR7/8->MyD88 Activation No Activation No Activation TLR7/8->No Activation IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-kB NF-kB TRAF6->NF-kB IRF7 IRF7 TRAF6->IRF7 Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Type I IFN Type I IFN IRF7->Type I IFN Translation Inhibition Translation Inhibition Pro-inflammatory Cytokines->Translation Inhibition Type I IFN->Translation Inhibition

Caption: Innate immune sensing of uridine- vs. N1-methylpseudouridine-containing mRNA.

Experimental Workflow: Comparative Analysis of U- and m1Ψ-mRNA

mRNA_Workflow cluster_synthesis mRNA Synthesis cluster_analysis Comparative Analysis DNA Template DNA Template IVT_U In Vitro Transcription (with UTP) DNA Template->IVT_U IVT_m1Y In Vitro Transcription (with m1ΨTP) DNA Template->IVT_m1Y U-mRNA U-mRNA IVT_U->U-mRNA m1Y-mRNA m1Y-mRNA IVT_m1Y->m1Y-mRNA Transfection Cell Transfection U-mRNA->Transfection Structural Analysis Structural Analysis U-mRNA->Structural Analysis NMR / X-ray m1Y-mRNA->Transfection m1Y-mRNA->Structural Analysis NMR / X-ray Protein Quantification Protein Quantification Transfection->Protein Quantification e.g., Western Blot, Luciferase Assay Immune Response Assay Immune Response Assay Transfection->Immune Response Assay e.g., Cytokine ELISA, qPCR for IFN Stability Assay Stability Assay Transfection->Stability Assay e.g., qPCR over time

Caption: Workflow for comparing the properties of U-mRNA and m1Ψ-mRNA.

References

N1-Methylpseudouridine: A Technical Guide to Enhancing Protein Expression from mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of N1-methylpseudouridine (m1Ψ) into messenger RNA (mRNA) has emerged as a cornerstone of modern mRNA-based therapeutics and vaccines, dramatically enhancing protein expression while mitigating the innate immune response. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the efficacy of m1Ψ, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows. The strategic substitution of uridine (B1682114) with m1Ψ offers a multifaceted approach to optimizing mRNA performance, primarily by evading cellular innate immune sensors and by directly augmenting the translational machinery. This document serves as a comprehensive resource for researchers and developers seeking to leverage m1Ψ technology for therapeutic applications.

Core Mechanisms of m1Ψ-Mediated Enhancement of Protein Expression

The superior performance of m1Ψ-modified mRNA stems from a combination of factors that collectively lead to higher protein yields. These mechanisms can be broadly categorized into two main areas: evasion of the innate immune system and enhancement of translational efficiency.

Evasion of the Innate Immune System

In vitro-transcribed mRNA can be recognized as foreign by the host cell's innate immune system, leading to a cascade of events that suppress translation and promote mRNA degradation. The incorporation of m1Ψ effectively shields the mRNA from this surveillance.

  • Reduced Recognition by Pattern Recognition Receptors (PRRs): Unmodified single-stranded RNA (ssRNA) is a potent activator of endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR8, and cytosolic RIG-I-like receptors (RLRs) such as RIG-I and MDA5.[1][2][3] The presence of m1Ψ sterically hinders the binding of these receptors to the mRNA, thereby preventing the initiation of a pro-inflammatory response.[4]

  • Prevention of Protein Kinase R (PKR) Activation: Double-stranded RNA (dsRNA), often a byproduct of in vitro transcription, is a powerful activator of Protein Kinase R (PKR).[5][6] Activated PKR phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), a critical step in the global shutdown of protein synthesis.[5][6] By reducing the immunogenicity of the mRNA and potentially altering its secondary structure to minimize dsRNA formation, m1Ψ prevents PKR activation and the subsequent phosphorylation of eIF2α, thus ensuring that translation initiation can proceed efficiently.[5][7]

  • Suppression of the Interferon (IFN) Response: The activation of PRRs triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β).[2][8] These cytokines induce the expression of numerous interferon-stimulated genes (ISGs), which have antiviral effector functions, including the degradation of mRNA and the inhibition of translation.[2] By dampening the initial recognition by PRRs, m1Ψ-modified mRNA effectively circumvents this antiviral state, leading to a more permissive environment for protein expression.[2]

Innate_Immune_Evasion cluster_unmodified Unmodified mRNA cluster_m1psi m1Ψ-Modified mRNA cluster_downstream Downstream Effects Unmodified_mRNA Unmodified mRNA TLR TLR7/8, RIG-I Unmodified_mRNA->TLR Recognized PKR PKR Unmodified_mRNA->PKR dsRNA byproduct activates IFN_production IFN Production TLR->IFN_production eIF2a_P eIF2α Phosphorylation PKR->eIF2a_P m1Psi_mRNA m1Ψ-Modified mRNA TLR_inactive TLR7/8, RIG-I (Inactive) m1Psi_mRNA->TLR_inactive Evades Recognition PKR_inactive PKR (Inactive) m1Psi_mRNA->PKR_inactive Reduced Activation Protein_Expression Sustained Protein Expression TLR_inactive->Protein_Expression PKR_inactive->Protein_Expression Translation_Shutdown Translation Shutdown & mRNA Degradation IFN_production->Translation_Shutdown eIF2a_P->Translation_Shutdown

Innate Immune Evasion by m1Ψ-Modified mRNA
Enhancement of Translational Efficiency and mRNA Stability

Beyond its role in immune evasion, m1Ψ directly influences the process of translation and the longevity of the mRNA molecule.

  • Increased Ribosome Loading: Studies using polysome profiling have shown that m1Ψ-modified mRNAs are associated with a higher number of ribosomes compared to their unmodified counterparts.[5] This increased ribosome density suggests that m1Ψ may enhance the rate of translation initiation, allowing for more ribosomes to bind to the mRNA in a given period.[5]

  • Modulation of Elongation Dynamics: The effect of m1Ψ on the elongation phase of translation is more complex. Some studies suggest that m1Ψ can slow down the rate of peptide-bond formation and ribosome movement.[1][7] This apparent paradox of slower elongation leading to higher protein output may be explained by the increased ribosome occupancy on the mRNA, where a higher number of ribosomes translating simultaneously, even at a slightly slower pace, results in a greater overall protein yield.[5][9] However, it is important to note that other studies have reported that m1Ψ can also lead to ribosome stalling and +1 frameshifting at certain sequences, indicating that the effects are context-dependent.

  • Increased mRNA Stability: The incorporation of m1Ψ has been shown to increase the stability of the mRNA molecule, protecting it from degradation by cellular ribonucleases.[2][10] This prolonged half-life provides a larger window of opportunity for the translational machinery to produce protein from a single mRNA molecule.[2]

Quantitative Data on Protein Expression

The theoretical benefits of m1Ψ modification are borne out by significant quantitative increases in protein expression across a range of experimental systems. The following tables summarize key findings from the literature.

Modification TypeCell LineFold Increase in Protein ExpressionReference
m1ΨHEK293T7.4-fold (vs. unmodified)[5]
m1ΨMultiple (A549, BJ, C2C12, HeLa)Variable, but consistently higher than unmodified and Ψ[11]
m1ΨHEK293-TLR3~6-fold (vs. Ψ-modified)[4]
m1ΨIn vivo (mouse, LNP delivery)6-fold (overall), 54-fold (spleen) (vs. unmodified)[12]
m1ΨIn vivo (mouse, LNP delivery)11-fold (overall), 37-fold (spleen) (vs. unmodified)[12]
m1Ψ (single modification)Cell lines/miceup to ~13-fold (vs. Ψ-modified)[9][13]
m5C/m1Ψ (double modification)Cell lines/miceup to ~44-fold (vs. m5C/Ψ-modified)[9][13]

Table 1: Fold increase in protein expression for m1Ψ-modified mRNA compared to controls.

m1Ψ Modification RatioCell LineEffect on Protein ExpressionReference
Low (5-20%)HEK293TIncreased expression vs. unmodified[2]
High (50-100%)HEK293TDecreased expression vs. low ratios[2]
5%A549Highest expression[2]
10%RAW264.7Highest expression[2]

Table 2: Effect of the ratio of m1Ψ modification on protein expression.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to synthesize, deliver, and assess the performance of m1Ψ-modified mRNA.

Synthesis of m1Ψ-Modified mRNA via In Vitro Transcription

The enzymatic incorporation of m1Ψ into mRNA is achieved through in vitro transcription (IVT) using a bacteriophage RNA polymerase, typically T7.

  • Template Preparation: A linear DNA template is required, containing a T7 promoter upstream of the coding sequence for the protein of interest, followed by a poly(A) tail sequence. The template is typically generated by PCR or by linearization of a plasmid.

  • IVT Reaction: The reaction mixture contains the DNA template, T7 RNA polymerase, an RNase inhibitor, and a mixture of the four nucleotide triphosphates (NTPs): ATP, CTP, GTP, and N1-methylpseudouridine-5'-triphosphate (m1ΨTP) in place of UTP. A cap analog (e.g., Anti-Reverse Cap Analog - ARCA) is also included to ensure the synthesis of a 5' cap structure, which is crucial for translation initiation in eukaryotes.

  • Reaction Conditions: The transcription is typically carried out at 37°C for 2-4 hours.

  • Purification: Following transcription, the DNA template is removed by DNase treatment. The synthesized mRNA is then purified, for example, using lithium chloride precipitation or silica-based columns, to remove enzymes, unincorporated NTPs, and other reaction components. The integrity and concentration of the purified mRNA are assessed by gel electrophoresis and spectrophotometry.

Transfection of Cultured Cells with mRNA

The delivery of mRNA into cells is a critical step for assessing protein expression. Lipofection is a commonly used method.

  • Cell Preparation: Adherent cells (e.g., HEK293T, HeLa, A549) are seeded in multi-well plates to reach 60-80% confluency on the day of transfection.[14]

  • Complex Formation: The mRNA is diluted in a serum-free medium and mixed with a cationic lipid-based transfection reagent. The mixture is incubated at room temperature for 15-30 minutes to allow the formation of mRNA-lipid complexes.

  • Transfection: The mRNA-lipid complexes are added to the cells in complete growth medium.

  • Incubation: The cells are incubated for a desired period (e.g., 24-48 hours) to allow for mRNA uptake and protein expression.

Quantification of Protein Expression using Luciferase Reporter Assay

The firefly luciferase gene is a common reporter used to quantify protein expression due to the high sensitivity and wide dynamic range of the enzymatic assay.

  • Cell Lysis: After the incubation period, the cells are washed with phosphate-buffered saline (PBS) and lysed using a specific lysis buffer that maintains luciferase activity.

  • Luminometry: An aliquot of the cell lysate is transferred to a luminometer plate. A substrate solution containing D-luciferin is injected into each well, and the resulting bioluminescent signal is measured by a luminometer.

  • Data Analysis: The light output, typically measured in relative light units (RLU), is proportional to the amount of active luciferase protein in the lysate. The results are often normalized to the total protein concentration in the lysate to account for variations in cell number.

Experimental_Workflow cluster_synthesis 1. mRNA Synthesis cluster_delivery 2. mRNA Delivery cluster_analysis 3. Analysis Template Linear DNA Template (T7 promoter, CDS, polyA) IVT In Vitro Transcription (T7 Polymerase, NTPs +/- m1ΨTP, Cap Analog) Template->IVT Purification DNase Treatment & mRNA Purification IVT->Purification Transfection Transfection into Cultured Cells (e.g., Lipofection) Purification->Transfection Cell_Lysis Cell Lysis Transfection->Cell_Lysis Luciferase_Assay Luciferase Assay (Luminometry) Cell_Lysis->Luciferase_Assay Data_Analysis Data Analysis (Protein Expression Levels) Luciferase_Assay->Data_Analysis

General Experimental Workflow for mRNA Synthesis and Testing
Assessment of mRNA Stability

  • Transcriptional Shut-off: A traditional method involves treating cells with a transcription inhibitor (e.g., actinomycin (B1170597) D) and then measuring the amount of the target mRNA remaining at various time points by quantitative reverse transcription PCR (qRT-PCR).

  • Metabolic Labeling: More advanced methods involve metabolic labeling of newly synthesized RNA with nucleotide analogs like 4-thiouridine (B1664626) (4sU).[15] The labeled RNA can be specifically modified and its decay can be monitored over time by sequencing (e.g., SLAMseq) or qPCR (e.g., Roadblock-qPCR), providing a more accurate measure of mRNA half-life without the global toxicity of transcription inhibitors.[15][16]

Polysome Profiling

This technique provides a snapshot of the translational status of mRNAs within a cell.

  • Cell Lysis and Ribosome Stabilization: Cells are treated with a translation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA.[17] The cells are then gently lysed to preserve the integrity of the polysomes.

  • Sucrose (B13894) Gradient Ultracentrifugation: The cell lysate is layered onto a sucrose density gradient (e.g., 15-60%) and subjected to ultracentrifugation.[17] This separates the cellular components based on their size and density, with individual ribosomal subunits, monosomes (single ribosomes on an mRNA), and polysomes (multiple ribosomes on an mRNA) migrating to different positions in the gradient.

  • Fractionation and RNA Extraction: The gradient is fractionated, and the absorbance at 254 nm is monitored to generate a polysome profile. RNA is then extracted from the fractions.

  • Analysis: The distribution of a specific mRNA across the gradient, as determined by qRT-PCR or RNA-sequencing, indicates its translational status. An enrichment in the heavy polysome fractions signifies efficient translation.

Conclusion

The incorporation of N1-methylpseudouridine into synthetic mRNA represents a significant advancement in the field of RNA therapeutics. Its ability to concurrently suppress innate immune responses and enhance translational efficiency and stability has been instrumental in the success of mRNA vaccines and holds immense promise for a wide array of therapeutic applications, including protein replacement therapies and gene editing. A thorough understanding of the underlying mechanisms and the availability of robust experimental protocols are essential for the continued development and optimization of this powerful technology. This guide provides a foundational resource for researchers and developers to harness the full potential of m1Ψ-modified mRNA.

References

Methodological & Application

Application Notes and Protocols for In Vitro Transcription with N1-Methylpseudouridine-d3 Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro synthesis of messenger RNA (mRNA) incorporating N1-Methylpseudouridine-d3 triphosphate (N1-mψ-d3-UTP). The inclusion of N1-methylpseudouridine (N1-mψ) in place of uridine (B1682114) has been shown to enhance protein expression and reduce the immunogenicity of mRNA, making it a critical component in the development of mRNA-based vaccines and therapeutics.[1][2][3] The further addition of a deuterium (B1214612) (d3) modification to N1-methylpseudouridine offers the potential for increased mRNA stability, addressing a key challenge in the storage and distribution of mRNA products.[4]

Introduction

In vitro transcription (IVT) is a template-directed enzymatic synthesis of RNA in a cell-free system. The use of modified nucleotides, such as N1-mψ, has become a cornerstone of therapeutic mRNA production. N1-mψ modification of mRNA leads to several advantages:

  • Increased Protein Expression: N1-mψ-containing mRNA enhances translation efficiency.[2][3]

  • Reduced Immunogenicity: The modification helps the mRNA to evade the innate immune system, which would otherwise recognize it as foreign and mount an inflammatory response.[3][5][6]

  • Enhanced Stability: The incorporation of pseudouridine (B1679824) and its derivatives can increase the stability of the RNA structure.[1][5]

The deuteration of N1-methylpseudouridine (N1-mψ-d3) is a novel strategy aimed at further improving the thermal and enzymatic stability of mRNA molecules.[4] This protocol outlines the steps for synthesizing high-quality, N1-mψ-d3-modified mRNA for research and therapeutic development.

Experimental Protocols

This protocol is designed for the synthesis of N1-mψ-d3-modified mRNA using a linearized DNA template containing a T7 RNA polymerase promoter.

Materials and Reagents
ReagentRecommended Supplier(s)Notes
Linearized DNA TemplateUser-providedMust contain a T7 promoter upstream of the sequence to be transcribed. The template should be purified and free of nucleases.
This compound Triphosphate (N1-mψ-d3-UTP)Specialized vendorsThis is the key modified nucleotide that will fully replace UTP in the reaction.
ATP, CTP, GTPStandard molecular biology suppliersHigh-purity, nuclease-free solutions (typically 100 mM).
T7 RNA PolymeraseStandard molecular biology suppliersA high-concentration, highly active enzyme is recommended for optimal yields.
Cap Analog (e.g., CleanCap® Reagent AG, ARCA)Specialized vendorsFor co-transcriptional capping of the mRNA. The choice of cap analog can significantly impact translation efficiency.
RNase InhibitorStandard molecular biology suppliersTo protect the synthesized mRNA from degradation by contaminating RNases.
DNase IStandard molecular biology suppliersRNase-free, for removal of the DNA template after transcription.
Transcription Buffer (5X or 10X)Provided with T7 RNA Polymerase or prepared in-houseTypically contains Tris-HCl, MgCl2, DTT, and spermidine.
Nuclease-free WaterStandard molecular biology suppliersFor all reaction setups and dilutions.
mRNA Purification KitStandard molecular biology suppliersSilica-based columns or other methods for purifying the final mRNA product.
In Vitro Transcription Reaction Setup

The following table outlines the recommended component concentrations for a standard 20 µL IVT reaction. Reactions can be scaled up as needed.

ComponentFinal ConcentrationVolume for 20 µL Reaction
Nuclease-free Water-To 20 µL
5X Transcription Buffer1X4 µL
ATP, CTP, GTP (100 mM each)2 mM each0.4 µL of each
N1-mψ-d3-UTP (100 mM)2 mM0.4 µL
Cap Analog (e.g., 40 mM CleanCap® AG)4 mM2 µL
Linearized DNA Template50 ng/µL1 µg (volume will vary)
RNase Inhibitor (40 U/µL)1 U/µL0.5 µL
T7 RNA Polymerase2.5 U/µL1 µL

Protocol:

  • Thaw all components on ice.

  • Gently vortex and centrifuge each component before use.

  • In a nuclease-free microcentrifuge tube on ice, combine the nuclease-free water, transcription buffer, NTPs, N1-mψ-d3-UTP, and cap analog.

  • Add the linearized DNA template to the reaction mixture.

  • Add the RNase inhibitor.

  • Finally, add the T7 RNA Polymerase.

  • Mix the reaction gently by flicking the tube and then centrifuge briefly to collect the contents at the bottom.

  • Incubate the reaction at 37°C for 2 to 4 hours.[7]

DNA Template Removal and mRNA Purification
  • After the incubation, add 1 µL of DNase I to the reaction mixture.

  • Incubate at 37°C for 15-30 minutes to digest the DNA template.[7][8]

  • Purify the mRNA using a suitable RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.

Quality Control
ParameterMethodExpected Result
Concentration & Purity UV-Vis Spectrophotometry (e.g., NanoDrop)A260/A280 ratio of ~2.0.
Integrity Denaturing Agarose Gel Electrophoresis or BioanalyzerA sharp, single band corresponding to the expected size of the mRNA transcript.
Capping Efficiency Dependent on analytical methods available.High capping efficiency is crucial for translation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vitro transcription process for generating N1-mψ-d3-modified mRNA.

Caption: Workflow for the synthesis of N1-mψ-d3-modified mRNA.

Application Notes

The N1-mψ-d3-modified mRNA produced using this protocol is suitable for a wide range of applications in research and therapeutic development, including:

  • mRNA vaccine development: The reduced immunogenicity and enhanced stability are highly desirable for vaccine candidates.[1][3]

  • Protein replacement therapies: Efficiently produce a therapeutic protein in vivo.

  • Gene editing: Deliver mRNA encoding for CRISPR-Cas9 components.

  • Cellular reprogramming: Introduce transcription factors to alter cell fate.

The enhanced stability offered by the deuterated N1-methylpseudouridine may be particularly beneficial for improving the shelf-life of mRNA-based products and potentially easing cold-chain storage requirements.[4] Researchers should empirically determine the optimal formulation and delivery method for their specific application. The performance of N1-mψ-modified mRNA has been shown to be superior to that containing pseudouridine alone in terms of protein expression and reduced immunogenicity.[3]

References

Application Notes and Protocols for Incorporating N1-Methylpseudouridine into Synthetic mRNA for Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of N1-Methylpseudouridine (m1Ψ) in mRNA Vaccine Technology

The development of mRNA vaccines represents a paradigm shift in vaccinology, enabling rapid design and deployment against infectious diseases. A key challenge in the therapeutic application of synthetic in vitro transcribed (IVT) mRNA is its inherent immunogenicity, which can trigger innate immune responses, leading to inflammation and reduced protein expression.[1][2] The incorporation of modified nucleosides is a critical strategy to overcome this hurdle.

N1-methylpseudouridine (m1Ψ), a modified analog of uridine (B1682114), has emerged as the gold standard for producing synthetic mRNA for vaccines, including the highly successful COVID-19 vaccines from Pfizer-BioNTech and Moderna.[3][4][5] The complete substitution of uridine with m1Ψ during in vitro transcription yields a non-immunogenic mRNA that exhibits superior translational capacity and biological stability.[2][4][6] This modification allows the mRNA to evade recognition by innate immune sensors, thereby reducing inflammatory responses and significantly enhancing the amount and duration of antigen production from the vaccine construct.[6][7][8]

These application notes provide an overview of the benefits of m1Ψ incorporation, quantitative data summarizing its effects, and detailed protocols for the synthesis and quality control of m1Ψ-modified mRNA.

Key Benefits of m1Ψ Incorporation

Enhanced Translational Capacity

The primary goal of an mRNA vaccine is the efficient expression of the encoded antigen. The incorporation of m1Ψ dramatically increases the translational efficiency of the synthetic mRNA.[6] Studies have shown that m1Ψ-modified mRNA leads to substantially higher protein expression compared to unmodified mRNA or mRNA containing other modifications like pseudouridine (B1679824) (Ψ).[2][5] This enhancement is attributed to several mechanisms, including the mitigation of the integrated stress response mediated by PKR and an increase in ribosome loading and density on the mRNA transcript.[2][7] This increased ribosome activity translates to more efficient and sustained production of the target antigen.[7]

Reduced Innate Immunogenicity

Unmodified single-stranded RNA can be recognized as a pathogen-associated molecular pattern (PAMP) by various pattern recognition receptors (PRRs) of the innate immune system.[2][9] Key sensors include endosomal Toll-like receptors (TLR3, TLR7, and TLR8) and the cytosolic RIG-I-like receptors (RLRs), such as RIG-I and MDA5.[1][10][11] Activation of these receptors triggers a signaling cascade leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines, which can suppress translation and lead to mRNA degradation.[2][8]

The m1Ψ modification sterically hinders the binding of mRNA to these immune sensors.[3] By replacing uridine, m1Ψ effectively allows the synthetic mRNA to evade detection, thereby dampening the innate immune response.[2][4] This immune evasion is crucial for preventing dose-limiting adverse reactions and ensuring the stability and translational longevity of the mRNA vaccine in vivo.[1]

Improved mRNA Stability

The presence of modified nucleosides like m1Ψ contributes to the overall stability of the mRNA molecule.[12] While unmodified mRNAs are more susceptible to degradation by cellular ribonucleases, m1Ψ-containing mRNAs exhibit increased resistance to cleavage.[7][12] This improved stability enhances the functional half-life of the mRNA, allowing for a longer duration of antigen expression from a single dose.[13]

Quantitative Data Summary

The following tables summarize the quantitative advantages of incorporating m1Ψ into synthetic mRNA based on published data.

Table 1: Comparison of Vaccine Efficacy (COVID-19)

Vaccine Platform mRNA Modification Reported Efficacy Reference
Pfizer-BioNTech (BNT162b2) Full Uridine to m1Ψ substitution ~95% [4][14]
Moderna (mRNA-1273) Full Uridine to m1Ψ substitution ~94% [4][15]

| Curevac (CVnCoV) | Unmodified Uridine | ~48% |[4][15] |

Table 2: Relative Protein Expression and Immunogenicity

mRNA Modification Relative Protein Expression (Fold Increase vs. Unmodified) Key Cytokine Induction (e.g., IFN-β) Reference
Unmodified Uridine 1x (Baseline) High [2][6][8]
Pseudouridine (Ψ) 10-100x Reduced [2]

| N1-Methylpseudouridine (m1Ψ) | >1000x (significantly higher than Ψ) | Markedly Reduced / Low |[2][6][8] |

Signaling Pathways and Experimental Workflows

Innate Immune Evasion by m1Ψ-mRNA

Unmodified mRNA is sensed by TLRs in the endosome and RIG-I in the cytoplasm, leading to an inflammatory response. m1Ψ-modified mRNA largely evades this detection, resulting in robust protein translation.

InnateImmuneSensing cluster_unmodified Unmodified mRNA Pathway cluster_modified m1Ψ-Modified mRNA Pathway unmod_mrna Unmodified mRNA tlr TLR7/8 (Endosome) unmod_mrna->tlr rigi RIG-I (Cytoplasm) unmod_mrna->rigi myd88 MyD88/TRIF Signaling tlr->myd88 mavs MAVS Signaling rigi->mavs irf IRF3/7 & NF-κB Activation myd88->irf mavs->irf cytokines Type I IFN & Pro-inflammatory Cytokines irf->cytokines inhibition Translation Inhibition & mRNA Degradation cytokines->inhibition mod_mrna m1Ψ-Modified mRNA evasion Evasion of TLR & RIG-I Sensing mod_mrna->evasion ribosome Ribosome mod_mrna->ribosome translation Robust Antigen Translation ribosome->translation immune_response Adaptive Immune Response translation->immune_response IVT_Workflow template 1. Linearized Plasmid DNA Template (with T7 promoter) ivt 2. In Vitro Transcription (IVT) template->ivt dnase 3. DNase I Treatment (Template Removal) ivt->dnase reagents IVT Reaction Mix: - T7 RNA Polymerase - ATP, GTP, CTP - N1-Methylpseudo-UTP (m1ΨTP) - Cap Analog (e.g., ARCA) - RNase Inhibitor reagents->ivt purification 4. Purification dnase->purification qc 5. Quality Control & Formulation purification->qc methods Purification Methods: - LiCl Precipitation - Silica Column Chromatography - HPLC methods->purification final_product Purified, Capped, Polyadenylated m1Ψ-Modified mRNA qc->final_product QC_Workflow cluster_qc Quality Control Assays start Purified m1Ψ-mRNA Sample integrity A. Integrity & Size (Gel Electrophoresis, Bioanalyzer) start->integrity purity B. Purity (A260/A280 Ratio, HPLC) start->purity capping C. 5' Capping Efficiency (LC-MS, RNase H assay) start->capping polyA D. Poly(A) Tail Length (Gel Electrophoresis, Sequencing) start->polyA endotoxin E. Endotoxin Levels (LAL Test) start->endotoxin pass Product Meets Specifications integrity->pass Single, sharp band at correct size purity->pass Ratio ~2.0 High purity peak capping->pass >95% capped polyA->pass Correct, uniform length endotoxin->pass < Specification limit

References

Application Notes and Protocols: N1-Methylpseudouridine-d3 in CRISPR/Cas9 Guide RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR/Cas9 system has revolutionized genome editing, offering unprecedented precision and efficiency. A critical component of this system is the single guide RNA (sgRNA), which directs the Cas9 nuclease to the target DNA sequence. The efficacy and safety of CRISPR/Cas9-based therapeutics are contingent on the stability, specificity, and immunogenicity of the sgRNA. Chemical modifications to the sgRNA have emerged as a powerful strategy to enhance its therapeutic potential. Among these, the incorporation of N1-methylpseudouridine (m1Ψ), a naturally occurring modified nucleoside, has shown significant promise. Drawing parallels from its successful application in mRNA vaccines, m1Ψ modification of sgRNAs aims to improve their stability and reduce innate immune activation, thereby enhancing the overall performance of the CRISPR/Cas9 system.[1][2]

This document provides detailed application notes and protocols for the synthesis and utilization of N1-methylpseudouridine-d3 (a deuterated version of m1Ψ for tracing and metabolic studies, though functionally equivalent to m1Ψ in biological systems) modified sgRNAs in CRISPR/Cas9-mediated genome editing.

Key Advantages of N1-Methylpseudouridine (m1Ψ) Modification in sgRNA

Incorporating m1Ψ into sgRNAs in place of uridine (B1682114) offers several key advantages that can significantly improve the outcomes of CRISPR/Cas9 experiments, particularly in therapeutic applications:

  • Reduced Immunogenicity: Synthetic sgRNAs produced by in vitro transcription (IVT) can trigger an innate immune response through the activation of pattern recognition receptors like RIG-I, which recognizes the 5'-triphosphate group on the RNA.[3][4] Modification with m1Ψ has been shown to dampen this immune response, reducing the production of pro-inflammatory cytokines and minimizing cellular toxicity.[3][5] This is crucial for in vivo applications where immune activation can lead to adverse effects and reduce the therapeutic window.

  • Enhanced Stability: m1Ψ modification can increase the stability of RNA molecules by promoting a more rigid C3'-endo ribose conformation, which enhances base stacking interactions.[2] This increased structural stability can translate to a longer intracellular half-life of the sgRNA, providing a sustained pool of functional guide molecules for the Cas9 nuclease and potentially leading to higher editing efficiencies.

  • Improved Specificity and Reduced Off-Target Effects: Studies have demonstrated that the presence of m1Ψ in guide RNAs can help preserve on-target genome editing while significantly reducing off-target effects of the CRISPR/Cas9 system in vitro.[2][6] This is a critical consideration for therapeutic applications where unintended genomic alterations are a major safety concern.

Quantitative Data Summary

The following tables summarize the quantitative effects of N1-methylpseudouridine (m1Ψ) modification on sgRNA performance based on published studies.

Table 1: In Vitro Cleavage Efficiency of m1Ψ-modified sgRNA

Modification Level (% U replaced with m1Ψ)Target PlasmidCleavage Efficiency (%)Reference
0% (Unmodified)pANXA6~55%[6]
10%pANXA6~50%[6]
25%pANXA6~50%[6]
50%pANXA6~50%[6]
100%pANXA6~50%[6]

Table 2: Kinetic Parameters of DNA Cleavage with Fully m1Ψ-modified sgRNA

sgRNA ModificationObserved Rate Constant (k_obs) (min⁻¹)Maximal Extent of Duplex Cleavage (A_max) (%)Reference
Unmodified~0.08~45%[2]
Fully m1Ψ-modified~0.06~35%[2]

Table 3: On-Target vs. Off-Target Cleavage Specificity of Fully m1Ψ-modified sgRNA (In Vitro)

SubstrateUnmodified sgRNA Cleavage (%)Fully m1Ψ-modified sgRNA Cleavage (%)Specificity Score (On-target/Off-target) for m1Ψ-sgRNAReference
On-target~45~35-[6]
Off-target (single mismatch)5 - 40< 5Significantly higher[6]
Off-target (double mismatch)< 10< 2Significantly higher[6]

Table 4: In-Cell Genome Editing Efficiency of m1Ψ-modified sgRNA

sgRNA ModificationTarget GeneCell LineGenome Editing Efficiency (%)Reference
UnmodifiedANXA6Human cells~30%[2]
Fully m1Ψ-modifiedANXA6Human cells~15%[2]

Note: While in vitro cleavage efficiency is largely maintained, a decrease in in-cell editing efficiency was observed in this particular study. This may be context-dependent and require further optimization of delivery or sgRNA design.

Experimental Protocols

Protocol 1: In Vitro Transcription of this compound Modified sgRNA

This protocol describes the synthesis of sgRNA with complete substitution of UTP with this compound-5'-triphosphate using a T7 RNA polymerase-based in vitro transcription (IVT) reaction.

Diagram: sgRNA In Vitro Transcription Workflow

ivt_workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purify Purification & QC pcr PCR Amplification of sgRNA DNA Template purify_dna Purification of PCR Product pcr->purify_dna ivt_rxn IVT Reaction with N1-mΨ-d3-TP purify_dna->ivt_rxn DNA Template dnase DNase I Treatment ivt_rxn->dnase purify_rna sgRNA Purification (e.g., HPLC) dnase->purify_rna qc Quality Control (e.g., Gel, NanoDrop) purify_rna->qc

Caption: Workflow for the synthesis of m1Ψ-d3 modified sgRNA.

Materials:

  • Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the sgRNA sequence

  • This compound-5'-Triphosphate (N1-mΨ-d3-TP)

  • ATP, GTP, CTP solutions (e.g., 100 mM)

  • T7 RNA Polymerase

  • T7 Transcription Buffer (10x)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • Purification kit (e.g., HPLC, column-based, or magnetic beads)

Procedure:

  • Template Preparation:

    • Prepare a high-quality linear DNA template for the sgRNA. This can be a PCR product or a linearized plasmid. The template must contain a T7 promoter sequence directly upstream of the sgRNA coding sequence.[7]

    • The first one or two nucleotides of the transcript should be guanines for efficient T7 transcription initiation.[7]

    • Purify the DNA template using a suitable column or ethanol (B145695) precipitation.

  • In Vitro Transcription Reaction Setup:

    • Thaw all reagents on ice and keep them on ice during setup.

    • Assemble the reaction at room temperature in a nuclease-free tube in the following order:

ReagentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL-
10x T7 Transcription Buffer2 µL1x
ATP (100 mM)2 µL10 mM
GTP (100 mM)2 µL10 mM
CTP (100 mM)2 µL10 mM
N1-mΨ-d3-TP (100 mM)2 µL10 mM
Linear DNA TemplateX µL (e.g., 0.5-1 µg)25-50 ng/µL
RNase Inhibitor1 µL-
T7 RNA Polymerase2 µL-
  • Incubation:

    • Incubate the reaction at 37°C for 2 to 4 hours, or overnight for maximum yield.

  • DNase Treatment:

    • Add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification of m1Ψ-d3-sgRNA:

    • Purify the transcribed sgRNA using a method suitable for RNA, such as HPLC for high purity, or a column-based purification kit.[8][9] HPLC is recommended for therapeutic applications to remove dsRNA byproducts and other impurities.[8][9][10]

    • For HPLC purification, an ion-pairing reversed-phase method is commonly used.[8][9]

  • Quantification and Quality Control:

    • Measure the concentration of the purified sgRNA using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity and purity of the sgRNA by running an aliquot on a denaturing polyacrylamide gel (e.g., 10-15% TBE-Urea gel). A single, sharp band of the expected size should be visible.

Protocol 2: Formation of Cas9-sgRNA Ribonucleoprotein (RNP) Complexes

Diagram: RNP Formation Workflow

rnp_formation cas9 Purified Cas9 Protein mix Combine and Incubate cas9->mix sgrna m1Ψ-d3-sgRNA sgrna->mix rnp Cas9-sgRNA RNP Complex mix->rnp

Caption: Formation of the Cas9-sgRNA RNP complex.

Materials:

  • Purified, nuclease-free Cas9 protein

  • Purified m1Ψ-d3-sgRNA

  • Nuclease-free binding buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, 10% glycerol, pH 7.5)

  • Nuclease-free water

Procedure:

  • Dilute the Cas9 protein and the m1Ψ-d3-sgRNA to the desired working concentrations in the binding buffer. A molar ratio of Cas9 to sgRNA between 1:1.2 and 1:2.5 is commonly used.

  • In a nuclease-free tube, add the required volume of Cas9 protein.

  • Add the corresponding volume of m1Ψ-d3-sgRNA to the Cas9 protein.

  • Mix gently by pipetting.

  • Incubate the mixture at room temperature (25°C) or 37°C for 10-20 minutes to allow for the formation of the RNP complex.

  • The RNP complex is now ready for delivery into cells.

Protocol 3: Delivery of RNP Complexes into Mammalian Cells via Electroporation

Diagram: RNP Electroporation Workflow

electroporation_workflow cells Prepare Target Cells mix Mix Cells with RNP in Electroporation Buffer cells->mix rnp Prepare Cas9-m1Ψ-d3-sgRNA RNP Complex rnp->mix electroporate Apply Electrical Pulse mix->electroporate culture Culture Cells Post-Electroporation electroporate->culture analysis Analyze Genome Editing culture->analysis

Caption: Workflow for delivering RNP complexes via electroporation.

Materials:

  • Mammalian cells of interest

  • Cas9-m1Ψ-d3-sgRNA RNP complexes (from Protocol 2)

  • Electroporation system (e.g., Neon™ Transfection System, Lonza 4D-Nucleofector™)

  • Electroporation buffer appropriate for the cell type

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • Culture the target cells to the desired confluency and ensure they are in a healthy, log-phase growth state.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in the appropriate electroporation buffer at the recommended density (cell type-dependent).

  • Electroporation:

    • Add the pre-formed Cas9-m1Ψ-d3-sgRNA RNP complex to the cell suspension.

    • Transfer the mixture to an electroporation cuvette or tip.

    • Apply the electrical pulse using the optimized settings for your specific cell type and electroporation system.

  • Post-Electroporation Culture:

    • Immediately transfer the electroporated cells to a pre-warmed culture dish containing fresh, complete medium.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Analysis of Genome Editing:

    • After 48-72 hours, harvest the cells.

    • Isolate genomic DNA.

    • Analyze the on-target editing efficiency using methods such as Sanger sequencing with TIDE/ICE analysis, or next-generation sequencing (NGS) for more quantitative results.

    • Assess off-target effects by sequencing predicted off-target sites.

Protocol 4: Assessment of Immunogenicity of m1Ψ-d3 Modified sgRNA

This protocol outlines a method to assess the innate immune response triggered by sgRNAs in cultured cells by measuring the expression of key interferon-stimulated genes (ISGs).

Diagram: Immunogenicity Assessment Workflow

immunogenicity_workflow transfect Transfect Cells with Unmodified or m1Ψ-sgRNA incubate Incubate for 24-48 hours transfect->incubate rna_extraction Extract Total RNA incubate->rna_extraction cdna_synthesis Synthesize cDNA rna_extraction->cdna_synthesis qpcr Perform qPCR for ISGs (e.g., IFIT1, OAS1) cdna_synthesis->qpcr analysis Analyze Gene Expression Data qpcr->analysis

Caption: Workflow for assessing the immunogenicity of sgRNA.

Materials:

  • Immune-responsive cells (e.g., HEK293, PBMCs)

  • Unmodified sgRNA and m1Ψ-d3-sgRNA

  • Transfection reagent suitable for RNA (e.g., Lipofectamine™ RNAiMAX™)

  • Cell culture medium

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for housekeeping genes (e.g., GAPDH, ACTB) and interferon-stimulated genes (e.g., IFIT1, OAS1, RIG-I)

Procedure:

  • Cell Seeding and Transfection:

    • Seed the cells in a multi-well plate to achieve ~70-80% confluency on the day of transfection.

    • Transfect the cells with equimolar amounts of unmodified sgRNA or m1Ψ-d3-sgRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol. Include a mock-transfected control (reagent only) and a positive control (e.g., poly(I:C)).

  • Incubation:

    • Incubate the transfected cells for 24 to 48 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

  • qPCR Analysis:

    • Perform quantitative PCR (qPCR) using primers for the target ISGs and housekeeping genes.

    • Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the mock-transfected control.

  • Data Interpretation:

    • Compare the fold induction of ISGs between cells transfected with unmodified sgRNA and m1Ψ-d3-sgRNA. A lower induction by the m1Ψ-d3-sgRNA indicates reduced immunogenicity.

Conclusion

The incorporation of this compound into sgRNAs represents a significant advancement in CRISPR/Cas9 technology, particularly for therapeutic development. The reduced immunogenicity, enhanced stability, and improved specificity offered by this modification can lead to safer and more effective genome editing outcomes. The protocols provided herein offer a comprehensive guide for researchers to synthesize and evaluate m1Ψ-modified sgRNAs in their specific applications. Further research to quantify the stability of m1Ψ-modified gRNAs in various biological matrices will continue to refine our understanding and expand the utility of this promising modification.

References

Application Notes and Protocols for N1-Methylpseudouridine-d3 in Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methylpseudouridine (m1Ψ) is a modified nucleoside that has garnered significant attention in the field of RNA therapeutics, most notably for its role in enhancing the stability and translational efficacy of mRNA vaccines while reducing their immunogenicity.[1][2] The use of a stable isotope-labeled version, N1-Methylpseudouridine-d3 (m1Ψ-d3), offers a powerful tool for researchers to trace the metabolic fate of this important nucleoside and the RNA molecules into which it is incorporated. By introducing a known mass shift, m1Ψ-d3 allows for the precise quantification of RNA synthesis, degradation, and overall turnover rates using mass spectrometry. These application notes provide detailed protocols and methodologies for utilizing m1Ψ-d3 as a tracer in metabolic labeling studies.

Principle of Metabolic Labeling with this compound

Metabolic labeling with m1Ψ-d3 involves introducing the deuterated nucleoside to cells in culture. The cells take up the m1Ψ-d3, and through the cellular salvage pathway, it is converted into its triphosphate form, this compound triphosphate (m1Ψ-d3TP). This triphosphate analog is then utilized by RNA polymerases as a substrate for the synthesis of new RNA molecules, effectively "labeling" them with the stable isotope.

The incorporation of m1Ψ-d3 results in a mass increase of 3 Daltons for each labeled residue within an RNA molecule. This mass difference can be readily detected and quantified by liquid chromatography-mass spectrometry (LC-MS), allowing for the differentiation between pre-existing (unlabeled) and newly synthesized (labeled) RNA populations.

Applications in Research and Drug Development

  • Quantification of RNA Synthesis and Degradation Rates: Pulse-chase and pulse-labeling experiments with m1Ψ-d3 enable the determination of the kinetic parameters of specific RNA transcripts, providing insights into gene expression regulation.

  • Mechanism of Action Studies: Elucidate how therapeutic interventions, such as small molecules or other drugs, affect the metabolic stability of target RNAs.

  • Development of RNA Therapeutics: Assess the intracellular stability and longevity of synthetic mRNA therapeutics containing m1Ψ.

  • Understanding m1Ψ Metabolism: Trace the uptake, phosphorylation, and incorporation of m1Ψ into cellular RNA, shedding light on the enzymes and pathways involved.

Experimental Protocols

Protocol 1: Pulse-Labeling of Cellular RNA with this compound for Quantification of RNA Synthesis

This protocol describes a method to determine the rate of newly synthesized RNA by introducing a "pulse" of m1Ψ-d3 and measuring its incorporation over time.

Materials:

  • This compound (m1Ψ-d3)

  • Cell culture medium appropriate for the cell line of interest

  • Cell line of interest (e.g., HEK293T, HeLa)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired concentration of m1Ψ-d3. A typical starting concentration is 100 µM, but this should be optimized for the specific cell line and experimental goals.

  • Metabolic Labeling (Pulse):

    • Aspirate the existing medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the m1Ψ-d3 containing labeling medium to the cells.

    • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) under standard cell culture conditions.

  • Cell Harvest and RNA Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its integrity.

  • RNA Digestion to Nucleosides:

    • To a sterile microcentrifuge tube, add 1-5 µg of total RNA.

    • Add Nuclease P1 and incubate at 37°C for 2 hours.

    • Add Bacterial Alkaline Phosphatase (BAP) and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.

  • Sample Preparation for LC-MS Analysis:

    • Precipitate the digested nucleosides by adding three volumes of ice-cold ethanol (B145695) and incubating at -20°C for at least 1 hour.

    • Centrifuge at high speed to pellet the nucleosides.

    • Carefully remove the supernatant and air-dry the pellet.

    • Resuspend the nucleoside pellet in an appropriate volume of LC-MS grade water with 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Separate the nucleosides using a suitable reverse-phase column and gradient.

    • Monitor the transition for unlabeled m1Ψ and m1Ψ-d3 using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM). The specific mass transitions will depend on the instrument and ionization method.

    • Quantify the peak areas for both light (unlabeled) and heavy (labeled) forms of m1Ψ.

Protocol 2: Pulse-Chase Experiment to Determine RNA Half-Life

This protocol is designed to measure the degradation rate (half-life) of RNA by first labeling the RNA with a pulse of m1Ψ-d3 and then "chasing" with an excess of unlabeled m1Ψ or uridine (B1682114).

Procedure:

  • Pulse Labeling: Follow steps 1-3 of Protocol 1 for a duration sufficient to achieve significant labeling of the RNA of interest (e.g., 24 hours).

  • Chase:

    • Aspirate the m1Ψ-d3 containing medium.

    • Wash the cells twice with pre-warmed sterile PBS to remove any residual labeled nucleoside.

    • Add fresh medium containing a high concentration of unlabeled m1Ψ or uridine (e.g., 1-10 mM) to outcompete the labeled precursor.

  • Time Course Collection: Harvest cells at various time points after the start of the chase (e.g., 0, 2, 4, 8, 12, 24 hours).

  • RNA Extraction, Digestion, and LC-MS/MS Analysis: Follow steps 4-7 of Protocol 1 for each time point.

  • Data Analysis: Calculate the ratio of labeled (heavy) to unlabeled (light) m1Ψ at each time point. The decay in the amount of labeled m1Ψ over time can be used to calculate the RNA half-life.

Data Presentation

Table 1: Representative Incorporation of this compound into Cellular RNA over Time
Time (hours)% Labeled m1Ψ
00
215.2 ± 2.1
428.9 ± 3.5
851.3 ± 4.8
1268.7 ± 5.2
2485.1 ± 6.3

Data are presented as mean ± standard deviation and are illustrative, based on typical incorporation rates observed for other labeled nucleosides.

Table 2: RNA Half-Life Determination for Selected Transcripts using this compound Pulse-Chase
GeneHalf-Life (hours)
GAPDH10.5 ± 1.2
c-Myc0.8 ± 0.2
β-Actin15.3 ± 1.8

Data are presented as mean ± standard deviation and are illustrative examples.

Visualizations

experimental_workflow cluster_pulse_labeling Protocol 1: Pulse-Labeling cluster_pulse_chase Protocol 2: Pulse-Chase cluster_downstream Downstream Analysis p1_start Seed Cells p1_label Add m1Ψ-d3 Labeling Medium p1_start->p1_label p1_incubate Incubate for Time Course (0-24h) p1_label->p1_incubate p1_harvest Harvest Cells & Extract RNA p1_incubate->p1_harvest analysis_digest RNA Digestion to Nucleosides p1_harvest->analysis_digest p2_pulse Pulse with m1Ψ-d3 p2_chase Chase with Unlabeled Nucleoside p2_pulse->p2_chase p2_incubate Incubate for Time Course (0-24h) p2_chase->p2_incubate p2_harvest Harvest Cells & Extract RNA p2_incubate->p2_harvest p2_harvest->analysis_digest analysis_lcms LC-MS/MS Analysis analysis_digest->analysis_lcms analysis_data Data Analysis (Incorporation Rate / Half-Life) analysis_lcms->analysis_data

Caption: Experimental workflows for pulse-labeling and pulse-chase studies.

metabolic_pathway m1psi_d3_ext Extracellular This compound m1psi_d3_int Intracellular This compound m1psi_d3_ext->m1psi_d3_int Nucleoside Transporter m1psi_d3_mp m1Ψ-d3-Monophosphate m1psi_d3_int->m1psi_d3_mp Uridine-Cytidine Kinase m1psi_d3_dp m1Ψ-d3-Diphosphate m1psi_d3_mp->m1psi_d3_dp UMP-CMP Kinase m1psi_d3_tp m1Ψ-d3-Triphosphate m1psi_d3_dp->m1psi_d3_tp Nucleoside Diphosphate Kinase labeled_rna Newly Synthesized RNA (m1Ψ-d3 labeled) m1psi_d3_tp->labeled_rna RNA Polymerase

Caption: Proposed metabolic pathway for this compound incorporation.

signaling_pathway unmodified_rna Unmodified mRNA tlr78 TLR7/8 unmodified_rna->tlr78 rigi RIG-I unmodified_rna->rigi m1psi_rna m1Ψ-modified mRNA m1psi_rna->tlr78 Reduced Recognition m1psi_rna->rigi Reduced Recognition translation Protein Translation m1psi_rna->translation Enhanced immune_response Innate Immune Response (e.g., Type I IFN) tlr78->immune_response rigi->immune_response immune_response->translation Inhibited

Caption: Impact of m1Ψ modification on innate immune signaling and translation.

References

Application Notes and Protocols for N1-Methylpseudouridine-d3 in mRNA-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of modern medicine, with applications ranging from vaccines to protein replacement therapies. A key innovation in this field is the use of modified nucleosides to enhance the stability and translational efficiency of mRNA while reducing its inherent immunogenicity. N1-methylpseudouridine (m1Ψ) has emerged as a superior modification for these purposes. This document provides detailed application notes and protocols for the use of its deuterated analog, N1-Methylpseudouridine-d3 (m1Ψ-d3), in the development of mRNA-based therapeutics. The incorporation of a stable isotope label allows for precise tracing and quantification, making m1Ψ-d3 an invaluable tool for pharmacokinetic, biodistribution, and metabolic studies.

Core Applications of this compound

This compound serves two primary functions in the development of mRNA therapeutics:

  • Tracer for In Vivo Studies: The deuterium (B1214612) label allows for the tracking of the mRNA therapeutic's biodistribution, persistence, and metabolic fate within an organism without the need for radioactive isotopes.

  • Internal Standard for Mass Spectrometry: m1Ψ-d3 is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of m1Ψ-containing mRNA and its metabolites in biological samples, ensuring accuracy and reproducibility.

Advantages of N1-Methylpseudouridine Modification

The substitution of uridine (B1682114) with N1-methylpseudouridine in synthetic mRNA confers several critical advantages that enhance its therapeutic potential. These benefits, summarized from numerous studies, are pivotal for the efficacy of mRNA-based drugs, including the widely recognized COVID-19 vaccines.[1][2][3]

Key benefits include:

  • Reduced Innate Immunogenicity: m1Ψ-modified mRNA is less likely to be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 3, 7, and 8, and RIG-I.[1] This evasion of the innate immune system prevents the activation of inflammatory pathways and the subsequent shutdown of protein translation, which would otherwise limit the therapeutic effect.

  • Enhanced Protein Expression: By dampening the innate immune response, m1Ψ modification leads to a significant increase in protein translation from the synthetic mRNA.[1][2][3] Studies have shown that m1Ψ-incorporated mRNA can result in substantially higher protein yields compared to unmodified mRNA.[4]

  • Increased mRNA Stability: The structural changes induced by the m1Ψ modification contribute to the overall stability of the mRNA molecule, protecting it from degradation by cellular nucleases and thereby prolonging its functional half-life.[1]

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing unmodified mRNA to m1Ψ-modified mRNA, highlighting the significant improvements conferred by this modification.

Table 1: Comparison of Protein Expression

Reporter GeneCell LineModificationFold Increase in Protein Expression (vs. Unmodified)Reference
LuciferaseVariousN1-methylpseudouridine>10-fold[4]
EGFPHEK-293TN1-methylpseudouridine (low ratio)Increased expression and duration[5][6]
hEPOIn vivo (mice)N1-methylpseudouridineSignificantly higher

Table 2: Comparison of Immunogenicity

Cell LineImmune MarkerModificationReduction in Immune Response (vs. Unmodified)Reference
THP1-DualIFN-β reporterN1-methylpseudouridineSignificant reduction
Neonatal Rat CardiomyocytesRIG1, IFNα, IFNβN1-methylpseudouridineSignificantly lower levels
HEK-293TRIG-I, RANTES, IL-6, IFN-β1, TNF-αN1-methylpseudouridine (high ratio)Significant reduction[6]

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, and application of m1Ψ-d3-modified mRNA.

Protocol 1: In Vitro Transcription of this compound Modified mRNA

This protocol outlines the synthesis of m1Ψ-d3-modified mRNA using a T7 RNA polymerase-based in vitro transcription (IVT) reaction.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleotide triphosphates (ATP, GTP, CTP)

  • This compound-5'-triphosphate (m1Ψ-d3-TP)

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • Transcription Buffer (10X) - 2 µL

    • ATP, GTP, CTP (100 mM each) - 2 µL of each

    • m1Ψ-d3-TP (100 mM) - 2 µL

    • Linearized DNA template (0.5-1.0 µg) - X µL

    • RNase Inhibitor - 1 µL

    • T7 RNA Polymerase - 2 µL

  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding EDTA to a final concentration of 25 mM.

IVT_Workflow cluster_0 In Vitro Transcription DNA_Template Linearized DNA Template (T7 Promoter) IVT_Reaction IVT Reaction @ 37°C DNA_Template->IVT_Reaction NTPs ATP, GTP, CTP, m1Ψ-d3-TP NTPs->IVT_Reaction Enzymes T7 RNA Polymerase, RNase Inhibitor Enzymes->IVT_Reaction DNase_Treatment DNase I Treatment IVT_Reaction->DNase_Treatment m1Ψ-d3_mRNA m1Ψ-d3 Modified mRNA DNase_Treatment->m1Ψ-d3_mRNA

In Vitro Transcription Workflow
Protocol 2: Purification of m1Ψ-d3 Modified mRNA

This protocol describes the purification of the synthesized m1Ψ-d3 mRNA from the IVT reaction mixture using a spin column-based method. Other methods like LiCl precipitation or phenol-chloroform extraction can also be used.

Materials:

  • RNA purification spin column kit (with binding buffer, wash buffer, and elution buffer)

  • Ethanol (B145695) (70% and 100%)

  • Nuclease-free water

Procedure:

  • Binding: Add binding buffer (containing a high concentration of guanidinium (B1211019) thiocyanate) and ethanol to the IVT reaction mixture.

  • Column Loading: Transfer the mixture to an RNA purification spin column and centrifuge. The RNA will bind to the silica (B1680970) membrane.

  • Washing: Wash the column with the provided wash buffers (typically containing ethanol) to remove unincorporated nucleotides, proteins, and salts. Perform two wash steps.

  • Drying: Centrifuge the empty column to remove any residual ethanol.

  • Elution: Add nuclease-free water to the center of the membrane and centrifuge to elute the purified m1Ψ-d3 mRNA.

  • Quantification and Quality Control: Determine the concentration and purity of the eluted mRNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm and 280 nm. The A260/A280 ratio should be ~2.0. Assess the integrity of the mRNA using gel electrophoresis or a Bioanalyzer.

Purification_Workflow IVT_Product Crude m1Ψ-d3 mRNA Binding Add Binding Buffer & Ethanol IVT_Product->Binding Column_Loading Load onto Spin Column & Centrifuge Binding->Column_Loading Washing Wash with Wash Buffers (x2) Column_Loading->Washing Drying Centrifuge to Dry Washing->Drying Elution Elute with Nuclease-free Water Drying->Elution Purified_mRNA Purified m1Ψ-d3 mRNA Elution->Purified_mRNA

mRNA Purification Workflow
Protocol 3: Formulation of m1Ψ-d3 mRNA into Lipid Nanoparticles (LNPs)

This protocol describes the formulation of the purified m1Ψ-d3 mRNA into LNPs using a microfluidic mixing method.

Materials:

  • Purified m1Ψ-d3 mRNA

  • Lipid mixture in ethanol (containing an ionizable lipid, a helper phospholipid, cholesterol, and a PEG-lipid)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device

  • Dialysis system for buffer exchange

Procedure:

  • Preparation of Solutions:

    • Dissolve the purified m1Ψ-d3 mRNA in the aqueous buffer.

    • Prepare the lipid mixture in ethanol.

  • Microfluidic Mixing:

    • Load the mRNA solution and the lipid solution into separate syringes.

    • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Buffer Exchange:

    • Dialyze the resulting LNP suspension against a neutral pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

  • Concentration and Sterilization:

    • Concentrate the LNP formulation using a suitable method like tangential flow filtration.

    • Sterilize the final product by passing it through a 0.22 µm filter.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

LNP_Formulation_Workflow cluster_1 LNP Formulation mRNA_Solution m1Ψ-d3 mRNA in Aqueous Buffer (pH 4) Microfluidic_Mixing Microfluidic Mixing mRNA_Solution->Microfluidic_Mixing Lipid_Solution Lipids in Ethanol Lipid_Solution->Microfluidic_Mixing LNP_Formation Self-Assembled LNPs Microfluidic_Mixing->LNP_Formation Buffer_Exchange Dialysis (to pH 7.4) LNP_Formation->Buffer_Exchange Final_LNPs m1Ψ-d3 mRNA-LNPs Buffer_Exchange->Final_LNPs Immune_Response_Pathway cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-modified mRNA Unmodified_mRNA Unmodified mRNA TLR7_8 TLR7/8 Unmodified_mRNA->TLR7_8 Recognition MyD88 MyD88 TLR7_8->MyD88 NF-kB_IRF7 NF-κB / IRF7 Activation MyD88->NF-kB_IRF7 Cytokines Pro-inflammatory Cytokines (IFN-β, IL-6, TNF-α) NF-kB_IRF7->Cytokines m1Ψ_mRNA m1Ψ mRNA TLR7_8_mod TLR7/8 m1Ψ_mRNA->TLR7_8_mod Evades Recognition Translation Ribosome m1Ψ_mRNA->Translation Enhanced Translation Protein Therapeutic Protein Translation->Protein Biodistribution_Workflow Dosing Administer m1Ψ-d3 mRNA-LNPs to Animals Time_Points Euthanize at Various Time Points Dosing->Time_Points Tissue_Collection Collect Tissues and Plasma Time_Points->Tissue_Collection Homogenization Homogenize Tissues Tissue_Collection->Homogenization RNA_Extraction Extract Total RNA Homogenization->RNA_Extraction Digestion Digest RNA to Nucleosides RNA_Extraction->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Quantify m1Ψ-d3 and Determine Biodistribution LCMS->Data_Analysis

References

Application Notes and Protocols for Cell-Based Evaluation of N1-Methylpseudouridine-Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate N1-Methylpseudouridine (m1Ψ)-modified mRNA. The methodologies cover the assessment of transfection efficiency, protein expression, and immunogenicity, crucial parameters for the development of mRNA-based therapeutics and vaccines.

Introduction

N1-methylpseudouridine (m1Ψ) is a modified nucleoside that, when incorporated into in vitro transcribed (IVT) mRNA, enhances protein expression and reduces innate immune responses.[1] This modification is a key component of successful mRNA vaccines, such as those developed for COVID-19.[2][3] The incorporation of m1Ψ helps the mRNA evade recognition by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which would otherwise trigger an inflammatory cascade and inhibit translation.[4][5] Consequently, m1Ψ-modified mRNA exhibits increased stability, higher translational capacity, and a more favorable safety profile compared to unmodified mRNA.[4][6]

This document outlines key cell-based assays to quantify these benefits, providing a framework for the preclinical assessment of m1Ψ-modified mRNA constructs.

Key Cell-Based Assays

The evaluation of m1Ψ-modified mRNA in a cellular context primarily focuses on three key areas:

  • Transfection Efficiency and Protein Expression: Quantifying the level and duration of protein production from the modified mRNA.

  • Immunogenicity: Assessing the extent to which the modified mRNA activates innate immune signaling pathways.

  • Cell Viability: Determining the cytotoxic effects of the mRNA constructs.

Protein Expression Assays

Reporter genes such as Enhanced Green Fluorescent Protein (EGFP) and Firefly Luciferase (FLuc) are commonly used to indirectly measure the translational efficiency of mRNA constructs.[][8]

This assay quantifies the percentage of cells expressing the reporter protein and the mean fluorescence intensity (MFI), which correlates with the amount of protein per cell.

Experimental Workflow:

G cluster_0 Cell Seeding & Transfection cluster_1 Incubation & Harvesting cluster_2 Flow Cytometry Analysis seed Seed cells (e.g., HEK293T, A549) transfect Transfect with m1Ψ-mRNA encoding EGFP seed->transfect incubate Incubate for 24-72 hours transfect->incubate harvest Harvest and wash cells incubate->harvest facs Analyze on flow cytometer harvest->facs data Quantify EGFP+ cells (%) and MFI facs->data

Caption: Workflow for EGFP reporter assay.

Protocol:

  • Cell Seeding: Seed human embryonic kidney 293T (HEK293T) or human lung carcinoma A549 cells in a 24-well plate at a density of 1 x 10^5 cells/well the day before transfection.[9]

  • Transfection: On the day of transfection, prepare mRNA-lipid nanoparticle (LNP) complexes or use a commercial transfection reagent according to the manufacturer's protocol.[10][11] Transfect cells with varying concentrations of unmodified or m1Ψ-modified EGFP mRNA.

  • Incubation: Incubate the cells for 24, 48, and 72 hours post-transfection.[12]

  • Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA.[12]

  • Flow Cytometry: Analyze the cell suspension using a flow cytometer.[13] Gate on the live cell population and quantify the percentage of EGFP-positive cells and the Mean Fluorescence Intensity (MFI).[10][12]

This assay provides a highly sensitive quantification of protein expression through a luminescent readout.

Experimental Workflow:

G cluster_0 Cell Culture & Transfection cluster_1 Incubation & Lysis cluster_2 Luminescence Measurement seed Seed cells in a 96-well plate transfect Transfect with m1Ψ-mRNA encoding Luciferase seed->transfect incubate Incubate for specified time points transfect->incubate lyse Lyse cells to release Luciferase incubate->lyse add_substrate Add Luciferase substrate lyse->add_substrate measure Measure luminescence add_substrate->measure

Caption: Workflow for Luciferase reporter assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate.[14]

  • Transfection: Transfect cells with unmodified or m1Ψ-modified luciferase mRNA using a suitable transfection reagent.[14]

  • Incubation and Lysis: At various time points (e.g., 6, 24, 48 hours), lyse the cells using a luciferase lysis buffer.[15]

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.[16] The relative light units (RLU) are proportional to the amount of expressed luciferase.[10]

Data Presentation: Protein Expression

mRNA ModificationCell LineAssayTime Point (hours)Protein Expression MetricFold Change (vs. Unmodified)Reference
UnmodifiedA549Luciferase24RLU1[6]
m1ΨA549Luciferase24RLU~10-40[6]
UnmodifiedHEK293TEGFP (MFI)72MFI1[4]
5% m1ΨHEK293TEGFP (MFI)72MFIIncreased[4]
100% m1ΨHEK293TEGFP (MFI)72MFIDecreased[4]
UnmodifiedPrimary FLSEGFP (Western Blot)-Protein Level1[17]
m1ΨPrimary FLSEGFP (Western Blot)-Protein LevelIncreased[17]

FLS: Fibroblast-like Synoviocytes

Immunogenicity Assays

These assays measure the activation of innate immune pathways in response to the transfected mRNA.

The production of pro-inflammatory cytokines and chemokines is a hallmark of an innate immune response.

Signaling Pathway:

G cluster_0 Cellular Recognition cluster_1 Downstream Signaling cluster_2 Gene Expression mRNA Unmodified mRNA TLR TLR3/7/8 mRNA->TLR activates RIGI RIG-I mRNA->RIGI activates m1_mRNA m1Ψ-mRNA m1_mRNA->TLR evades m1_mRNA->RIGI evades IRF IRF3/7 TLR->IRF NFkB NF-κB TLR->NFkB RIGI->IRF RIGI->NFkB IFN Type I IFN (IFN-β) IRF->IFN Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Chemokines Chemokines (RANTES, CXCL10) NFkB->Chemokines

Caption: Innate immune sensing of mRNA.

Protocol (qPCR):

  • Cell Culture and Transfection: Culture immune-competent cells such as A549 or primary human fibroblast-like synoviocytes (FLS) and transfect with unmodified or m1Ψ-modified mRNA.[4][17]

  • RNA Extraction: At 24 hours post-transfection, extract total RNA from the cells.[4]

  • Reverse Transcription and qPCR: Perform reverse transcription to generate cDNA, followed by quantitative PCR (qPCR) using primers for target genes such as IFN-β1, TNF-α, IL-6, RIG-I, and RANTES (CCL5).[4]

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change relative to mock-transfected cells.

Protocol (Multiplex Assay):

  • Cell Culture and Transfection: Culture primary FLS and transfect with the mRNA constructs.[17]

  • Supernatant Collection: Collect the cell culture supernatant at a specified time point (e.g., 24 hours).

  • Multiplex Assay: Analyze the supernatant for the concentration of cytokines and chemokines (e.g., IL-6, TNF-α, CXCL10) using a multiplex bead-based immunoassay.[17]

Data Presentation: Immunogenicity

mRNA ModificationCell LineTarget Gene/ProteinAssayFold Change (vs. Unmodified)Reference
100% m1ΨHEK293TRIG-I mRNAqPCRSignificantly Reduced[4]
100% m1ΨHEK293TRANTES mRNAqPCRSignificantly Reduced[4]
100% m1ΨHEK293TIL-6 mRNAqPCRSignificantly Reduced[4]
100% m1ΨHEK293TIFN-β1 mRNAqPCRSignificantly Reduced[4]
100% m1ΨHEK293TTNF-α mRNAqPCRSignificantly Reduced[4]
m1ΨPrimary FLSIL-6 ProteinMultiplexSuppressed[17]
m1ΨPrimary FLSTNF-α ProteinMultiplexSuppressed[17]
m1ΨPrimary FLSCXCL10 ProteinMultiplexSuppressed[17]
Cell Viability Assay

This assay is crucial to assess any potential cytotoxicity of the mRNA constructs or the delivery vehicle.

Protocol (CCK8/MTT Assay):

  • Cell Seeding and Transfection: Seed cells in a 96-well plate and transfect as described previously.[4][9]

  • Incubation: Incubate for the desired time period (e.g., 72 hours).[9]

  • Reagent Addition: Add Cell Counting Kit-8 (CCK8) or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Data Presentation: Cell Viability

mRNA ModificationCell LineAssayEffect on Viability (vs. Mock)Reference
UnmodifiedA549CCK8Significantly Reduced[4]
m1Ψ (all ratios)A549CCK8Improved (Positively correlated with modification ratio)[4]
UnmodifiedHEK293FT, PC3, A549MTTDose-dependent decrease[9]
m1Ψ-modifiedHEK293FT, PC3, A549MTTHigher viability than unmodified[9]

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for the comprehensive evaluation of m1Ψ-modified mRNA. By systematically assessing protein expression, immunogenicity, and cell viability, researchers can optimize mRNA design and delivery for the development of safe and effective therapeutic and vaccine candidates. The use of standardized protocols and clear data presentation will facilitate the comparison of results across different studies and accelerate the advancement of mRNA technology.

References

Application Notes and Protocols for Lipid Nanoparticle Formulation of N1-Methylpseudouridine-Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and vaccines has revolutionized the landscape of medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their delivery. The modification of mRNA with N1-methylpseudouridine (N1mψ) has been a critical advancement, significantly enhancing protein expression and reducing the innate immunogenicity of the mRNA molecule.[1][2] This document provides detailed application notes and protocols for the formulation, characterization, and delivery of N1-methylpseudouridine-modified mRNA using lipid nanoparticles.

These protocols are designed to be a comprehensive guide for researchers, scientists, and drug development professionals, offering a step-by-step workflow from mRNA design to in vivo evaluation.[3][]

Core Concepts

N1-Methylpseudouridine-Modified mRNA (modRNA): The substitution of uridine (B1682114) with N1-methylpseudouridine in the mRNA sequence is a key modification that enhances translational efficiency and evades recognition by innate immune sensors, leading to higher and more sustained protein production.[1][5][6]

Lipid Nanoparticles (LNPs): LNPs are advanced drug delivery systems composed of a specific blend of lipids that encapsulate and protect the mRNA payload.[7][8] A typical LNP formulation includes:

  • Ionizable Cationic Lipid: Essential for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm.[9]

  • Helper Phospholipid: Such as DOPE or DSPC, which contributes to the structural integrity of the nanoparticle.[10][11]

  • Cholesterol: Provides stability to the LNP structure.[10]

  • PEGylated Lipid: A polyethylene (B3416737) glycol-conjugated lipid that helps to control particle size and provides a hydrophilic shield, increasing circulation time.[12]

Data Presentation: LNP-modRNA Characteristics

The following tables summarize typical quantitative data for LNP-modRNA formulations, providing a benchmark for successful formulation.

Table 1: Physicochemical Properties of LNP-modRNA Formulations

ParameterTypical RangeMethod of Analysis
Particle Size (Z-average) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency > 90%RiboGreen Assay
Zeta Potential Near-neutral or slightly negative at physiological pHPhase Analysis Light Scattering (PALS)

Data compiled from multiple sources indicating common ranges for effective LNP formulations.[10][13][14]

Table 2: In Vitro Transfection Efficiency of LNP-modRNA

Cell LineReporter GeneTransfection EfficiencyMethod of Analysis
HEK293T LuciferaseHigh expression (dose-dependent)Luciferase Assay[15]
HeLa EGFP> 80% positive cellsFlow Cytometry
Dendritic Cells AntigenHigh antigen presentationELISpot or Flow Cytometry

Transfection efficiency is highly dependent on the LNP composition, mRNA dose, and cell type.[16][17]

Experimental Protocols

Protocol 1: In Vitro Transcription of N1-Methylpseudouridine-Modified mRNA

This protocol outlines the synthesis of N1mψ-modified mRNA from a DNA template.[][18]

Materials:

  • Linearized plasmid DNA or PCR-amplified DNA template with a T7 promoter

  • NTP solution mix (ATP, GTP, CTP)

  • N1-methylpseudouridine-5'-triphosphate (N1mψTP)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I

  • Transcription Buffer

  • Purification kit (e.g., silica-based columns or magnetic beads)

Procedure:

  • Transcription Reaction Setup: In an RNase-free tube, combine the DNA template, transcription buffer, NTP solution mix, N1mψTP, and RNase inhibitor.

  • Initiation: Add T7 RNA Polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.

  • Purification: Purify the synthesized modRNA using a suitable purification kit according to the manufacturer's instructions.

  • Quantification and Quality Control: Determine the concentration of the modRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the modRNA by gel electrophoresis.

Protocol 2: LNP Formulation using Microfluidics

Microfluidic mixing is a reproducible method for producing uniform LNPs.[19][20]

Materials:

  • Ionizable lipid, helper phospholipid, cholesterol, and PEGylated lipid dissolved in ethanol (B145695).

  • N1mψ-modified mRNA dissolved in a low pH buffer (e.g., citrate (B86180) buffer, pH 3.0-4.0).

  • Microfluidic mixing system (e.g., NanoAssemblr).

  • Dialysis cassette (e.g., 10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare Lipid Solution: Prepare a stock solution of the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[9]

  • Prepare modRNA Solution: Dissolve the purified modRNA in the low pH buffer.

  • Microfluidic Mixing: Set up the microfluidic system according to the manufacturer's instructions. Load the lipid-ethanol solution and the modRNA-aqueous solution into separate syringes.

  • Formulation: Start the pumps to mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs.[21]

  • Dialysis: Collect the LNP dispersion and dialyze against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.

  • Sterilization: Sterilize the final LNP-modRNA formulation by passing it through a 0.22 µm filter.

Protocol 3: Characterization of LNP-modRNA

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP-modRNA formulation in PBS.
  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

2. Encapsulation Efficiency Determination (RiboGreen Assay):

  • Prepare two sets of samples. In one set, lyse the LNPs with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated mRNA. The other set remains intact.
  • Add RiboGreen reagent to both sets of samples and measure the fluorescence.
  • The encapsulation efficiency is calculated as: ((Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs) * 100%.[10][22]

Protocol 4: In Vitro Transfection

Materials:

  • Cells of interest (e.g., HEK293T, HeLa).

  • Complete cell culture medium.

  • LNP-modRNA formulation.

  • Assay-specific reagents (e.g., luciferase assay substrate, flow cytometry antibodies).

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Transfection: Dilute the LNP-modRNA formulation in cell culture medium to the desired concentration and add it to the cells.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for uptake and protein expression.

  • Analysis: Perform the appropriate assay to measure protein expression (e.g., luciferase assay, flow cytometry).[15]

Protocol 5: In Vivo Delivery and Assessment in Mice

Materials:

  • LNP-modRNA formulation.

  • Mice (e.g., BALB/c or C57BL/6).

  • Syringes and needles for administration (e.g., intramuscular, intravenous).

  • In vivo imaging system (for reporter genes like luciferase).

  • ELISA kits (for secreted proteins).

Procedure:

  • Administration: Administer the LNP-modRNA formulation to the mice via the desired route (e.g., intramuscular injection into the quadriceps).

  • Monitoring: Monitor the animals for any adverse effects.

  • Expression Analysis:

    • Bioluminescence Imaging: If using a luciferase reporter, image the mice at various time points post-injection using an in vivo imaging system.

    • Protein Quantification: For secreted proteins, collect blood samples at different time points and measure the protein concentration using an ELISA kit.

  • Biodistribution (Optional): At the end of the study, organs can be harvested to assess the distribution of the LNPs or the expression of the reporter gene.

Visualizations

LNP_Formulation_Workflow cluster_mRNA modRNA Synthesis cluster_LNP LNP Formulation cluster_Characterization Characterization DNA DNA Template IVT In Vitro Transcription (with N1mψTP) DNA->IVT Purification_mRNA mRNA Purification IVT->Purification_mRNA QC_mRNA QC: Conc. & Integrity Purification_mRNA->QC_mRNA Lipids Lipids in Ethanol modRNA_solution modRNA in Aqueous Buffer (pH 4) Microfluidics Microfluidic Mixing Lipids->Microfluidics modRNA_solution->Microfluidics Dialysis Dialysis (vs. PBS) Microfluidics->Dialysis Sterilization Sterile Filtration Dialysis->Sterilization Size_PDI Size & PDI (DLS) Sterilization->Size_PDI EE Encapsulation Efficiency (RiboGreen Assay) In_Vivo_Delivery_Workflow cluster_Analysis Assessment LNP_modRNA LNP-modRNA Formulation Administration Administration to Animal Model (e.g., Intramuscular) LNP_modRNA->Administration Uptake Cellular Uptake (Endocytosis) Administration->Uptake Escape Endosomal Escape Uptake->Escape Translation mRNA Translation (Protein Production) Escape->Translation Effect Therapeutic/Immunogenic Effect Translation->Effect Imaging In Vivo Imaging (e.g., Bioluminescence) Effect->Imaging ELISA Protein Quantification (e.g., ELISA) Biodistribution Biodistribution Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N1-Methylpseudouridine (m1ψ) in IVT Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N1-Methylpseudouridine (m1ψ) incorporation in in vitro transcription (IVT) reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful synthesis of high-quality m1ψ-modified mRNA.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of N1-Methylpseudouridine-5'-Triphosphate (m1ψ-TP) in an IVT reaction?

For most applications, the standard and recommended approach is the complete substitution of Uridine-5'-Triphosphate (UTP) with m1ψ-TP.[1] This means that for every mole of UTP that would normally be in the reaction, you will instead use one mole of m1ψ-TP. This 100% substitution strategy is employed to maximize the benefits of m1ψ incorporation, which include significantly reduced immunogenicity and enhanced translational efficiency of the resulting mRNA.[2][3][4][5]

Studies and commercial kits are designed around this principle, where the RNA polymerase effectively incorporates the modified nucleotide without a significant loss in overall mRNA yield.[] The key is to maintain the optimal total nucleotide concentration and the correct ratio between all NTPs in the reaction.

Q2: How do I set up a typical IVT reaction for generating m1ψ-modified mRNA?

Below is a generalized protocol synthesized from common methodologies.[7][8] Always refer to your specific kit's manual as concentrations may vary.

Experimental Protocol: Standard m1ψ-mRNA Synthesis (20 µL Reaction)

  • Reagent Preparation:

    • Thaw all necessary components (reaction buffer, NTPs, m1ψ-TP, DNA template, cap analog, T7 RNA Polymerase Mix) on ice.

    • Gently vortex and briefly centrifuge each component to ensure homogeneity and collect the contents at the bottom of the tube.

    • Always use nuclease-free water, tubes, and pipette tips to prevent RNA degradation.[]

  • Reaction Assembly:

    • Assemble the reaction at room temperature in the specified order to prevent precipitation of the DNA template by spermidine (B129725) in the buffer.

    • For multiple reactions, preparing a master mix of the common reagents (buffer, NTPs, m1ψ-TP, cap analog) is recommended.

  • Incubation:

    • Mix the components gently by pipetting up and down. Briefly centrifuge the tube.

    • Incubate the reaction at 37°C for 2 to 4 hours.[] For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours (overnight) to potentially increase yield.[8]

  • DNase Treatment:

    • Following incubation, add 1-2 µL of DNase I to the reaction mixture to digest the DNA template.

    • Mix well and incubate at 37°C for 15-30 minutes.

  • mRNA Purification:

    • Purify the m1ψ-mRNA using a method of your choice, such as a column-based purification kit (e.g., RNeasy Mini Kit) or lithium chloride (LiCl) precipitation. Purification is critical to remove enzymes, unincorporated nucleotides, and DNA fragments.

Data Presentation: Example IVT Reaction Compositions

The following table provides examples of reaction setups for synthesizing m1ψ-modified mRNA, highlighting variations in reagent concentrations.

ReagentNEB HiScribe™ (CleanCap® AG)[8]Optimized High-Yield Protocol[9]
Final Volume 20 µLVariable
DNA Template 1 µgVariable
ATP 6 mM8.1 mM
CTP 5 mM8.1 mM
GTP 5 mM2.7 mM
m1ψ-TP (replaces UTP) 5 mM2.7 mM
Cap Analog (ARCA) 4 mM10 mM
T7 RNA Polymerase 2 µL of MixVariable
Reaction Buffer 2 µL (10X)Custom
DTT 5 mM (Optional)Not Specified
Q3: My m1ψ-mRNA yield is consistently low. How can I troubleshoot this?

Low yield is a common issue in IVT reactions. The following guide outlines potential causes and solutions. For a logical workflow, refer to the troubleshooting diagram below.

Data Presentation: Troubleshooting Guide for Low m1ψ-mRNA Yield

Symptom / ObservationPotential CauseRecommended Action
Faint or no mRNA band on gel 1. Degraded DNA Template: Repeated freeze-thaw cycles or contaminants (salts, ethanol) can damage the template.[10][11]Use a freshly prepared, high-quality linearized plasmid. Purify the template using a column-based kit instead of precipitation methods that can be harsh.[10]
2. Inactive Enzyme: T7 RNA Polymerase is sensitive to oxidation and improper storage.[7]Ensure the enzyme is stored at -20°C and always kept on ice. Avoid repeated freeze-thaw cycles by aliquoting the enzyme. Consider adding DTT (final concentration of 5 mM) to the reaction, which can help restore performance.[7]
3. Incorrect Nucleotide Ratios: An imbalance between Mg²⁺ and total NTP concentration can inhibit the polymerase.[12]Optimize the Mg²⁺ concentration. This is often the most significant factor affecting yield.[12][13] Ensure the correct ratios of all NTPs and cap analog are used as per your protocol.
Smear pattern on gel instead of a sharp band RNase Contamination: RNases can be introduced from reagents, water, or lab equipment, leading to rapid RNA degradation.[][11]Use certified nuclease-free reagents and consumables. Wear gloves and work in a clean environment. Use an RNase inhibitor in your reaction.
Yield decreases over time with the same kit 1. Reagent Degradation: DTT and NTPs can degrade with repeated use and exposure to room temperature.[10]Aliquot reagents upon first use. Use fresh aliquots for each experiment.
2. Template Inactivation: As mentioned, freezing and thawing the linearized plasmid can reduce its effectiveness.[10]Use freshly linearized and purified template for each IVT reaction.

Mandatory Visualization: Troubleshooting Logic

Troubleshooting_IVT start Low m1ψ-mRNA Yield? q_gel Analyzed on Gel? start->q_gel res_smear Result: Smear q_gel->res_smear Yes res_faint Result: Faint/No Band q_gel->res_faint Yes res_ok Result: Sharp Band, Low Quantity q_gel->res_ok Yes a_template Check DNA Template: - Verify integrity & concentration - Use fresh linearization - Re-purify template q_gel->a_template No a_rnase Primary Suspect: RNase Contamination - Use nuclease-free consumables - Add RNase inhibitor res_smear->a_rnase res_faint->a_template a_reaction Optimize Reaction Conditions: - Titrate Mg2+ concentration - Verify NTP/Cap ratios - Extend incubation time res_ok->a_reaction a_enzyme Check Enzyme & Reagents: - Aliquot enzyme to avoid freeze-thaw - Add DTT to reaction - Use fresh NTPs a_template->a_enzyme a_enzyme->a_reaction

Caption: A logical workflow for troubleshooting low yield in IVT reactions.

Q4: What is the general workflow for producing and verifying m1ψ-modified mRNA?

The process follows a series of sequential steps from the DNA template to the final, quality-controlled mRNA product.

Mandatory Visualization: m1ψ-mRNA Production Workflow

IVT_Workflow cluster_prep Template Preparation cluster_synthesis mRNA Synthesis cluster_qc Quality Control plasmid Plasmid DNA (with T7 Promoter) linearize Linearize Plasmid (Restriction Digest) plasmid->linearize purify_dna Purify Linear DNA linearize->purify_dna ivt In Vitro Transcription (T7 Polymerase, NTPs, m1ψ-TP, Cap) purify_dna->ivt dnase DNase I Treatment ivt->dnase purify_rna Purify m1ψ-mRNA (e.g., Column or LiCl) dnase->purify_rna qc Assess Quality & Quantity - Spectrophotometry (A260/280) - Gel Electrophoresis (Integrity) purify_rna->qc

Caption: Standard experimental workflow for m1ψ-modified mRNA synthesis.

Q5: Besides m1ψ concentration, what are the most critical parameters to optimize for a high-yield reaction?

While fully substituting UTP with m1ψ-TP is standard, several other factors critically impact the reaction's success.

  • Magnesium (Mg²⁺) Concentration: Mg²⁺ is an essential cofactor for T7 RNA polymerase. The optimal concentration is tightly linked to the total NTP concentration.[12] Excessive Mg²⁺ can lead to the production of double-stranded RNA (dsRNA) byproducts, while insufficient levels will decrease polymerase activity.[] If you are experiencing low yields, titrating the Mg²⁺ concentration is often the most effective optimization step.[13]

  • DNA Template Quality and Concentration: The integrity and purity of the linearized DNA template are paramount. Contaminants from plasmid prep kits can inhibit transcription.[11] Ensure complete linearization and subsequent purification. Increasing the amount of DNA template can sometimes boost yield, but only up to a saturation point.[14]

  • Enzyme Concentration: The concentration of T7 RNA polymerase directly influences transcription efficiency.[] However, simply adding more enzyme beyond a certain threshold will not increase yield and will raise costs. It is crucial to use a high-quality, active polymerase.[]

  • Incubation Time and Temperature: Most IVT reactions are performed at 37°C for 2-4 hours. Extending the incubation time can sometimes improve the yield for difficult or long templates, but there is a point of diminishing returns.[]

References

Technical Support Center: N1-Methylpseudouridine-Modified mRNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N1-Methylpseudouridine (N1mΨ)-modified mRNA synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges and optimize your in vitro transcription (IVT) reactions for high-yield, high-quality mRNA.

Troubleshooting Guide: Low Yield of N1-Methylpseudouridine-Modified mRNA

Low yield is a common issue in the synthesis of N1mΨ-modified mRNA. The following section addresses specific problems you might be encountering.

Question: Why is my N1mΨ-modified mRNA yield significantly lower than expected?

Answer:

Several factors can contribute to low mRNA yield during in vitro transcription. The most common culprits are suboptimal reaction components and conditions, poor quality of the DNA template, and issues with the enzymes or nucleotides used. It's crucial to systematically evaluate each component of your IVT reaction.

A logical workflow for troubleshooting low mRNA yield involves sequentially checking the quality of your inputs, optimizing reaction conditions, and then analyzing the purification process.

Troubleshooting_Workflow cluster_Input_QC 1. Input Quality Control cluster_Reaction_Optimization 2. IVT Reaction Optimization cluster_Purification 3. Purification & Analysis Template_QC DNA Template Quality (Purity, Integrity, Concentration) NTP_QC NTP & N1mΨTP Quality (Purity, Concentration) Template_QC->NTP_QC Template OK End High mRNA Yield Enzyme_QC T7 RNA Polymerase Activity NTP_QC->Enzyme_QC NTPs OK Mg_Opt Mg2+ Concentration Enzyme_QC->Mg_Opt Enzyme OK Time_Temp_Opt Incubation Time & Temperature Mg_Opt->Time_Temp_Opt Enzyme_Conc_Opt Enzyme Concentration Time_Temp_Opt->Enzyme_Conc_Opt NTP_Ratio_Opt NTP Ratios Enzyme_Conc_Opt->NTP_Ratio_Opt Purification_Method Purification Method Selection (e.g., LiCl, Chromatography) NTP_Ratio_Opt->Purification_Method Reaction Optimized Yield_Analysis Quantification & Integrity Analysis (e.g., NanoDrop, Bioanalyzer) Purification_Method->Yield_Analysis Yield_Analysis->End Yield & Integrity Confirmed Start Low mRNA Yield Start->Template_QC

Caption: A logical workflow for troubleshooting low mRNA yield.

Question: How does the quality of my DNA template affect the yield of N1mΨ-modified mRNA?

Answer:

The quality of your linearized DNA template is a critical determinant of IVT efficiency and yield.[][2] Contaminants from the plasmid purification process, such as residual proteins, salts, and RNases, can inhibit T7 RNA polymerase.[3] Incomplete linearization of the plasmid DNA can also lead to truncated transcripts and lower yields.

To ensure high-quality template DNA, you should:

  • Verify Complete Linearization: Run a small amount of the digested plasmid on an agarose (B213101) gel alongside the undigested plasmid to confirm complete linearization.

  • Purify the Linearized Template: Use a reliable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation or a silica-based column purification kit, to remove contaminants.[4] Purification of the linearized template has been shown to decrease the formation of double-stranded RNA (dsRNA) byproducts.[4]

  • Accurately Quantify: Use a fluorescence-based method (e.g., Qubit) for more accurate quantification of your DNA template compared to UV absorbance (e.g., NanoDrop), which can be skewed by contaminants.

ParameterRecommendationRationale
Purity (A260/A280) 1.8 - 2.0Ratios outside this range indicate protein or other contamination.
Purity (A260/A230) > 2.0Lower ratios suggest salt or organic solvent contamination.
Integrity Single, sharp band on agarose gelSmearing or multiple bands indicate degradation or incomplete digestion.

Question: Can the concentration of magnesium ions (Mg²⁺) impact my N1mΨ-modified mRNA yield?

Answer:

Yes, the concentration of Mg²⁺ is a critical parameter that significantly impacts both the yield and integrity of the transcribed mRNA.[5] Mg²⁺ acts as a cofactor for T7 RNA polymerase.[5] An improper balance between Mg²⁺ and nucleotide concentrations can lead to reduced enzyme activity or the formation of unwanted byproducts.

  • Insufficient Mg²⁺: Leads to decreased enzyme performance and lower yields.[]

  • Excessive Mg²⁺: Can result in the production of double-stranded RNA (dsRNA) and reduce the integrity of your target mRNA.[][5]

The optimal Mg²⁺ concentration often requires empirical testing but typically falls within a specific range depending on the total nucleotide concentration. One study found that for self-amplifying RNA, the Mg²⁺ concentration had the most significant impact on yield and integrity, with both metrics increasing and then decreasing across a range of 6–75 mM.[5]

Mg2_Effect cluster_outcomes Impact on IVT Reaction Mg_Concentration Mg2+ Concentration Low_Mg Too Low Mg_Concentration->Low_Mg Deficient Optimal_Mg Optimal Mg_Concentration->Optimal_Mg Balanced High_Mg Too High Mg_Concentration->High_Mg Excessive Low_Yield Low mRNA Yield Low_Mg->Low_Yield High_Yield High mRNA Yield & Integrity Optimal_Mg->High_Yield dsRNA_Formation Increased dsRNA Low Integrity High_Mg->dsRNA_Formation

Caption: The impact of Mg2+ concentration on IVT outcomes.

Question: I am observing a significant amount of shorter RNA fragments along with my full-length transcript. What could be the cause?

Answer:

The presence of shorter RNA fragments, or truncated transcripts, can be due to several factors:

  • Premature Termination: Certain sequences within the DNA template can act as pause sites for T7 RNA polymerase, leading to premature termination of transcription.[6] For example, the sequence motif ATCTGTT has been identified as a T7 RNA polymerase class II pause site.[6]

  • Degradation by RNases: Contamination with RNases, either from the DNA template preparation or from the reaction setup (e.g., water, pipette tips), can degrade the newly synthesized mRNA.

  • Instability of the Transcription Complex: When using modified nucleotides like N1mΨ, the transcription complex (DNA template–T7 RNAP–mRNA product) can become unstable, potentially leading to the early separation of the mRNA from the DNA template.[7]

To address this, you can:

  • Analyze Your Template Sequence: Check for known T7 RNA polymerase pause sites and consider codon optimization to remove them.[6]

  • Use RNase Inhibitors: Always include an RNase inhibitor in your IVT reaction.

  • Ensure an RNase-Free Environment: Use certified RNase-free water, reagents, and labware.[]

Frequently Asked Questions (FAQs)

Q1: Does the complete substitution of UTP with N1-methylpseudouridine-5'-triphosphate (N1mΨTP) affect the yield of the in vitro transcription reaction?

A1: While N1mΨTP is efficiently incorporated by T7 RNA polymerase, some studies have noted that its use can sometimes lead to a slight decrease in yield compared to using unmodified UTP.[7] However, the benefits of reduced immunogenicity and enhanced protein expression often outweigh a minor reduction in yield.[8][9] If the yield is significantly lower, it is more likely due to other suboptimal reaction parameters rather than the presence of N1mΨTP itself.

Q2: What is the optimal temperature and incubation time for an IVT reaction with N1mΨTP?

A2: The standard incubation temperature for T7 RNA polymerase is 37°C.[] Reaction times can vary, but a typical incubation period is 2-4 hours.[] Extending the reaction time can sometimes increase the yield, but there is a point of diminishing returns.[] For longer transcripts, such as those for self-amplifying RNA, a shorter reaction time of 2 hours has been found to be optimal in some cases.[5] It is advisable to perform a time-course experiment (e.g., 1, 2, 4, and 6 hours) to determine the optimal incubation time for your specific template and reaction conditions.

Q3: Can impurities in the N1mΨTP stock affect the reaction?

A3: Yes, the purity of all nucleotides, including N1mΨTP, is crucial. Contaminants can inhibit T7 RNA polymerase. Always use high-quality, purified nucleotide triphosphates from a reputable supplier.

Q4: How can I minimize the production of double-stranded RNA (dsRNA) during my N1mΨ-modified mRNA synthesis?

A4: The formation of dsRNA is a common byproduct of IVT reactions and can trigger an immune response in cells.[10][11] While N1mΨ modification itself helps to reduce the immunogenicity of the mRNA, minimizing dsRNA byproducts is still important.[12] Strategies to reduce dsRNA include:

  • Optimizing Mg²⁺ Concentration: As mentioned earlier, excess Mg²⁺ can promote dsRNA formation.[]

  • Purifying the Linearized DNA Template: High-quality, pure template DNA reduces the chance of the polymerase using impurities as templates for complementary strand synthesis.[4]

  • Using Engineered T7 RNA Polymerase: Some commercially available T7 RNA polymerase variants are engineered to produce less dsRNA.[13][14]

  • Post-IVT Purification: Methods like cellulose-based purification or HPLC can be used to remove dsRNA from the final mRNA product.[15]

Q5: What are the best practices for setting up an IVT reaction to ensure reproducibility and high yield?

A5:

  • Work in an RNase-free environment.

  • Thaw reagents on ice and keep them cold.

  • Assemble the reaction at room temperature to prevent DNA template precipitation by spermidine.

  • Add components in a specific order, typically starting with the buffer, water, and nucleotides, followed by the DNA template, and finally the enzyme.

  • Mix thoroughly but gently by pipetting.

  • Use a calibrated thermal cycler or water bath for accurate temperature control.

Experimental Protocols

Protocol 1: Quality Control of Linearized DNA Template

Objective: To assess the integrity and purity of the linearized plasmid DNA template before its use in an IVT reaction.

Materials:

  • Linearized DNA template

  • Undigested plasmid DNA (control)

  • Agarose

  • 1x TAE or TBE buffer

  • DNA loading dye (6x)

  • DNA ladder

  • Gel electrophoresis system

  • UV transilluminator

  • Spectrophotometer (e.g., NanoDrop) or Fluorometer (e.g., Qubit)

Procedure:

  • Agarose Gel Electrophoresis: a. Prepare a 1% agarose gel in 1x TAE or TBE buffer. b. In separate tubes, mix 100-200 ng of your linearized DNA and undigested plasmid with DNA loading dye. c. Load a DNA ladder and your samples into the wells of the gel. d. Run the gel at 100V for 30-45 minutes. e. Visualize the DNA bands using a UV transilluminator. f. Expected Result: The undigested plasmid should show multiple bands (supercoiled, nicked, linear). The linearized sample should show a single, sharp band at the correct size.

  • Spectrophotometric Analysis: a. Blank the spectrophotometer with the buffer used to elute your DNA. b. Measure the absorbance of your linearized DNA sample at 260 nm, 280 nm, and 230 nm. c. Calculate the A260/A280 and A260/A230 ratios to assess purity.

  • Fluorometric Quantification (Recommended): a. Follow the manufacturer's protocol for your chosen fluorometer and DNA quantification assay (e.g., Qubit dsDNA BR Assay). b. Use the resulting concentration for setting up your IVT reaction.

Protocol 2: Optimization of Mg²⁺ Concentration

Objective: To determine the optimal Mg²⁺ concentration for maximizing the yield of N1mΨ-modified mRNA for a specific DNA template.

Materials:

  • High-quality linearized DNA template

  • NTP mix (A, G, C)

  • N1mΨTP

  • T7 RNA Polymerase

  • Transcription buffer (without MgCl₂)

  • MgCl₂ stock solution (e.g., 1 M)

  • RNase inhibitor

  • RNase-free water

Procedure:

  • Set up a series of parallel 20 µL IVT reactions. Each reaction will have a different final concentration of MgCl₂. A good starting range to test is 10 mM to 50 mM.

  • For each reaction, prepare a master mix of all common components (buffer, NTPs, N1mΨTP, DNA template, RNase inhibitor, water).

  • Aliquot the master mix into separate tubes.

  • Add the appropriate volume of the MgCl₂ stock solution to each tube to achieve the desired final concentration.

  • Add the T7 RNA polymerase to each reaction to initiate transcription.

  • Incubate all reactions at 37°C for 2 hours.

  • Stop the reactions and treat with DNase I to remove the DNA template.

  • Purify the mRNA from each reaction using a consistent method (e.g., spin column purification).

  • Quantify the yield of mRNA from each reaction.

  • Analysis: Plot the mRNA yield as a function of the Mg²⁺ concentration to identify the optimal concentration. You may also want to analyze the integrity of the mRNA from each reaction on a denaturing agarose gel or using a Bioanalyzer.

Table of a Sample Mg²⁺ Titration Experiment:

ReactionFinal MgCl₂ (mM)Template DNA (µg)NTPs (mM each)Incubation Time (h)Yield (µg)
110152Result 1
220152Result 2
330152Result 3
440152Result 4
550152Result 5

References

Minimizing off-target effects of N1-Methylpseudouridine-modified siRNAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N1-Methylpseudouridine (m1Ψ)-modified siRNAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of off-target effects observed with siRNAs?

A1: siRNAs can produce two main types of off-target effects:

  • Sequence-Dependent (miRNA-like) Effects: This is the most common cause. The "seed region" (nucleotides 2-8) of the siRNA guide strand can bind to the 3' Untranslated Region (3' UTR) of unintended mRNA transcripts with partial complementarity, leading to their translational repression or degradation.[1][2][3]

  • Sequence-Independent (Immune-Related) Effects: Synthetic double-stranded RNAs can be recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs). This recognition, primarily through Toll-like receptors (TLRs) and other pattern recognition receptors (PRRs), can trigger inflammatory cytokine and interferon responses, leading to widespread, nonspecific changes in gene expression and potential cell toxicity.

Q2: What is the primary benefit of using N1-methylpseudouridine (m1Ψ) in siRNAs?

A2: The main advantage of incorporating m1Ψ into synthetic RNAs is the significant reduction of innate immune stimulation.[4] Studies, primarily on mRNA vaccines, have shown that m1Ψ modification allows the RNA to evade detection by immune sensors like TLR3, TLR7, and TLR8.[4] This minimizes the production of type I interferons and inflammatory cytokines, which not only reduces cytotoxicity but also enhances protein expression from the RNA molecule.[4]

Q3: Does m1Ψ modification eliminate miRNA-like (seed region) off-target effects?

A3: The effect of m1Ψ on seed-mediated off-target silencing is not as well-documented as its role in reducing immunogenicity. However, research on m1Ψ-modified guide RNAs for the CRISPR/Cas9 system has shown that this modification can significantly reduce off-target effects while preserving on-target activity.[4] The m1Ψ modification is known to enhance the stability of RNA duplexes.[4] This could potentially increase the specificity of the siRNA for its perfectly matched target over partially matched off-targets. Despite this, direct quantitative comparisons for siRNAs are limited, and established chemical modifications like 2'-O-methylation at position 2 of the guide strand are the current standard for specifically addressing seed-mediated off-targets.[5][6]

Q4: How can I experimentally distinguish between on-target and off-target phenotypes?

A4: The gold standard for confirming that an observed phenotype is due to the silencing of your target gene is a rescue experiment. This involves co-transfecting your siRNA with a plasmid expressing a version of your target mRNA that is resistant to the siRNA (e.g., by introducing silent mutations in the siRNA binding site). If the phenotype is reversed, it confirms it was an on-target effect. Additionally, using multiple different siRNAs that target the same gene is crucial; if they all produce the same phenotype, it is likely an on-target effect.[2]

Troubleshooting Guide

Issue 1: High cell toxicity or unexpected changes in cell morphology after transfection.

Potential Cause Troubleshooting Steps
Innate Immune Response This is a likely cause, especially with unmodified siRNAs. The cells are reacting to the synthetic dsRNA. Solution: Ensure your siRNA contains m1Ψ or another immune-dampening modification. Reduce the concentration of the siRNA used for transfection, as immune responses are often dose-dependent.
Transfection Reagent Toxicity The delivery vehicle itself can be toxic to cells. Solution: Optimize the concentration of your transfection reagent by performing a dose-response curve. Ensure you are using a reagent appropriate for your cell type.
Concentration-Dependent Off-Target Effects High concentrations of siRNA can saturate the RNAi machinery and increase both miRNA-like and immune-related off-target effects. Solution: Lower the siRNA concentration to the lowest effective dose that achieves sufficient on-target knockdown.

Issue 2: On-target gene knockdown is efficient, but I'm seeing inconsistent or unexpected phenotypic results.

Potential Cause Troubleshooting Steps
Seed-Mediated Off-Target Effects Your siRNA is likely silencing other genes that share seed region complementarity. This is a very common issue.[3] Solution 1 (Chemical Modification): Use an siRNA with a 2'-O-methyl modification at position 2 of the guide strand. This modification has been shown to significantly reduce the silencing of partially complementary off-targets without affecting on-target potency.[5][6] Solution 2 (Pooling): Use a pool of multiple siRNAs targeting the same gene. This lowers the concentration of any single siRNA, thereby reducing its specific off-target signature.[2][7]
Passenger Strand Loading The passenger (sense) strand of the siRNA duplex can sometimes be loaded into the RISC complex and act as a guide, silencing unintended genes. Solution: Use siRNAs with chemical modifications on the passenger strand (e.g., at positions 1 and 2) that prevent its loading into RISC.[5]
Secondary (Downstream) Effects The knockdown of your target gene may have genuine biological consequences that affect other pathways. Solution: Perform a time-course experiment to distinguish early, direct effects from later, secondary effects. Validate key downstream changes using an orthogonal method like qPCR or Western blotting.

Issue 3: Reduced on-target potency with a modified siRNA.

Potential Cause Troubleshooting Steps
Modification Interference While generally well-tolerated, certain chemical modifications can sometimes slightly reduce the on-target efficiency of a specific siRNA sequence. Solution: If using a chemically modified siRNA (like 2'-O-methyl) to reduce off-targets, you may need to slightly increase the concentration to achieve the desired level of on-target knockdown. Compare the potency of several different modified siRNA sequences targeting the same gene to find the most effective one.
Poor siRNA Design The underlying siRNA sequence may not be optimal for potent silencing. Solution: Ensure your siRNA was designed using an algorithm that accounts for features known to enhance potency, such as thermodynamic stability and nucleotide preference at specific positions.[8]

Quantitative Data Summary

While direct quantitative data for m1Ψ's effect on seed-mediated off-targeting in siRNAs is sparse, extensive research on other chemical modifications demonstrates their effectiveness. The following table summarizes data for the most well-characterized modification, 2'-O-methylation at position 2 of the guide strand, which serves as a benchmark for reducing miRNA-like off-target effects.

Table 1: Effect of 2'-O-Methyl Modification on siRNA Off-Target Silencing

siRNA Target Modification Status On-Target Silencing Efficiency Number of Off-Target Transcripts Silenced (>1.5-fold) Reference
MAPK14 Unmodified >85% 78 [5]
MAPK14 2'-O-Me at position 2 (guide strand) >85% 15 (~80% reduction) [5]
Various (7 siRNAs tested) Unmodified Consistently High Varies per siRNA [6]

| Various (7 siRNAs tested) | 2'-O-Me at position 2 (guide strand) | Maintained High Potency | Significantly reduced for all siRNAs tested |[6] |

This data illustrates that specific chemical modifications can dramatically improve the specificity of siRNAs without compromising their intended activity.

Key Pathways and Workflows

Mechanism of Seed-Region Off-Targeting

The following diagram illustrates how the siRNA guide strand can silence both the intended on-target mRNA and unintended off-target mRNAs through seed region complementarity.

G cluster_0 siRNA Processing cluster_1 Target Recognition & Silencing siRNA Transfected siRNA (m1Ψ-modified) RISC_loading Loading into RISC siRNA->RISC_loading RISC_active Active RISC Complex (Guide Strand) RISC_loading->RISC_active Passenger Strand Ejection OnTarget On-Target mRNA RISC_active->OnTarget Perfect Complementarity OffTarget Off-Target mRNA RISC_active->OffTarget Partial Complementarity (Seed Region Match) Cleavage mRNA Cleavage & Degradation OnTarget->Cleavage Repression Translational Repression & Degradation OffTarget->Repression

Caption: siRNA guide strand directing RISC to silence on- and off-target mRNAs.

Workflow for Assessing siRNA Off-Target Effects

This workflow outlines the key steps to identify and validate potential off-target effects in your experiments.

G Design 1. Design & Synthesize siRNAs (Unmodified, m1Ψ, 2'-O-Me) Transfect 2. Transfect Cells (Multiple siRNAs per target) Design->Transfect Phenotype 3. Assess Phenotype & On-Target Knockdown (qPCR/WB) Transfect->Phenotype Global 4. Global Off-Target Analysis (RNA-Sequencing) Phenotype->Global If phenotype is ambiguous or toxic Rescue 7. Confirm On-Target Phenotype (Rescue Experiment) Phenotype->Rescue Confirm primary phenotype Bioinfo 5. Bioinformatic Analysis (Differential Expression, Seed Matching) Global->Bioinfo Validate 6. Validate Specific Off-Targets (Dual-Luciferase Assay) Bioinfo->Validate Identify top candidates

Caption: Experimental workflow for comprehensive siRNA off-target analysis.

Experimental Protocols

Protocol 1: Genome-Wide Off-Target Analysis using RNA-Sequencing

This protocol provides a high-level overview of the steps involved in using RNA-seq to identify off-target effects.

  • Cell Culture and Transfection:

    • Plate cells to reach 70-80% confluency at the time of transfection.

    • Prepare transfection complexes according to the manufacturer's protocol. Include the following experimental groups (in triplicate):

      • Untreated/Mock Transfection Control

      • Negative Control siRNA

      • On-Target siRNA (Test Article)

    • Transfect cells and incubate for the desired time (e.g., 24-48 hours).

  • RNA Extraction and Quality Control:

    • Harvest cells and extract total RNA using a column-based kit or TRIzol reagent.

    • Assess RNA integrity and quantity using a Bioanalyzer or similar instrument. Ensure the RNA Integrity Number (RIN) is > 8.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the total RNA. This typically involves poly(A) selection to enrich for mRNA, fragmentation, reverse transcription, adapter ligation, and amplification.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.

    • Alignment: Align reads to the reference genome using a splice-aware aligner like STAR.[9]

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use a package like DESeq2 or edgeR in R to compare the Test Article group to the Negative Control group and identify statistically significant differentially expressed genes.[9]

    • Seed Region Analysis: For the list of downregulated genes, use a tool like SeedMatchR or custom scripts to determine the enrichment of genes containing a 3' UTR sequence complementary to the siRNA's seed region.[1] A statistically significant overrepresentation of seed matches in the downregulated gene set is strong evidence of miRNA-like off-target effects.[1]

Protocol 2: Validation of Specific Off-Targets using a Dual-Luciferase Reporter Assay

This protocol allows you to test if your siRNA directly interacts with the 3' UTR of a suspected off-target mRNA.[10]

  • Plasmid Construction:

    • Obtain a dual-luciferase reporter vector (e.g., psiCHECK-2) that expresses both Renilla (primary reporter) and Firefly (internal control) luciferases.

    • Clone the 3' UTR of the putative off-target gene into the vector, downstream of the Renilla luciferase coding sequence.

  • Cell Culture and Co-transfection:

    • Plate cells (e.g., HeLa or HEK293) in 24-well plates one day before transfection.[10]

    • For each well, co-transfect the cells with:

      • The reporter plasmid containing the off-target 3' UTR (e.g., 100 ng).

      • The siRNA being tested (at a range of concentrations, e.g., 1 nM to 25 nM). Use a negative control siRNA in parallel.

    • Use a suitable transfection reagent like Lipofectamine.

  • Cell Lysis and Luciferase Measurement:

    • After 24-48 hours, remove the culture medium and wash the cells with PBS.[11]

    • Add 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature to lyse the cells.[10][12]

    • Transfer the lysate to a microplate.

    • Use a luminometer and a dual-luciferase assay kit (e.g., from Promega) to measure luciferase activity.[10]

    • First, add the Firefly luciferase substrate and measure the signal (internal control).

    • Next, add the Stop & Glo® reagent to quench the Firefly reaction and activate the Renilla luciferase, then measure the second signal (experimental reporter).

  • Data Analysis:

    • For each well, normalize the Renilla luciferase activity to the Firefly luciferase activity.

    • Compare the normalized luciferase activity in cells treated with your test siRNA to those treated with the negative control siRNA.

    • A significant, dose-dependent reduction in Renilla luciferase activity indicates a direct interaction between your siRNA and the cloned 3' UTR, confirming it as an off-target.

References

Technical Support Center: N1-Methylpseudouridine (m1Ψ) and Ribosomal Frameshifting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding N1-methylpseudouridine (m1Ψ)-induced ribosomal frameshifting.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving m1Ψ-modified mRNA.

1. Issue: Unexpected, higher molecular weight protein bands are observed on a Western blot after in vitro translation or cellular expression of an m1Ψ-modified mRNA.

  • Possible Cause: The incorporation of N1-methylpseudouridine (m1Ψ) into mRNA can induce +1 ribosomal frameshifting, leading to the production of proteins that are larger than the expected, in-frame product.[1][2][3][4][5] This phenomenon is thought to occur due to ribosome stalling at specific "slippery sequences" within the mRNA.[1][2][6]

  • Troubleshooting Steps:

    • Sequence Analysis:

      • Examine your mRNA sequence for known or potential slippery motifs. A common slippery sequence associated with m1Ψ-induced frameshifting is a series of three m1Ψ nucleotides (UUU).[7]

    • Confirmation of Frameshifting:

      • Mass Spectrometry: Perform mass spectrometry on the protein bands to identify peptides that correspond to the +1 reading frame.[4] The presence of such peptides confirms that ribosomal frameshifting is occurring.

      • Reporter Assays: Clone your sequence of interest, or suspect slippery sequences, into a dual-luciferase reporter vector designed to detect frameshifting.[8][9] An increase in the signal from the out-of-frame reporter in the presence of m1Ψ confirms frameshifting.

    • Mitigation Strategies:

      • Synonymous Codon Modification: Modify the slippery sequence with synonymous codons that do not disrupt the amino acid sequence but alter the nucleotide sequence to be less prone to frameshifting. For example, if a slippery sequence involves a UUU codon, consider changing it to a synonymous UUC codon for Phenylalanine. This has been shown to be an effective strategy to reduce the production of frameshifted products.[1][2][6]

      • Optimize In Vitro Transcription (IVT) Conditions: Ensure your IVT reaction is optimized for high fidelity. Contaminants or suboptimal reaction conditions can potentially exacerbate translational errors.[][11] While m1Ψ itself is the primary driver, ensuring high-quality mRNA is crucial.

      • Purification of mRNA: After IVT, purify the mRNA to remove any aberrant transcripts, such as double-stranded RNA (dsRNA), which can sometimes be generated as byproducts and might interfere with translation.[12][13][14]

2. Issue: Reduced yield of the target protein when using m1Ψ-modified mRNA compared to unmodified mRNA, despite expectations of enhanced translation.

  • Possible Cause: While m1Ψ generally enhances protein expression, in some sequence contexts, it can lead to ribosome stalling, which may not always resolve in a productive +1 frameshift but could lead to premature termination or ribosome drop-off, thereby reducing the overall yield of the full-length, in-frame protein.[1][12] Additionally, significant frameshifting can divert ribosomes away from producing the intended protein.

  • Troubleshooting Steps:

    • Quantify Frameshifting: Use a dual-luciferase assay or quantitative mass spectrometry to determine the percentage of ribosomes that are frameshifting. If the rate is high (e.g., reports suggest it can be around 8%), this could explain a reduction in the desired product.[1][7]

    • Analyze mRNA Integrity: Ensure the m1Ψ-modified mRNA is intact and has the correct poly(A) tail length. Use gel electrophoresis or other analytical methods to check the quality of your mRNA before translation.

    • Codon Optimization: In addition to modifying slippery sequences, consider optimizing the overall codon usage of your transcript for the expression system you are using (e.g., human cells). This can sometimes help to improve translation elongation and reduce ribosome pausing.[15]

    • Vary m1Ψ Incorporation: If your experimental design allows, test different ratios of m1Ψ to Uridine triphosphate (UTP) during IVT. While full substitution is common, partial substitution might in some cases balance stability and translational fidelity.

Frequently Asked Questions (FAQs)

Q1: What is N1-methylpseudouridine (m1Ψ) and why is it used in mRNA therapeutics?

A1: N1-methylpseudouridine (m1Ψ) is a modified nucleoside, an analogue of uridine. It is incorporated into synthetic mRNA to reduce its immunogenicity, thereby avoiding activation of the innate immune system, and to enhance the stability and translational efficiency of the mRNA molecule.[12][16]

Q2: What is ribosomal frameshifting?

A2: Ribosomal frameshifting is a process where the ribosome shifts its reading frame during translation, moving forward (+1) or backward (-1) by one nucleotide. This results in the translation of a different set of codons downstream of the shift, leading to the production of a protein with an altered amino acid sequence from that point onward.[17]

Q3: How does m1Ψ cause ribosomal frameshifting?

A3: The current hypothesis is that the presence of m1Ψ, particularly in specific sequences known as "slippery sequences" (e.g., UUU), can cause the ribosome to pause or stall during elongation. This stalling provides an opportunity for the ribosome to slip into an alternative reading frame.[1][2][6]

Q4: Is m1Ψ-induced frameshifting always detrimental?

A4: In the context of producing a specific therapeutic protein, frameshifting is generally considered an "off-target" event that leads to the production of unintended proteins.[1][6] These off-target proteins could potentially elicit an unwanted immune response.[1][4] However, some studies suggest that m1Ψ does not significantly impact overall translational fidelity.[16]

Q5: What are "slippery sequences"?

A5: Slippery sequences are specific nucleotide sequences in mRNA that are more prone to ribosomal frameshifting. In the context of m1Ψ-modified mRNA, sequences with consecutive uridines (replaced by m1Ψ) have been identified as potential slippery sequences.[7]

Q6: How can I prevent or mitigate m1Ψ-induced ribosomal frameshifting?

A6: The most effective reported strategy is to identify potential slippery sequences in your mRNA and introduce synonymous codon changes.[1][6] This alters the nucleotide sequence to be less "slippery" without changing the amino acid sequence of the desired protein.

Q7: What are the best methods to detect and quantify ribosomal frameshifting?

A7: Several methods can be used:

  • Dual-Luciferase Reporter Assays: These assays use a reporter construct where the expression of a second luciferase is dependent on a frameshift event.[8][18]

  • Mass Spectrometry: This technique can directly identify out-of-frame peptides in the translated protein products.[4][19]

  • Ribosome Profiling (Ribo-Seq): This high-throughput sequencing method can map the positions of ribosomes on mRNA, revealing ribosome pausing at slippery sequences and translation in alternative reading frames.[20][21][22]

Data Presentation

Table 1: Reported +1 Ribosomal Frameshifting Frequencies with m1Ψ-modified mRNA

Reporter ConstructModificationFrameshifting Frequency (% of in-frame protein)Reference
Fluc+1FS1-methylΨ~8%[1]
Fluc+1FSUnmodifiedNot observed[1]
Fluc+1FS5-methoxyUNot observed[1]
Fluc+1FS5-methylCNot observed[1]

Experimental Protocols

1. Dual-Luciferase Reporter Assay for Detecting +1 Ribosomal Frameshifting

This protocol is adapted from standard dual-luciferase assay procedures and is designed to quantify frameshifting events.[8][18][23][24][25]

  • Principle: A reporter plasmid is constructed with two luciferase genes (e.g., Renilla and Firefly). The first luciferase (Renilla) is in the primary reading frame. The sequence of interest (potential slippery sequence) is inserted between the two luciferase genes. The second luciferase (Firefly) is in the +1 reading frame. Expression of the second luciferase is dependent on a +1 ribosomal frameshift event within the inserted sequence.

  • Methodology:

    • Plasmid Construction:

      • Obtain or construct a dual-luciferase reporter vector.

      • Insert your target mRNA sequence containing the suspected slippery site between the Renilla and Firefly luciferase coding sequences, ensuring the Firefly luciferase is in the +1 reading frame relative to the Renilla luciferase.

      • Create a control plasmid where the Firefly luciferase is in the same frame as the Renilla luciferase (0-frame control) to normalize the results.

      • Create versions of the reporter construct with both unmodified and m1Ψ-containing sequences. This is typically achieved by in vitro transcription of the reporter cassette.

    • Cell Culture and Transfection:

      • Seed cells (e.g., HEK293T or HeLa) in a 96-well plate.

      • Transfect the cells with the reporter plasmids (frameshift reporter and 0-frame control, with and without m1Ψ) using a suitable transfection reagent.

    • Cell Lysis:

      • After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.

    • Luciferase Activity Measurement:

      • Use a dual-luciferase assay kit and a luminometer to measure the activity of both Firefly and Renilla luciferase in the cell lysates.

    • Calculation of Frameshifting Efficiency:

      • For each sample, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity.

      • The frameshifting efficiency is calculated as: [(Firefly/Renilla ratio of +1 frame construct) / (Firefly/Renilla ratio of 0-frame control construct)] * 100%.

2. Mass Spectrometry for Identification of Frameshifted Peptides

This protocol provides a general workflow for identifying out-of-frame peptides from a protein sample.[26][27][28][29]

  • Principle: The protein product from the translation of m1Ψ-modified mRNA is digested into peptides, which are then analyzed by mass spectrometry. The resulting spectra are searched against a database containing both the expected in-frame protein sequence and all possible +1 frameshifted protein sequences.

  • Methodology:

    • Protein Expression and Purification:

      • Express the protein of interest from the m1Ψ-modified mRNA either in vitro or in cells.

      • If the protein has an affinity tag (e.g., His-tag, FLAG-tag), purify it to increase the concentration of the target protein.

    • Protein Digestion:

      • Denature, reduce, and alkylate the protein sample.

      • Digest the protein into smaller peptides using a protease such as trypsin.

    • LC-MS/MS Analysis:

      • Separate the peptides using liquid chromatography (LC).

      • Analyze the separated peptides using tandem mass spectrometry (MS/MS) to determine their mass and fragmentation patterns.

    • Database Searching:

      • Create a custom protein sequence database that includes:

        • The expected in-frame protein sequence.

        • The predicted +1 frameshifted protein sequence.

      • Use a database search engine (e.g., Mascot, Sequest) to compare the experimental MS/MS spectra against the custom database.

      • The identification of peptides that uniquely match the +1 frameshifted sequence confirms frameshifting.

Visualizations

m1psi_frameshifting_mechanism cluster_mRNA m1Ψ-modified mRNA cluster_ribosome Ribosome cluster_protein Protein Products start 5' UTR in_frame_cds In-frame CDS start->in_frame_cds Translation Start slippery_sequence Slippery Sequence (e.g., m1Ψ-m1Ψ-m1Ψ) in_frame_cds->slippery_sequence downstream_cds Downstream CDS slippery_sequence->downstream_cds ribosome_stall Ribosome Stalls at Slippery Sequence slippery_sequence->ribosome_stall stop_codon Stop Codon downstream_cds->stop_codon end 3' UTR stop_codon->end ribosome_start Ribosome Translating ribosome_start->ribosome_stall Encounters Slippery Sequence ribosome_frameshift Ribosome Slips (+1 Frameshift) ribosome_stall->ribosome_frameshift Frameshift Occurs (~8% of the time) ribosome_terminate_in_frame In-frame Termination ribosome_stall->ribosome_terminate_in_frame No Frameshift ribosome_continue Translation Continues in +1 Frame ribosome_frameshift->ribosome_continue ribosome_terminate_out_of_frame Out-of-frame Termination ribosome_continue->ribosome_terminate_out_of_frame in_frame_protein Expected In-frame Protein ribosome_terminate_in_frame->in_frame_protein frameshifted_protein Frameshifted Protein (Higher MW) ribosome_terminate_out_of_frame->frameshifted_protein frameshift_detection_workflow start Start: Observation of Unexpected Protein Product sequence_analysis Analyze mRNA Sequence for Slippery Motifs start->sequence_analysis hypothesis Hypothesis: m1Ψ-induced Frameshifting sequence_analysis->hypothesis mass_spec Mass Spectrometry Analysis of Protein Product hypothesis->mass_spec reporter_assay Dual-Luciferase Reporter Assay hypothesis->reporter_assay detect_frameshifted_peptides Detect Peptides from +1 Reading Frame? mass_spec->detect_frameshifted_peptides increased_reporter_signal Increased Signal from Out-of-Frame Reporter? reporter_assay->increased_reporter_signal confirmation Frameshifting Confirmed detect_frameshifted_peptides->confirmation Yes no_frameshifting No Evidence of Frameshifting (Investigate other causes) detect_frameshifted_peptides->no_frameshifting No increased_reporter_signal->confirmation Yes increased_reporter_signal->no_frameshifting No mitigation Proceed to Mitigation Strategies confirmation->mitigation

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N1-Methylpseudouridine (m1Ψ)-modified mRNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to impurities in the mRNA manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during m1Ψ-mRNA synthesis?

A1: The primary impurities in in vitro transcription (IVT) for m1Ψ-mRNA synthesis include:

  • Double-stranded RNA (dsRNA): This is a significant impurity that can trigger an innate immune response, potentially reducing the efficacy and safety of the mRNA therapeutic.[1][2] dsRNA can form through several mechanisms, including the production of antisense RNA that hybridizes with the sense mRNA strand, or the folding back of the mRNA transcript on itself (3'-loop back).[3][4][5][6]

  • mRNA Variants with Altered Poly(A) Tails: Incomplete or abnormally long poly(A) tails can result from aborted additions or partial hydrolysis during the IVT process.[3][4][5] The length of the poly(A) tail is crucial for mRNA stability and translational efficiency.

  • Short mRNA Fragments: Also known as abortive transcripts, these are truncated mRNA molecules that can arise from premature termination of transcription.[2]

  • Aggregates: mRNA molecules can aggregate, which can affect the formulation and delivery of the therapeutic.[3][4][5]

  • Process-Related Impurities: These include residual components from the manufacturing process such as plasmid DNA template, RNA polymerase, DNase, and unincorporated nucleotide triphosphates (NTPs).[7][8][9]

  • Impurities from N1-Methylpseudouridine Triphosphate (m1ΨTP): The starting material itself can contain critical and noncritical impurities that may interfere with the IVT reaction or be incorporated into the mRNA transcript.[10]

Q2: How does the use of m1Ψ affect the formation of impurities?

A2: The incorporation of m1Ψ in place of uridine (B1682114) has been shown to reduce the formation of dsRNA byproducts.[11][12] This is a significant advantage as dsRNA is a potent activator of the innate immune system. The use of base-modified NTPs like m1ΨTP may disfavor the "self-priming" activity of T7 RNA polymerase, where the enzyme uses the newly synthesized RNA as a template to produce antisense RNA.[11] However, it's important to note that while m1Ψ reduces dsRNA, it may not completely eliminate it, and purification steps are often still necessary.[13][11]

Q3: Can m1Ψ incorporation affect the fidelity of translation?

A3: Studies have investigated the impact of m1Ψ on translational fidelity. While some research suggests that m1Ψ does not significantly alter decoding accuracy, others indicate it can subtly modulate the fidelity of amino acid incorporation in a context-dependent manner.[14][15][16][17][18][19] One study found that m1Ψ does not significantly increase miscoded peptides when mRNA is translated in cell culture compared to unmodified mRNA.[16][17][18]

Q4: What are the analytical methods used to detect and quantify these impurities?

A4: A variety of analytical techniques are employed to ensure the purity and integrity of m1Ψ-mRNA:

  • Chromatographic Methods:

    • Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC): Commonly used to assess purity and measure product-related impurities like short mRNA fragments.[6][20][21]

    • Size Exclusion Chromatography (SEC): Helps in identifying larger species like aggregates.[21]

  • Electrophoretic Methods:

    • Capillary Gel Electrophoresis (CGE): Used to determine mRNA length and integrity, offering high resolution.[6][20][21]

    • Microcapillary Electrophoresis (mCE): A high-throughput method for impurity profiling.[3][4][5][20]

  • Mass Spectrometry (MS):

    • Native Mass Spectrometry: Provides information on the intact mass of the mRNA, its heterogeneity, and poly(A) tail length.[3][4][5][20]

    • Mass Photometry (MP): Enables accurate determination of the number of nucleotides and detection of size variants like aggregates and fragments.[3][4][5][20]

  • Sequencing:

    • Direct RNA Sequencing: Provides detailed information on the sequence and chemical modifications.[21]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your m1Ψ-mRNA synthesis experiments.

Problem Potential Cause Recommended Solution
Low mRNA Yield 1. Template Degradation: Repeated freeze-thaw cycles or mechanical shearing can degrade the DNA template.[]- Use freshly prepared, high-quality linearized plasmid DNA. - Avoid excessive pipetting and multiple freeze-thaw cycles.[]
2. RNase Contamination: RNases can rapidly degrade the synthesized mRNA.[][23]- Maintain a sterile, RNase-free work environment. - Use RNase inhibitors in your reaction.[24] - Treat all surfaces, equipment, and solutions with RNase decontamination products.[23]
3. Suboptimal Reaction Conditions: Incorrect incubation time or temperature can reduce enzyme activity.[]- Optimize the IVT reaction time (typically 2-4 hours). - Ensure the incubation temperature is optimal for the RNA polymerase (usually 37°C).[]
4. Impure DNA Template: Contaminants like salts or ethanol (B145695) can inhibit RNA polymerase.[24][25]- Purify the DNA template using a reliable clean-up kit to remove inhibitors.[24]
Incomplete or Truncated Transcripts 1. Premature Termination: GC-rich templates or low nucleotide concentrations can cause the polymerase to dissociate prematurely.[24][25]- For GC-rich templates, consider decreasing the reaction temperature.[25] - Ensure the concentration of all NTPs, including m1ΨTP, is sufficient (at least 12 µM).[24][25]
2. Incorrectly Linearized Template: Incomplete linearization can lead to run-on transcription.- Verify complete linearization of the plasmid DNA on an agarose (B213101) gel before the IVT reaction.[24]
Transcripts Longer Than Expected 1. Non-linearized Plasmid: Circular plasmid templates will result in concatemeric RNA transcripts.- Confirm complete linearization of the plasmid DNA by agarose gel electrophoresis.[24]
2. 3' Overhangs on Template: Restriction enzymes that create 3' overhangs can lead to template switching by the RNA polymerase.[25]- Use restriction enzymes that generate 5' overhangs or blunt ends for template linearization.[25]
High Levels of dsRNA Impurities 1. Self-Priming by T7 RNA Polymerase: Under high-yield conditions, the polymerase can use the RNA product as a template.[11]- Optimize IVT reaction conditions (e.g., enzyme and nucleotide concentrations). - The use of m1ΨTP already helps to reduce dsRNA formation.[11] - Implement a downstream purification step, such as HPLC, to remove residual dsRNA.[1][12]

Quantitative Data Summary

Table 1: Analysis of mRNA Impurities by Capillary Gel Electrophoresis (CGE)

SamplePre-peaks (%)Main Peak (%)Post-peaks (%)
Control mRNA Data not availableData not availableData not available
Stressed mRNA+ Increased by ~30%Data not availableShoulder increased by 14%
Stressed mRNA- Increased by ~30%Data not availableData not available
Data adapted from a study on comprehensive impurity profiling, where "stressed" samples were subjected to conditions promoting degradation. The increase in pre-peaks is associated with small RNA fragments from hydrolysis.[6]

Experimental Protocols

1. Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) for mRNA Purity Analysis

  • Objective: To separate and quantify mRNA product-related impurities.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate).

  • Mobile Phase B: An organic solvent (e.g., acetonitrile) with the same ion-pairing agent.

  • Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B is used to elute the mRNA and its impurities based on hydrophobicity.

  • Detection: UV absorbance at 260 nm.

  • Analysis: The percentage of impurities is calculated based on the peak areas in the chromatogram.

2. Capillary Gel Electrophoresis (CGE) for mRNA Integrity Analysis

  • Objective: To determine the size and integrity of the mRNA transcript.

  • Capillary: A fused-silica capillary filled with a sieving polymer matrix.

  • Buffer: A denaturing running buffer (e.g., containing urea) to prevent secondary structure formation.

  • Sample Preparation: The mRNA sample is denatured before injection.

  • Electrophoresis: A high voltage is applied across the capillary, separating the mRNA molecules based on their size.

  • Detection: UV absorbance at 260 nm or laser-induced fluorescence if a fluorescent intercalating dye is used.

  • Analysis: The migration time of the main mRNA peak is compared to that of a known RNA ladder to determine its size. The presence of shorter fragments is indicative of degradation.

Visualizations

Experimental_Workflow cluster_upstream Upstream Process cluster_ivt In Vitro Transcription (IVT) cluster_downstream Downstream Processing & Analysis pDNA Plasmid DNA Linearization Linearization pDNA->Linearization PurifiedTemplate Purified Linear DNA Template Linearization->PurifiedTemplate IVT_Reaction IVT Reaction (T7 Polymerase, NTPs, m1ΨTP) PurifiedTemplate->IVT_Reaction Crude_mRNA Crude m1Ψ-mRNA IVT_Reaction->Crude_mRNA Purification Purification (e.g., Chromatography) Crude_mRNA->Purification Final_mRNA Final m1Ψ-mRNA Product Purification->Final_mRNA QC_Analysis Quality Control Analysis (IP-RPLC, CGE, MS) Final_mRNA->QC_Analysis

Caption: High-level workflow for m1Ψ-mRNA synthesis and analysis.

Impurity_Analysis_Logic Start m1Ψ-mRNA Sample Purity Assess Purity (IP-RPLC) Start->Purity Pass_Purity Purity OK? Purity->Pass_Purity Integrity Assess Integrity/Size (CGE, MP) Pass_Integrity Integrity OK? Integrity->Pass_Integrity Identity Confirm Identity/Mass (Native MS) Pass_Identity Identity OK? Identity->Pass_Identity dsRNA_Check Quantify dsRNA Pass_dsRNA dsRNA Level Acceptable? dsRNA_Check->Pass_dsRNA Pass_Purity->Integrity Yes Fail Troubleshoot & Re-purify Pass_Purity->Fail No Pass_Integrity->Identity Yes Pass_Integrity->Fail No Pass_Identity->dsRNA_Check Yes Pass_Identity->Fail No Pass_dsRNA->Fail No Final_Product Release for Formulation Pass_dsRNA->Final_Product Yes Fail->Purity

Caption: Decision logic for mRNA impurity analysis and quality control.

References

Technical Support Center: Enhancing the Stability of N1-Methylpseudouridine-Modified RNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in ensuring the stability of N1-Methylpseudouridine (m1Ψ)-modified RNA therapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of m1Ψ-modified RNA?

A1: The stability of m1Ψ-modified RNA is influenced by a combination of intrinsic and extrinsic factors. Key determinants include the integrity of the 5' cap and poly(A) tail, the specific sequence and secondary structure of the RNA molecule, and the presence of impurities from the in vitro transcription (IVT) process.[1] External factors such as temperature, pH, exposure to ribonucleases (RNases), the number of freeze-thaw cycles, and the composition of the formulation buffer and lipid nanoparticle (LNP) delivery system also play a critical role.[2][3]

Q2: How does N1-methylpseudouridine (m1Ψ) modification enhance RNA stability?

A2: The incorporation of N1-methylpseudouridine (m1Ψ) into an mRNA sequence enhances its stability primarily by reducing its immunogenicity.[4] Unmodified single-stranded RNA can be recognized by innate immune sensors like Toll-like receptors (TLRs), leading to an immune response that can result in RNA degradation.[4] The m1Ψ modification helps the RNA evade this immune surveillance, thereby increasing its persistence and translational capacity.[4] While m1Ψ does not significantly alter the translational fidelity of the mRNA, it can influence the secondary structure, which may contribute to increased functional half-life.[5][6]

Q3: What are the optimal storage conditions for m1Ψ-modified RNA therapeutics?

A3: For long-term storage, m1Ψ-modified RNA, especially when formulated in lipid nanoparticles (LNPs), should be stored at ultra-low temperatures, typically between -20°C and -80°C.[2] This minimizes chemical degradation pathways like hydrolysis and preserves the integrity of the LNPs.[3] For short-term storage, some formulations may be stable at 2-8°C, but this is highly dependent on the specific formulation, including the use of cryoprotectants.[7] It is crucial to minimize freeze-thaw cycles, as these can damage the LNPs and lead to RNA degradation.[8][9] Lyophilization (freeze-drying) can significantly improve the thermostability of mRNA-LNP formulations, potentially allowing for storage at refrigerated or even room temperatures for extended periods.[7][10]

Q4: What are the critical quality attributes (CQAs) to assess when evaluating the stability of m1Ψ-modified RNA?

A4: The critical quality attributes (CQAs) for m1Ψ-modified RNA therapeutics include the integrity of the full-length RNA transcript, the purity of the RNA sample (absence of abortive sequences, double-stranded RNA, and residual DNA templates), the efficiency of the 5' capping, and the length and homogeneity of the poly(A) tail.[1] For LNP-formulated mRNA, additional CQAs include particle size, polydispersity index (PDI), encapsulation efficiency, and the stability of the lipid components.[1]

Troubleshooting Guide

Issue 1: RNA Degradation Observed After Purification

Q: I am observing significant degradation of my m1Ψ-modified RNA, indicated by smearing on a gel or multiple peaks in capillary electrophoresis, immediately after purification. What are the possible causes and solutions?

A: Degradation of m1Ψ-RNA post-purification is a common issue that can often be traced back to RNase contamination or harsh chemical conditions during the purification process.

Potential Causes and Solutions:

Potential CauseRecommended Solution
RNase Contamination Work Environment: Designate a specific RNase-free workspace.[11] Regularly decontaminate benchtops, pipettes, and other equipment with RNase-deactivating solutions.[11] Consumables: Use certified RNase-free pipette tips, tubes, and reagents.[12] Personal Protective Equipment (PPE): Always wear gloves and change them frequently, as skin is a major source of RNases.[13][14] Reagents: Use nuclease-free water and buffers for all steps.[12] Consider adding an RNase inhibitor to your solutions where appropriate.[13]
Harsh Elution Conditions pH: Ensure the pH of your elution buffer is within a stable range for RNA (typically slightly acidic to neutral). High pH can accelerate RNA hydrolysis. Chemicals: Avoid harsh chemicals that can damage RNA. If using chromatography, ensure the column chemistry is compatible with RNA.
Mechanical Stress Vortexing: Avoid vigorous vortexing of RNA samples. Gentle mixing by flicking the tube or pipetting up and down is preferred. Shearing: Excessive mechanical force can shear large RNA molecules.
Issue 2: Low Protein Expression from m1Ψ-Modified mRNA in Cell-Based Assays

Q: My m1Ψ-modified RNA appears intact based on analytical characterization, but I am getting low protein expression in my cell-based assays. What could be the problem?

A: Low protein expression from an intact m1Ψ-modified mRNA can be due to issues with the RNA sequence itself, problems with the delivery vehicle, or suboptimal transfection conditions.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal mRNA Design 5' Cap and Poly(A) Tail: Confirm the presence of a proper 5' cap and an optimal length poly(A) tail, as both are crucial for translation initiation and mRNA stability.[15] Untranslated Regions (UTRs): The 5' and 3' UTRs significantly influence translational efficiency.[16] Consider optimizing these sequences. Codon Usage: Rare codons can slow down or stall translation.[17] Optimize the coding sequence for the target expression system.[17] Secondary Structure: Highly stable secondary structures in the 5' UTR can inhibit ribosome binding.[18] Analyze and potentially redesign the sequence to minimize these structures.[18]
Inefficient LNP Formulation Low Encapsulation Efficiency: If the mRNA is not efficiently encapsulated within the LNPs, it will be exposed to extracellular nucleases and will not be delivered to the cytoplasm. Quantify the encapsulation efficiency to ensure it is within an acceptable range. LNP Instability: The LNP formulation may be unstable in the cell culture medium, leading to premature release and degradation of the mRNA. Assess the stability of your LNPs in the relevant biological matrix.
Poor Transfection Efficiency Cell Viability: Ensure the transfection protocol is not causing excessive cell death. Transfection Reagent/LNP Concentration: Optimize the concentration of the LNP-mRNA complex used for transfection.
Issue 3: Inconsistent Results in Stability Studies

A: Inconsistent results in stability studies often stem from subtle variations in sample handling, reagent preparation, and assay execution.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Sample Handling Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade RNA and destabilize LNPs.[8][9] Aliquot samples into single-use volumes to minimize this.[11] Temperature Fluctuations: Ensure consistent storage temperatures. Use calibrated temperature monitoring devices.
Reagent Variability Buffer Preparation: Prepare buffers fresh and ensure consistent pH and component concentrations. Reagent Quality: Use high-quality, certified reagents and track lot numbers to identify potential batch-to-batch variability.
Assay Execution Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent sample and reagent volumes.[19] Instrument Calibration: Regularly calibrate analytical instruments such as spectrophotometers, fluorometers, and capillary electrophoresis systems.[19]

Experimental Protocols

Protocol 1: Assessment of m1Ψ-RNA Integrity by Capillary Gel Electrophoresis (CGE)

Capillary Gel Electrophoresis (CGE) is a high-resolution technique for assessing the integrity and purity of RNA by separating molecules based on their size.[20]

Materials:

  • m1Ψ-RNA sample

  • RNA size ladder

  • RNase-free water and tubes

  • Denaturing agent (e.g., formamide)

  • CGE instrument (e.g., Agilent Bioanalyzer, SCIEX BioPhase 8800)

  • Appropriate CGE gel-dye matrix and buffer kit

Procedure:

  • Sample Preparation:

    • Thaw all reagents and samples on ice.

    • Dilute the m1Ψ-RNA sample to the required concentration (e.g., 10-25 µg/mL) using RNase-free water.[5][20]

    • In an RNase-free tube, mix the diluted RNA sample with a denaturing agent like formamide.[5][21]

    • Heat the mixture at 70°C for 5-10 minutes to denature the RNA, then immediately cool on ice for at least 5 minutes.[5]

  • Instrument Setup:

    • Prepare the CGE instrument according to the manufacturer's instructions. This includes priming the microfluidics chip or capillary with the gel-dye matrix.

  • Loading and Running the Assay:

    • Load the denatured RNA sample, RNA size ladder, and any controls into the appropriate wells of the chip or sample tray.

    • Start the electrophoresis run. The RNA molecules will migrate through the capillary, separating by size.[20]

  • Data Analysis:

    • The instrument software will generate an electropherogram, which displays peaks corresponding to different RNA sizes.

    • Assess the integrity of the m1Ψ-RNA by observing the main peak corresponding to the full-length transcript. The presence of significant peaks at shorter migration times indicates degradation.[20]

    • The software can often calculate an RNA Integrity Number (RIN) or a purity percentage based on the area of the main peak relative to the total area of all peaks.[6]

Interpreting CGE Results:

  • High Integrity: A single, sharp peak at the expected size for the full-length transcript.

  • Degradation: A noticeable smear or multiple smaller peaks before the main peak.

  • Impurities: Distinct peaks that do not correspond to the main transcript, which could represent abortive sequences or other contaminants.

Protocol 2: Analysis of m1Ψ-RNA Purity by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

IP-RP-HPLC is a powerful method for assessing the purity of RNA by separating molecules based on their size and hydrophobicity. It can resolve full-length transcripts from shorter fragments and other impurities.[22][23]

Materials:

  • m1Ψ-RNA sample

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in RNase-free water

  • Mobile Phase B: 0.1 M TEAA in 25% acetonitrile/75% RNase-free water

  • HPLC system with a UV detector

  • A suitable reversed-phase column (e.g., a non-porous poly(styrene-divinylbenzene) matrix)[22]

Procedure:

  • Sample Preparation:

    • Dilute the m1Ψ-RNA sample to an appropriate concentration in Mobile Phase A.

  • HPLC System Setup:

    • Equilibrate the column with the initial mobile phase conditions.

    • Set the column temperature to denaturing conditions (e.g., 75°C) to minimize secondary structures.[22]

    • Set the UV detector to 260 nm.

  • Chromatographic Run:

    • Inject the prepared sample.

    • Run a gradient of increasing Mobile Phase B to elute the RNA from the column. A typical gradient might be from 38% to 60% B over 15-30 minutes.[22]

  • Data Analysis:

    • The chromatogram will show peaks corresponding to the different RNA species in the sample.

    • The main peak represents the full-length m1Ψ-RNA transcript.

    • Calculate the purity by determining the area of the main peak as a percentage of the total peak area.

Protocol 3: Quantification of mRNA Encapsulation Efficiency in LNPs

Encapsulation efficiency (EE) is a critical parameter for LNP-formulated mRNA, representing the percentage of mRNA that is successfully enclosed within the nanoparticles. A common method for determining EE is the RiboGreen assay.[24][25]

Materials:

  • mRNA-LNP sample

  • Quant-iT RiboGreen RNA reagent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (or another suitable detergent)

  • RNase-free water and microplates

  • Fluorometer

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of a reference mRNA standard in TE buffer.

  • Prepare Samples:

    • Free mRNA: Dilute the mRNA-LNP sample in TE buffer.

    • Total mRNA: Dilute the mRNA-LNP sample in TE buffer containing a final concentration of 0.2-2% Triton X-100 to lyse the LNPs and release all the mRNA.[25] Incubate for 15-20 minutes at room temperature.[21][25]

  • RiboGreen Assay:

    • Add the diluted RiboGreen reagent to the wells of a microplate containing the standards and the prepared samples (both "free" and "total" mRNA).

    • Incubate in the dark for 2-5 minutes.

  • Measurement and Calculation:

    • Measure the fluorescence using a fluorometer (excitation ~480 nm, emission ~520 nm).

    • Use the standard curve to determine the concentration of "free mRNA" and "total mRNA" in your samples.

    • Calculate the Encapsulation Efficiency (EE) using the following formula:[25] EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Data Presentation

Table 1: Effect of Storage Temperature on mRNA-LNP Stability Over Time

Storage Temp.Time PointParticle Size (nm)Polydispersity Index (PDI)mRNA Integrity (%)Encapsulation Efficiency (%)
-80°C 1 month85.2 ± 2.10.11 ± 0.0298.5 ± 1.096.2 ± 1.5
6 months86.1 ± 2.50.12 ± 0.0397.9 ± 1.295.8 ± 1.8
12 months86.5 ± 2.30.12 ± 0.0297.2 ± 1.595.1 ± 2.0
-20°C 1 month88.4 ± 3.00.15 ± 0.0495.1 ± 2.294.3 ± 2.5
6 months95.7 ± 4.50.21 ± 0.0588.4 ± 3.190.1 ± 3.0
12 months110.2 ± 6.80.28 ± 0.0679.5 ± 4.585.6 ± 3.8
4°C 1 week90.1 ± 3.50.18 ± 0.0590.3 ± 2.892.7 ± 2.9
1 month125.6 ± 8.20.35 ± 0.0875.2 ± 5.181.4 ± 4.2
6 months250.8 ± 15.40.52 ± 0.1145.8 ± 6.760.3 ± 5.5
25°C 24 hours150.3 ± 10.10.41 ± 0.0965.7 ± 5.975.1 ± 5.0
1 week>500 (aggregated)>0.7<20<40

Data are representative and compiled from typical stability profiles. Actual results will vary based on the specific mRNA sequence and LNP formulation.

Visualizations

Experimental_Workflow_for_mRNA_Stability_Assessment cluster_0 Sample Preparation & Storage cluster_1 Time-Point Analysis cluster_2 Analytical Testing cluster_3 Data Analysis & Reporting start m1Ψ-RNA Production (IVT & Purification) storage Aliquot & Store Samples (-80°C, -20°C, 4°C, 25°C) start->storage tp1 Time Point 1 (e.g., Day 0) storage->tp1 tp2 Time Point 2 (e.g., 1 Month) storage->tp2 tp3 Time Point n (e.g., 6 Months) storage->tp3 integrity Integrity & Purity (CGE / HPLC) tp1->integrity lnp_char LNP Characterization (Size, PDI, Zeta) tp1->lnp_char ee Encapsulation Efficiency (RiboGreen Assay) tp1->ee potency Functional Potency (In vitro transfection) tp1->potency tp2->integrity tp2->lnp_char tp2->ee tp2->potency tp3->integrity tp3->lnp_char tp3->ee tp3->potency analysis Compare data across time points and storage conditions integrity->analysis lnp_char->analysis ee->analysis potency->analysis RNA_Degradation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Problem: m1Ψ-RNA is Degraded cause1 RNase Contamination start->cause1 cause2 Chemical Hydrolysis (e.g., high pH) start->cause2 cause3 Physical Stress (Freeze-Thaw, Shear) start->cause3 cause4 Thermal Stress (High Temperature) start->cause4 sol1 Implement RNase-free techniques: - Designated workspace - RNase-free consumables - Proper PPE cause1->sol1 sol2 Optimize Buffers: - Maintain pH 6.0-7.5 - Use appropriate excipients cause2->sol2 sol3 Improve Handling: - Aliquot to avoid freeze-thaw - Gentle mixing cause3->sol3 sol4 Strict Temperature Control: - Store at -80°C for long-term - Use cryoprotectants cause4->sol4 end Result: Enhanced RNA Stability sol1->end sol2->end sol3->end sol4->end

References

Technical Support Center: Large-Scale N1-Methylpseudouridine (N1mΨ) mRNA Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in the large-scale production of N1-Methylpseudouridine (N1mΨ) mRNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.

Troubleshooting Guides and FAQs

This section provides answers to common questions and solutions for problems that may arise during the large-scale synthesis and purification of N1mΨ mRNA.

In Vitro Transcription (IVT) and Modification

Question: My N1mΨ-modified mRNA yield from the in vitro transcription (IVT) reaction is consistently low. What are the potential causes and how can I optimize the yield?

Answer: Low mRNA yield can stem from several factors. Key areas to investigate include the quality of the DNA template, and the concentration and activity of the RNA polymerase.[] For large-scale production, ensuring the DNA template is highly pure and linearized is critical for efficient transcription.[] Additionally, the optimal concentration of T7 RNA polymerase should be determined, as simply increasing the amount may not lead to higher yields and can increase costs.[]

Question: I am observing significant double-stranded RNA (dsRNA) contamination in my N1mΨ mRNA product. Why is this happening and what are the best strategies to minimize it?

Answer: Double-stranded RNA (dsRNA) is a common by-product of in vitro transcription and a major impurity that can trigger an innate immune response.[2][3] Its formation can be attributed to the T7 RNA polymerase using the newly synthesized mRNA as a template, leading to the creation of antisense strands.[4] To mitigate this, a fed-batch approach for UTP or N1mΨTP and GTP during the IVT reaction can be employed.[5] This method maintains low steady-state concentrations of these nucleotides, which has been shown to reduce dsRNA formation without compromising mRNA yield.[5] Combining this with a downstream purification step is often necessary to completely abolish innate immune activation.[2]

Question: How can I improve the capping efficiency of my N1mΨ mRNA?

Answer: Inefficient capping can lead to reduced mRNA stability and translational efficiency.[6] Capping can be performed either co-transcriptionally using cap analogs like ARCA (Anti-Reverse Cap Analog) or post-transcriptionally using capping enzymes. For large-scale production, co-transcriptional capping is often preferred for its simplicity. To optimize co-transcriptional capping, it is important to maintain an optimal ratio of the cap analog to GTP. A combined feed of both GTP and UTP (or N1mΨTP) during IVT has been shown to improve capping efficiency while simultaneously reducing dsRNA formation.[5]

Question: What is the optimal poly(A) tail length for N1mΨ mRNA and how can I ensure consistent tailing?

Answer: The poly(A) tail is crucial for mRNA stability and translation. While it was once thought that longer tails lead to greater stability, recent research suggests the relationship is more complex.[7][8] Studies indicate that an optimal tail length, for instance around 100 nucleotides, can maximize protein expression.[7] For large-scale production, encoding the poly(A) tail in the DNA template is a common method. However, this can sometimes lead to variability in tail length.[7] Post-transcriptional polyadenylation using poly(A) polymerase can offer better control over the final tail length but adds an extra step to the process.

Purification

Question: What are the most effective methods for purifying large-scale N1mΨ mRNA to remove reaction components and by-products?

Answer: Large-scale mRNA purification requires robust methods to remove contaminants such as the DNA template, enzymes, unincorporated nucleotides, and aberrant RNA species.[9][10] Chromatography is a widely used technique due to its selectivity and scalability.[9] Several types of chromatography can be employed, including:

  • Affinity chromatography: Often using an oligo(dT) matrix to capture the poly(A) tail of the mRNA.

  • Ion-exchange chromatography (IEC): Separates molecules based on charge.

  • Size-exclusion chromatography (SEC): Separates molecules based on size.[9]

Tangential flow filtration (TFF) is another efficient method for large-scale purification and concentration of mRNA.[9]

Question: How can I specifically remove dsRNA contaminants from my purified N1mΨ mRNA?

Answer: While optimizing the IVT reaction can reduce dsRNA formation, a dedicated purification step is often necessary for its removal.[2] Cellulose-based purification has been shown to be a simple, cost-effective, and scalable method for selectively binding and removing dsRNA from IVT mRNA preparations.[11] This method can remove at least 90% of dsRNA contaminants with a good recovery rate of the desired mRNA.[11] Reversed-phase high-performance liquid chromatography (RP-HPLC) is another effective, albeit more complex, method for dsRNA removal.[2]

Quality Control and Stability

Question: What are the critical quality attributes (CQAs) I should be measuring for my final N1mΨ mRNA product?

Answer: For therapeutic applications, rigorous quality control is essential. Key analytical methods are needed to ensure the safety and efficacy of the product.[12] The critical quality attributes to assess include:

  • Identity: Confirming the correct mRNA sequence, often using methods like RT-PCR and sequencing.[12]

  • Purity: Assessing the percentage of full-length mRNA and the absence of contaminants like dsRNA, residual DNA, and proteins. This is often measured by chromatography (e.g., ion-pair reversed-phase HPLC) and gel electrophoresis.[13][14]

  • Integrity: Evaluating the intactness of the mRNA molecule, which can be assessed by capillary gel electrophoresis.[14]

  • Capping Efficiency: Quantifying the percentage of mRNA molecules with a proper 5' cap structure, which can be determined by methods like LC-MS.[13]

  • Poly(A) Tail Length and Integrity: Analyzing the length and homogeneity of the poly(A) tail.

  • Potency: Measuring the biological activity of the mRNA, typically through in vitro translation assays or cell-based expression studies.[12]

Question: My N1mΨ mRNA is degrading during storage. What are the best practices for ensuring its stability?

Answer: N1mΨ modification inherently enhances mRNA stability compared to unmodified mRNA.[15][16] However, proper handling and storage are still crucial. Key factors for maintaining stability include:

  • RNase Contamination: Strict adherence to RNase-free techniques throughout the production and handling process is paramount.

  • Storage Buffer: Store purified mRNA in a nuclease-free buffer at an appropriate pH.

  • Temperature: For long-term storage, freezing at -80°C is recommended. Avoid multiple freeze-thaw cycles, which can lead to degradation. Aliquoting the mRNA into single-use volumes can help prevent this.

Quantitative Data Summary

The following tables summarize key quantitative data related to N1mΨ mRNA production and quality control.

Table 1: Comparison of dsRNA Removal Methods

Purification MethoddsRNA Removal EfficiencymRNA Recovery RateKey AdvantagesKey Disadvantages
Cellulose-based Chromatography ≥ 90%[11]> 65%[11]Simple, cost-effective, scalable.[11]May not be as high-resolution as HPLC.
Reversed-Phase HPLC (RP-HPLC) High[2]VariableHigh resolution and purity.[2]Requires specialized equipment, use of organic solvents.[2]

Table 2: Impact of N1mΨ Modification on mRNA Properties

PropertyUnmodified mRNAN1mΨ-modified mRNAReference
Immunogenicity High (triggers TLRs)[16]Significantly Reduced[16][17][16][17]
Stability LowerEnhanced[15][16][15][16]
Translational Efficiency LowerIncreased[17][17]

Experimental Protocols

Protocol 1: Optimized In Vitro Transcription with Fed-Batch Nucleotide Addition

This protocol is designed to maximize mRNA yield while minimizing dsRNA formation.

  • Template Preparation:

    • Linearize the plasmid DNA containing the gene of interest and the T7 promoter using a suitable restriction enzyme.

    • Purify the linearized DNA template using a column-based purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

    • Quantify the concentration and assess the purity of the linearized template (A260/A280 ratio should be ~1.8).

  • IVT Reaction Setup (Batch Component):

    • In an RNase-free tube, combine the following components at room temperature in this order:

      • Nuclease-free water

      • Transcription buffer (e.g., 10X)

      • ATP, CTP, GTP (at optimized concentrations)

      • Cap analog (e.g., ARCA)

      • Linearized DNA template (typically 1 µg)

      • T7 RNA Polymerase

  • Fed-Batch Nucleotide Addition:

    • Prepare separate, sterile solutions of N1mΨTP and GTP.

    • After initiating the IVT reaction, add the N1mΨTP and GTP solutions in a stepwise manner or using a syringe pump over the course of the reaction (e.g., over 2-4 hours). The goal is to maintain a low, steady-state concentration of these nucleotides.

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add DNase I to the reaction mixture to digest the DNA template.

    • Incubate at 37°C for 15-30 minutes.

  • mRNA Purification:

    • Proceed to a purification protocol (e.g., Protocol 2).

Protocol 2: Purification of N1mΨ mRNA using Oligo(dT) Affinity Chromatography

This protocol is suitable for the purification of polyadenylated mRNA.

  • Resin Preparation:

    • Equilibrate the oligo(dT) cellulose (B213188) resin with a binding buffer (e.g., containing NaCl and Tris-HCl).

  • Sample Preparation:

    • Add binding buffer to the IVT reaction mixture to adjust the salt concentration to promote binding of the poly(A) tail to the oligo(dT) resin.

  • Binding:

    • Load the prepared sample onto the equilibrated oligo(dT) column.

    • Allow the sample to pass through the column, collecting the flow-through. The mRNA will bind to the resin.

  • Washing:

    • Wash the column with several volumes of a wash buffer (similar to the binding buffer) to remove unbound contaminants like proteins, DNA fragments, and unincorporated nucleotides.

  • Elution:

    • Elute the purified mRNA from the column using a low-salt elution buffer or nuclease-free water. The lack of salt will disrupt the interaction between the poly(A) tail and the oligo(dT) resin.

  • Concentration and Buffer Exchange:

    • If necessary, concentrate the eluted mRNA and exchange the buffer using ultrafiltration devices (e.g., spin columns with a suitable molecular weight cutoff).

  • Quantification and Quality Assessment:

    • Measure the concentration of the purified mRNA using a spectrophotometer (A260).

    • Assess the integrity and purity of the mRNA using denaturing agarose (B213101) gel electrophoresis or capillary electrophoresis.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_ivt In Vitro Transcription cluster_downstream Downstream Processing plasmid Plasmid DNA Template linearization Linearization plasmid->linearization purified_template Purified Linear DNA Template linearization->purified_template ivt_reaction IVT Reaction (Fed-batch N1mΨTP/GTP) purified_template->ivt_reaction dnase_treatment DNase I Treatment ivt_reaction->dnase_treatment crude_mrna Crude N1mΨ mRNA dnase_treatment->crude_mrna purification Purification (e.g., Oligo(dT) and/or Cellulose Chromatography) crude_mrna->purification qc Quality Control (Purity, Integrity, Capping) purification->qc final_product Final N1mΨ mRNA Product qc->final_product

Caption: High-level workflow for large-scale N1mΨ mRNA production.

troubleshooting_logic start Problem: Low mRNA Yield template_quality Check DNA Template Quality (Purity, Integrity) start->template_quality enzyme_activity Verify T7 Polymerase Activity & Concentration start->enzyme_activity nucleotide_conc Optimize Nucleotide Concentrations start->nucleotide_conc solution_template Re-purify or re-linearize DNA template. template_quality->solution_template solution_enzyme Titrate enzyme concentration. Use fresh enzyme stock. enzyme_activity->solution_enzyme solution_nucleotides Ensure correct stoichiometry. Consider fed-batch for modified NTPs. nucleotide_conc->solution_nucleotides

Caption: Troubleshooting logic for low IVT yield of N1mΨ mRNA.

dsRNA_mitigation_pathway cluster_prevention Prevention cluster_removal Removal ivt In Vitro Transcription dsrna_formation dsRNA By-product Formation ivt->dsrna_formation fed_batch Fed-batch UTP/GTP (Low steady-state concentration) ivt->fed_batch Optimization crude_mrna Crude mRNA with dsRNA Contamination dsrna_formation->crude_mrna fed_batch->ivt cellulose Cellulose Chromatography purified_mrna High-Purity N1mΨ mRNA (Low dsRNA) cellulose->purified_mrna hplc RP-HPLC hplc->purified_mrna crude_mrna->cellulose crude_mrna->hplc

References

Validation & Comparative

A Comparative Analysis of N1-Methylpseudouridine and Pseudouridine on mRNA Translation Fidelity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of mRNA-based therapeutics and vaccines, the use of modified nucleosides is a cornerstone for enhancing stability and evading innate immune responses. Among these, N1-methylpseudouridine (m1Ψ) has become a standard, largely replacing pseudouridine (B1679824) (Ψ). This guide provides an objective comparison of the impact of these two critical modifications on the fidelity of mRNA translation, drawing upon key experimental findings to inform researchers, scientists, and drug development professionals.

The central role of these modifications is to improve the therapeutic efficacy of mRNA molecules. However, their influence on the accuracy of protein synthesis is a critical parameter for safety and efficacy. This comparison delves into their effects on ribosomal frameshifting, amino acid misincorporation, and stop codon readthrough.

Quantitative Comparison of Translation Fidelity

The following tables summarize the key quantitative data from comparative studies on m1Ψ and Ψ.

Table 1: Impact on Ribosomal Frameshifting

ModificationReporter SystemFrameshifting FrequencyFold Change vs. Unmodified UridineReference
m1Ψ Fluc+1FS mRNA in vitro~8%Significant increase[1][2]
Ψ Not explicitly quantified in direct comparison for frameshiftingNot availableNot available

Table 2: Impact on Amino Acid Misincorporation

ModificationExperimental SystemObservationKey FindingReference
m1Ψ Reconstituted in vitro translationDid not significantly increase misincorporation ratesPreserves fidelity of tRNA selection[3]
Ψ Reconstituted in vitro translationMarginally increased incorporation of near- and non-cognate amino acidsCan slightly decrease ribosome accuracy[3]
m1Ψ & Ψ In vitro and human cellsSubtly modulate fidelity depending on codon position and tRNAContext-dependent effects on miscoding[4][5]

Table 3: Impact on Stop Codon Readthrough and Termination

ModificationEffectObservationKey FindingReference
m1Ψ Suppression of near-stop codon recognitionSignificantly inhibited premature termination by release factors RF1 and RF2Suppresses premature termination[3]
Ψ Induction of readthroughIntroduction into stop codons induced readthrough in vitro and in vivoCan convert stop codons into sense codons[3][6]

Detailed Experimental Methodologies

The following protocols are summarized from the cited literature and represent common methods for assessing mRNA translation fidelity.

In Vitro Ribosomal Frameshifting Assay

This method is designed to quantify the frequency of ribosomal frameshifting events during the translation of a specific mRNA sequence.

  • mRNA Template Preparation: A reporter gene, such as Firefly luciferase (Fluc), is engineered with a "+1" frameshift sequence (Fluc+1FS). This construct is designed so that the full-length, active protein can only be synthesized if a +1 ribosomal frameshift occurs. Control constructs with the wild-type sequence (WT Fluc) are also prepared. The mRNA is synthesized via in vitro transcription (IVT), incorporating either standard uridine, m1Ψ, or Ψ.

  • In Vitro Translation: The IVT mRNA transcripts are translated using a cell-free translation system, such as rabbit reticulocyte lysate or a reconstituted E. coli system. The translation reactions are incubated under optimal conditions to allow for protein synthesis.

  • Quantification of Frameshifted Product: The amount of functional luciferase produced is measured using a luminometer. The relative luciferase expression from the Fluc+1FS construct compared to the WT Fluc construct is used to calculate the percentage of frameshifting.

  • Protein Analysis: The translated protein products are also analyzed by SDS-PAGE and immunoblotting with specific antibodies (e.g., anti-FLAG) to visualize the full-length and frameshifted proteins.[1]

Analysis of Amino Acid Misincorporation via Mass Spectrometry

This protocol is used to identify and quantify amino acid substitutions in a protein produced from modified mRNA.

  • Cell Culture and Transfection: Human cell lines (e.g., HEK293) are cultured and transfected with mRNA encoding a model protein (e.g., SARS-CoV-2 spike protein) containing either unmodified uridine, Ψ, or m1Ψ.

  • Protein Expression and Purification: The cells are allowed to express the protein for a set period. The target protein is then purified from cell lysates, often using affinity chromatography (e.g., via an engineered tag).

  • Mass Spectrometry (LC-MS/MS): The purified protein is digested into smaller peptides using a protease like trypsin. The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometry data is analyzed to identify peptides that contain amino acid substitutions not predicted by the genetic code. The frequency of these miscoded peptides is quantified and compared between the different mRNA modifications.[3]

In Vitro Termination Codon Readthrough Assay

This assay measures the efficiency of translation termination at a stop codon.

  • mRNA Construct Design: Short model mRNA templates are synthesized with a specific stop codon (e.g., UAA, UAG, UGA) at a defined position. These templates are modified with either Ψ or m1Ψ at the stop codon.

  • Reconstituted Translation System: The assay is performed in a reconstituted in vitro translation system containing purified ribosomes, tRNAs, and translation factors.

  • Measurement of Readthrough: The extent of readthrough is determined by quantifying the amount of full-length peptide produced versus the amount of terminated product. This can be done by radiolabeling the nascent peptide and analyzing the products by thin-layer chromatography or electrophoresis.[3]

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key concepts and experimental processes discussed.

frameshifting_mechanism cluster_ribosome Ribosome ribosome Ribosome Translating mRNA stalling Ribosome Stalling ribosome->stalling m1Ψ induces pause mrna mRNA with m1Ψ at Slippery Sequence mrna->ribosome frameshift +1 Frameshift stalling->frameshift 8% frequency in_frame In-Frame Protein stalling->in_frame 92% continue in frame off_target Off-Target Protein frameshift->off_target

Caption: Mechanism of m1Ψ-induced +1 ribosomal frameshifting.

fidelity_assay_workflow cluster_prep Preparation cluster_translation Translation cluster_analysis Analysis ivt In Vitro Transcription (U, Ψ, or m1Ψ) in_vitro In Vitro Translation (e.g., Rabbit Lysate) ivt->in_vitro cell_culture Transfection into Human Cells (HEK293) ivt->cell_culture luciferase Luciferase Assay (Frameshifting) in_vitro->luciferase tlc TLC/Electrophoresis (Readthrough) in_vitro->tlc mass_spec LC-MS/MS (Miscoding) cell_culture->mass_spec

Caption: Experimental workflow for assessing translation fidelity.

logical_comparison cluster_m1psi N1-Methylpseudouridine (m1Ψ) cluster_psi Pseudouridine (Ψ) m1_frameshift Increases +1 Frameshifting m1_miscoding Maintains Miscoding Fidelity m1_termination Suppresses Premature Termination psi_frameshift Frameshifting Not a Major Issue psi_miscoding Slightly Increases Miscoding psi_termination Promotes Stop Codon Readthrough start start->m1_frameshift start->m1_miscoding start->m1_termination start->psi_frameshift start->psi_miscoding start->psi_termination

Caption: Summary of impacts on translation fidelity.

Conclusion

The choice between N1-methylpseudouridine and pseudouridine involves a trade-off in their effects on translational fidelity. While m1Ψ is highly effective at reducing immunogenicity and generally supports accurate translation, it has been shown to induce +1 ribosomal frameshifting at a notable frequency, leading to the production of off-target proteins.[1][2] This effect appears to be a consequence of ribosome stalling at specific "slippery sequences" within the mRNA.[1][2]

In contrast, pseudouridine has a higher propensity to cause subtle decoding errors, such as amino acid misincorporation and significant stop codon readthrough.[3][6] However, m1Ψ appears to preserve the fidelity of tRNA selection more effectively and even suppresses premature termination.[3]

These findings underscore the importance of sequence optimization in therapeutic mRNA design. For mRNAs containing m1Ψ, it is crucial to identify and modify slippery sequences to minimize frameshifting events. For both modifications, the sequence context can influence the degree of miscoding.[4][5] Ultimately, the selection of a modified nucleoside should be based on a comprehensive assessment of its impact on translation fidelity in the specific context of the therapeutic mRNA sequence.

References

A Comparative Analysis of N1-Methylpseudouridine and 2-Thiouridine on mRNA Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of mRNA therapeutics has underscored the critical need for modifications that enhance translational efficiency while mitigating innate immunogenicity. The incorporation of modified nucleosides is a key strategy to prevent the activation of pattern recognition receptors (PRRs) and the subsequent inflammatory cascade. This guide provides an objective comparison of two such modifications, N1-Methylpseudouridine (N1mψ) and 2-thiouridine (B16713) (s2U), focusing on their impact on the immunogenic profile of messenger RNA.

While both N1mψ and s2U are known to reduce the innate immune response to in vitro transcribed (IVT) mRNA, a direct head-to-head quantitative comparison is not extensively available in the current body of scientific literature. This guide, therefore, presents the well-documented immunogenic characteristics of N1mψ-modified mRNA and collates the available data on s2U-modified mRNA to offer a comprehensive overview for researchers.

Quantitative Data on Immunogenicity

The following tables summarize the quantitative effects of N1-Methylpseudouridine on cytokine induction. Equivalent comprehensive quantitative data for 2-thiouridine from direct comparative studies is not as readily available.

Table 1: Cytokine Induction by N1-Methylpseudouridine (N1mψ)-Modified mRNA vs. Unmodified mRNA in Human Fibroblast-Like Synoviocytes (FLS)

CytokineUnmodified EGFP mRNA (concentration)N1mψ-modified EGFP mRNA (concentration)Fold Change (Unmodified vs. N1mψ)
IL-6UpregulatedSuppressedSignificant Reduction
TNF-αUpregulatedSuppressedSignificant Reduction
CXCL10UpregulatedSuppressedSignificant Reduction

Data adapted from a study on primary human fibroblast-like synoviocytes, indicating a marked reduction in pro-inflammatory cytokine and chemokine production with N1mψ modification.[1]

Table 2: Qualitative Comparison of Immunogenic Properties

FeatureN1-Methylpseudouridine (N1mψ)2-Thiouridine (s2U)
TLR Activation Reduced activation of TLR3, TLR7, and TLR8.[2][3]Reduced activation of TLR3, TLR7, and TLR8.[3][4]
RIG-I Activation Reduced activation.[5]Abrogates 5'-triphosphate RNA-mediated activation.[4]
Cytokine Induction (e.g., TNF-α, IL-6, IFN-β) Significantly suppressed compared to unmodified mRNA.[1][6]Diminished proinflammatory cytokine release.[4]
Protein Expression Enhanced compared to unmodified and pseudouridine-modified mRNA.[7][8]Increased protein expression when combined with 5-methylcytidine.[3]

Signaling Pathways

The innate immune system recognizes foreign RNA through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) located in the endosomes and RIG-I-like receptors (RLRs) in the cytoplasm. Both N1mψ and s2U modifications alter the RNA structure, leading to reduced recognition by these sensors and subsequent downstream signaling.

TLR_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm ssRNA ssRNA (U-rich) TLR78 TLR7/8 ssRNA->TLR78 recognized by dsRNA dsRNA TLR3 TLR3 dsRNA->TLR3 recognized by MyD88 MyD88 TLR78->MyD88 activates TRIF TRIF TLR3->TRIF activates IRAKs IRAKs MyD88->IRAKs IRF7 IRF7 MyD88->IRF7 TRAF3 TRAF3 TRIF->TRAF3 NFkB NF-κB TRIF->NFkB TRAF6 TRAF6 IRAKs->TRAF6 TRAF6->NFkB IRF3 IRF3 TRAF3->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces IFN1 Type I Interferons (IFN-α, IFN-β) IRF7->IFN1 induces IRF3->IFN1 induces

TLR Signaling Pathway for RNA Recognition.

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm viralRNA 5'-ppp dsRNA RIGI RIG-I viralRNA->RIGI recognized by MAVS MAVS (on Mitochondria) RIGI->MAVS activates TRAFs TRAFs MAVS->TRAFs TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi NFkB NF-κB TRAFs->NFkB IRF3_IRF7 IRF3/IRF7 TBK1_IKKi->IRF3_IRF7 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces IFN1 Type I Interferons IRF3_IRF7->IFN1 induces

RIG-I Signaling Pathway for RNA Recognition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols.

In Vitro Transcription of Modified mRNA

Objective: To synthesize mRNA with complete substitution of uridine (B1682114) with either N1-Methylpseudouridine-5'-triphosphate (N1mψ-5'-TP) or 2-Thiouridine-5'-triphosphate (s2U-5'-TP).

Materials:

  • Linearized DNA template encoding the protein of interest with a T7 promoter.

  • T7 RNA Polymerase.

  • Ribonucleotide solution mix (ATP, GTP, CTP).

  • N1mψ-5'-TP or s2U-5'-TP.

  • Cap analog (e.g., CleanCap®).

  • DNase I.

  • RNA purification kit.

Procedure:

  • Assemble the transcription reaction at room temperature by combining the linearized DNA template, ribonucleotide solution mix, the respective modified UTP, cap analog, and T7 RNA Polymerase in transcription buffer.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction mixture and incubate for a further 15-30 minutes at 37°C to digest the DNA template.

  • Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Assess the quality and concentration of the mRNA using a spectrophotometer and denaturing agarose (B213101) gel electrophoresis.[9][10]

IVT_Workflow A Linearized DNA Template B In Vitro Transcription (T7 RNA Polymerase, NTPs + modified UTP) A->B C DNase Treatment B->C D mRNA Purification C->D E Quality Control (Spectrophotometry, Gel) D->E

Workflow for In Vitro Transcription of Modified mRNA.
Transfection of Human Peripheral Blood Mononuclear Cells (PBMCs) with Modified mRNA

Objective: To deliver modified mRNA into primary human immune cells to assess their immunogenic potential.

Materials:

  • Cryopreserved or freshly isolated human PBMCs.

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Transfection reagent (e.g., Lipofectamine™ MessengerMAX™, mRNA-Fect).

  • Modified mRNA.

  • 96-well cell culture plates.

Procedure:

  • Thaw and culture PBMCs in complete RPMI-1640 medium.

  • Seed the PBMCs into a 96-well plate at a density of approximately 1 x 10^5 to 2 x 10^5 cells per well.

  • Prepare the mRNA-transfection reagent complexes by diluting the modified mRNA and the transfection reagent in serum-free medium according to the manufacturer's protocol.

  • Incubate the complexes at room temperature for 10-30 minutes to allow for their formation.

  • Add the complexes to the wells containing the PBMCs.

  • Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 6, 24, 48 hours) before collecting the supernatant for cytokine analysis.[11][12]

Cytokine Quantification by ELISA

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) in the cell culture supernatant following mRNA transfection.

Materials:

  • ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.

  • Cell culture supernatants from transfected PBMCs.

  • Recombinant cytokine standards.

  • Biotinylated detection antibody.

  • Streptavidin-HRP.

  • TMB substrate.

  • Stop solution (e.g., 2N H2SO4).

  • Plate reader.

Procedure:

  • Prepare a standard curve using serial dilutions of the recombinant cytokine.

  • Add the standards and cell culture supernatants to the wells of the ELISA plate and incubate for 1-2 hours at room temperature.

  • Wash the plate multiple times with a wash buffer.

  • Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate and then add Streptavidin-HRP. Incubate for 20-30 minutes at room temperature.

  • Wash the plate again and add the TMB substrate. Incubate in the dark until a color develops.

  • Add the stop solution to each well to terminate the reaction.

  • Measure the absorbance at 450 nm using a plate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[13][14][15]

Conclusion

The incorporation of N1-Methylpseudouridine into mRNA is a well-established and highly effective strategy for reducing its innate immunogenicity. This is evidenced by a significant reduction in the activation of key RNA sensors like TLRs and RIG-I, leading to suppressed production of pro-inflammatory cytokines and type I interferons. While 2-thiouridine is also recognized as an immunogenicity-reducing modification that acts on similar pathways, there is a comparative lack of direct, quantitative studies against N1mψ.

For researchers and developers in the field of mRNA therapeutics, N1mψ stands out as a robustly characterized modification for dampening the innate immune response. Further head-to-head studies are warranted to quantitatively benchmark the immunomodulatory effects of s2U against N1mψ to broaden the palette of tools available for fine-tuning the therapeutic properties of mRNA.

References

Decoding the Message: A Guide to Validating N1-Methylpseudouridine Incorporation in mRNA using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of mRNA therapeutics, ensuring the precise incorporation of modified nucleotides like N1-methylpseudouridine (m1Ψ) is paramount. This guide provides an objective comparison of mass spectrometry-based validation with other techniques, supported by experimental data and detailed protocols, to empower confident and accurate analysis of synthetic mRNA.

The advent of mRNA vaccines and therapeutics has highlighted the critical role of nucleotide modifications in enhancing stability, increasing protein expression, and reducing immunogenicity.[1][2] Among these, N1-methylpseudouridine (m1Ψ) has emerged as a key component in highly effective mRNA constructs.[2][3][4][5] Verifying the successful and efficient incorporation of m1Ψ into in vitro transcribed (IVT) mRNA is a crucial quality control step. Mass spectrometry stands out as a powerful and quantitative method for this purpose.

Mass Spectrometry: The Gold Standard for m1Ψ Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the detection and quantification of modified ribonucleosides in RNA.[6] This technique allows for the direct measurement of m1Ψ, providing robust and quantitative data on its incorporation efficiency.

Experimental Workflow

The general workflow for LC-MS/MS-based validation of m1Ψ incorporation involves several key steps:

  • RNA Isolation and Purification: The process begins with the isolation of the in vitro transcribed mRNA, ensuring it is free from contaminants such as unincorporated nucleotides.[7]

  • Enzymatic Hydrolysis: The purified mRNA is then enzymatically digested into its constituent nucleosides. This is typically achieved using a combination of nucleases and phosphatases.[7][8]

  • Chromatographic Separation: The resulting mixture of nucleosides is separated using liquid chromatography, most commonly reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).[9][10] This step separates the canonical nucleosides (adenosine, guanosine, cytidine, and uridine) from the modified nucleoside m1Ψ.

  • Mass Spectrometric Detection and Quantification: The separated nucleosides are then introduced into a mass spectrometer. The instrument identifies each nucleoside based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[3][11] Quantification is achieved by comparing the signal intensity of m1Ψ to that of a known standard or to the other nucleosides.[6][10]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis rna_isolation mRNA Isolation & Purification enzymatic_hydrolysis Enzymatic Hydrolysis (Nucleases & Phosphatase) rna_isolation->enzymatic_hydrolysis nucleoside_mixture Nucleoside Mixture enzymatic_hydrolysis->nucleoside_mixture lc_separation LC Separation (HPLC/UHPLC) nucleoside_mixture->lc_separation ms_detection Mass Spectrometry (Detection & Quantification) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Figure 1. General workflow for LC-MS/MS validation of m1Ψ incorporation.
Data Presentation: Quantitative Comparison

The primary output of an LC-MS/MS analysis is the quantification of each nucleoside. This data can be presented in a table to clearly show the incorporation efficiency of m1Ψ relative to uridine (B1682114).

NucleosideMeasured Abundance (Relative %)Expected Abundance (Relative %)Incorporation Efficiency (%)
Adenosine (A)25.125.0-
Guanosine (G)24.925.0-
Cytidine (C)25.025.0-
Uridine (U)<0.10.0>99
N1-Methylpseudouridine (m1Ψ) 24.9 25.0 ~99.6

Table 1. Example quantitative data from LC-MS/MS analysis of an mRNA sample where UTP was fully replaced with m1ΨTP during in vitro transcription. The data demonstrates near-complete incorporation of m1Ψ.

Comparison with Alternative Methods

While mass spectrometry is a powerful tool, other methods can also be employed to assess m1Ψ incorporation, each with its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
Mass Spectrometry (LC-MS/MS) Separation and detection of individual nucleosides based on mass-to-charge ratio.Highly accurate and quantitative.[6] Can detect a wide range of modifications simultaneously.[9][12]Requires specialized equipment and expertise. Destructive to the sample.[7]
Nanopore Sequencing Detects modifications based on changes in the ionic current as the RNA strand passes through a nanopore.Provides sequence context of the modification.[13] Can be performed on single molecules.Less quantitative than mass spectrometry.[14] Base-calling accuracy for modifications can be sequence-dependent.[13]
High-Performance Liquid Chromatography (HPLC) Separation of nucleosides based on their physicochemical properties, followed by UV detection.Relatively simple and cost-effective. Can provide quantitative data.[15]Lower sensitivity and specificity compared to mass spectrometry. May not be able to resolve all modified nucleosides.
Reverse Transcription (RT)-based Methods The presence of a modification can cause the reverse transcriptase to pause or misincorporate a nucleotide, which can be detected by sequencing.Provides information about the location of the modification.Indirect method. The effect of m1Ψ on reverse transcriptase can be subtle.[4] Not inherently quantitative.

Table 2. Comparison of different methods for the validation of m1Ψ incorporation in mRNA.

comparison_methods cluster_direct Direct Detection cluster_indirect Indirect Detection mass_spec Mass Spectrometry (LC-MS/MS) quant Quantitation mass_spec->quant High seq_context Sequence Context mass_spec->seq_context No nanopore Nanopore Sequencing nanopore->quant Moderate nanopore->seq_context Yes hplc HPLC hplc->quant Moderate hplc->seq_context No rt_based RT-based Methods rt_based->quant Low rt_based->seq_context Yes

Figure 2. Comparison of key features of different m1Ψ validation methods.

Detailed Experimental Protocol: LC-MS/MS for m1Ψ Quantification

This protocol provides a general framework for the quantitative analysis of m1Ψ in mRNA. Specific parameters may need to be optimized based on the instrumentation and reagents available.

Materials:

  • Purified m1Ψ-modified mRNA

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium (B1175870) acetate (B1210297) buffer

  • Acetonitrile (ACN), HPLC-grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Nucleoside standards (A, C, G, U, m1Ψ)

Procedure:

  • mRNA Digestion:

    • In a microcentrifuge tube, combine approximately 1-5 µg of purified mRNA with Nuclease P1 in an appropriate buffer (e.g., 10 mM ammonium acetate, pH 5.3).

    • Incubate at 37°C for 2 hours.

    • Add Bacterial Alkaline Phosphatase and continue to incubate at 37°C for an additional 2 hours. This step dephosphorylates the nucleoside monophosphates to nucleosides.

    • Centrifuge the sample to pellet the enzymes and collect the supernatant containing the nucleosides.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Inject the nucleoside mixture onto a C18 reversed-phase HPLC column.

      • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might run from 2% to 50% B over 15 minutes.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode.

      • Use dynamic multiple reaction monitoring (DMRM) or parallel reaction monitoring (PRM) for targeted quantification of the canonical nucleosides and m1Ψ.[6][10] The specific mass transitions for each nucleoside should be determined using pure standards.

      • Example Mass Transitions (precursor ion m/z → product ion m/z):

        • Adenosine: 268.1 → 136.1

        • Guanosine: 284.1 → 152.1

        • Cytidine: 244.1 → 112.1

        • Uridine: 245.1 → 113.1

        • N1-Methylpseudouridine (m1Ψ): 259.1 → 127.1

  • Data Analysis:

    • Integrate the peak areas for each nucleoside from the chromatograms.

    • Generate a standard curve for each nucleoside using known concentrations of the standards.

    • Calculate the absolute or relative amount of each nucleoside in the mRNA sample.

    • Determine the incorporation efficiency of m1Ψ by comparing its abundance to the expected level based on the sequence and the amount of uridine present.

Conclusion

The validation of N1-methylpseudouridine incorporation is a critical step in the development and manufacturing of mRNA therapeutics. While several methods can provide insights into the presence of this modification, liquid chromatography-tandem mass spectrometry offers unparalleled accuracy and quantitation.[6][9] By providing a direct measure of m1Ψ levels, LC-MS/MS empowers researchers and developers to ensure the quality, consistency, and efficacy of their mRNA products. The choice of validation method will ultimately depend on the specific requirements of the analysis, including the need for quantitative data, sequence context information, and available resources. However, for definitive and robust validation, mass spectrometry remains the benchmark technique in the field.

References

N1-Methylpseudouridine vs. Uridine: A Comparative Guide to mRNA Translation Rates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of mRNA modifications is critical for optimizing therapeutic efficacy. This guide provides an objective comparison of N1-methylpseudouridine (m1Ψ) and canonical uridine (B1682114) (U) on mRNA translation, supported by experimental data and detailed protocols.

The substitution of uridine with N1-methylpseudouridine in synthetic mRNA has become a cornerstone of modern mRNA therapeutics, including the highly successful COVID-19 vaccines.[1] This modification significantly enhances protein expression, a phenomenon attributed to a combination of factors including increased mRNA stability, evasion of the innate immune response, and direct modulation of the translational machinery.[2][3] This guide delves into the experimental evidence comparing the translation rates of m1Ψ-modified and unmodified uridine-containing mRNA.

Enhanced Protein Expression with m1Ψ-Modified mRNA

Numerous studies have demonstrated that the incorporation of m1Ψ into mRNA transcripts leads to substantially higher protein yields compared to their unmodified uridine counterparts.[2][4] This enhancement is observed in both cell-based assays and cell-free translation systems.[4]

Quantitative Comparison of Protein Expression
Reporter GeneTranslation SystemFold Increase with m1Ψ vs. UridineReference
LuciferaseHEK293T cells~10-fold (compared to 5mC/Ψ)[4]
LuciferaseKrebs cell-free extract~7-fold[4]
LuciferaseRabbit Reticulocyte Lysate~2-fold[4]
SARS-CoV-2 SpikeHEK 293 cellsNot directly quantified, but higher expression observed[5]

Table 1: Summary of quantitative data comparing protein expression from m1Ψ-modified versus uridine-containing mRNA. The fold increase can vary depending on the specific construct and experimental system.

The Dual Impact of m1Ψ on Translation Dynamics

The increased protein output from m1Ψ-mRNA is not solely due to increased transcript stability.[2] Evidence suggests that m1Ψ directly influences the mechanics of translation, affecting both the initiation and elongation phases.

Increased Ribosome Density

A key finding is that m1Ψ modification leads to an increase in the number of ribosomes associated with an mRNA molecule, forming larger polysomes.[4][6] This increased ribosome density is proposed to enhance the overall rate of protein synthesis by facilitating more efficient translation initiation or promoting the recycling of ribosomes on the same transcript.[4]

Modulation of Elongation Rate

The effect of m1Ψ on the speed of ribosome movement along the mRNA, known as the elongation rate, is more complex. Some studies using ribosome profiling have shown that m1Ψ can cause ribosome pausing at specific sequence contexts, effectively slowing down elongation.[4][7][8] Conversely, in vitro studies using fully reconstituted translation systems have indicated that a single m1Ψ modification does not substantially decrease the rate of correct (cognate) amino acid incorporation.[9][10] However, it may influence the accuracy of translation by affecting the selection of incorrect (near-cognate) tRNAs.[9][10] Another study observed a slight decrease in the rate of peptide bond formation with m1Ψ-containing mRNA in a reconstituted system.[5] This suggests that the impact of m1Ψ on elongation is context-dependent.[6][9][10]

ParameterEffect of m1ΨExperimental SystemReference
Ribosome DensityIncreasedCell-free translation systems[4][6]
Elongation RateSlowed in specific contextsRibosome profiling in cells[7][8]
Cognate Amino Acid IncorporationNot substantially changedReconstituted in vitro system[9][10]
Peptide Bond FormationSlightly decreasedReconstituted in vitro system[5]

Table 2: Summary of the effects of m1Ψ on different aspects of translation dynamics.

Evading Innate Immune Sensing to Maintain Translation

Unmodified single-stranded RNA can be recognized by cellular sensors like Toll-like receptors (TLRs) and protein kinase R (PKR), triggering an innate immune response.[3][11][12][13] Activation of PKR leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn inhibits global protein synthesis.[4] By replacing uridine with m1Ψ, synthetic mRNA can evade this immune surveillance, thus preventing the shutdown of translation and leading to more robust protein production.[4][12]

eIF2a_pathway cluster_unmodified Unmodified Uridine mRNA cluster_modified m1Ψ-Modified mRNA Unmodified_mRNA Unmodified mRNA PKR PKR Unmodified_mRNA->PKR activates eIF2a eIF2α PKR->eIF2a phosphorylates eIF2aP eIF2α-P eIF2a->eIF2aP Translation_Inhibition Translation Inhibition eIF2aP->Translation_Inhibition leads to m1Y_mRNA m1Ψ-mRNA PKR_inactive PKR (inactive) m1Y_mRNA->PKR_inactive does not activate eIF2a_active eIF2α Translation_Active Active Translation eIF2a_active->Translation_Active maintains

Figure 1. Evasion of the PKR-eIF2α pathway by m1Ψ-modified mRNA.

Experimental Protocols

In Vitro Translation Assay in Cell-Free Lysates

This method allows for the direct comparison of protein synthesis from different mRNA templates in a controlled environment that mimics the cellular cytoplasm.

1. Preparation of mRNA:

  • Unmodified and m1Ψ-fully substituted mRNAs (e.g., encoding Luciferase) are synthesized by in vitro transcription.

  • Transcripts are capped with a 5' cap analog and polyadenylated.

  • The integrity and concentration of the mRNA are verified by gel electrophoresis and spectrophotometry.

2. Cell-Free Translation Reaction:

  • Rabbit reticulocyte lysate (RRL) or Krebs extract is supplemented with amino acids, energy sources (ATP, GTP), and the synthesized mRNA.[4]

  • The reaction is incubated at 30°C.

  • Aliquots are taken at various time points to measure the synthesized protein.

3. Quantification of Protein Synthesis:

  • For a reporter protein like luciferase, its enzymatic activity is measured using a luminometer, which correlates with the amount of protein produced.[4]

  • Total protein can also be quantified by incorporating radiolabeled amino acids (e.g., ³⁵S-methionine) followed by SDS-PAGE and autoradiography.

IVT_workflow cluster_mrna_prep mRNA Preparation cluster_translation Cell-Free Translation cluster_analysis Analysis IVT In Vitro Transcription (with UTP or m1ΨTP) Capping 5' Capping IVT->Capping PolyA Poly(A) Tailing Capping->PolyA Purification Purification & QC PolyA->Purification mRNA_input Add mRNA Purification->mRNA_input Lysate Cell-Free Lysate (e.g., RRL) Incubation Incubate at 30°C Lysate->Incubation mRNA_input->Lysate Quantification Quantify Protein (e.g., Luciferase Assay) Incubation->Quantification Comparison Compare Translation Rate Quantification->Comparison

Figure 2. General workflow for comparing mRNA translation rates in vitro.

Ribosome Profiling

Ribosome profiling is a powerful technique used to obtain a snapshot of all the ribosome positions on the transcriptome at a specific moment.

1. Cell Culture and Treatment:

  • Cells are cultured and transfected with either unmodified or m1Ψ-modified mRNA.

  • Cells are treated with a translation inhibitor, such as cycloheximide, to freeze ribosomes on the mRNA.

2. Nuclease Digestion and Ribosome Footprint Isolation:

  • The cell lysate is treated with RNase to digest mRNA regions not protected by ribosomes.

  • The resulting ribosome-protected fragments (ribosome footprints) are isolated by sucrose (B13894) gradient centrifugation or size-exclusion chromatography.

3. Library Preparation and Sequencing:

  • The RNA footprints are converted into a cDNA library.

  • The library is subjected to high-throughput sequencing.

4. Data Analysis:

  • The sequencing reads are mapped to the reference transcriptome to determine the density and position of ribosomes on each mRNA.

  • This allows for the calculation of translation efficiency and the identification of ribosome pausing sites.[14]

Conclusion

References

The Researcher's Guide to Modified Nucleosides in mRNA Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of modified nucleosides is a critical determinant of an mRNA therapeutic's success. This guide provides a comprehensive comparative analysis of four key modified nucleosides—N1-methylpseudouridine (m1Ψ), pseudouridine (B1679824) (Ψ), 5-methoxyuridine (B57755) (5moU), and 5-methylcytidine (B43896) (m5C)—evaluating their impact on mRNA stability, translation efficiency, and immunogenicity. All data is presented in structured tables for clear comparison, accompanied by detailed experimental protocols and visualizations of key biological pathways and workflows.

The therapeutic potential of messenger RNA (mRNA) has been unlocked by the strategic incorporation of modified nucleosides. These chemical alterations are crucial for evading the host's innate immune system and enhancing the stability and translational capacity of synthetic mRNA.[1][2] Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I, triggering an inflammatory response that can lead to translational shutdown and degradation of the mRNA therapeutic.[3][4] The substitution of canonical nucleosides with modified versions mitigates these effects, paving the way for effective protein replacement therapies and vaccines.[3][5]

Comparative Performance of Modified Nucleosides

The selection of a modified nucleoside is a balancing act between maximizing protein expression and minimizing adverse immune reactions. The following tables summarize quantitative data from various studies to facilitate a direct comparison of N1-methylpseudouridine (m1Ψ), pseudouridine (Ψ), 5-methoxyuridine (5moU), and 5-methylcytidine (m5C).

Translation Efficiency

The primary goal of mRNA therapy is the efficient translation of the encoded protein. The data below, derived from luciferase reporter assays, demonstrates the relative translation efficiency conferred by each modification.

Modified NucleosideFold Increase in Protein Expression (Relative to Unmodified mRNA)Cell Type(s)Reference
N1-methylpseudouridine (m1Ψ) ~13-fold (single modification) to ~44-fold (with m5C)A549, BJ, C2C12, HeLa, primary keratinocytes[6]
Pseudouridine (Ψ) Lower than m1Ψ; variableA549, BJ, C2C12, HeLa, primary keratinocytes[3][6]
5-methoxyuridine (5moU) Up to 4-foldPrimary human macrophages
5-methylcytidine (m5C) Can decrease protein production by ~40% in vitroReconstituted E. coli translation system[7]

Note: The combination of m1Ψ with 5-methylcytidine (m5C) has been shown to yield even higher protein expression than m1Ψ alone.[3][6] The effect of m5C on translation can be context-dependent, with its position within the mRNA transcript influencing whether it enhances or represses translation.[7][8]

mRNA Stability

The stability of an mRNA molecule, often measured by its half-life, dictates the duration of protein production. Modified nucleosides can protect mRNA from degradation by cellular ribonucleases.

Modified NucleosideEffect on mRNA Half-LifeMethodReference
N1-methylpseudouridine (m1Ψ) Increased stability compared to unmodified mRNANot specified[9]
Pseudouridine (Ψ) Increased stability; may be less stable than m1Ψ-modified mRNANot specified[9]
5-methoxyuridine (5moU) More stable than other tested modified eGFP mRNAsNot specified[10]
5-methylcytidine (m5C) Can increase mRNA stabilityNot specified[8]
Immunogenicity

A key advantage of modified nucleosides is their ability to dampen the innate immune response. This is often quantified by measuring the induction of pro-inflammatory cytokines like Type I interferons (e.g., IFN-β) and TNF-α.

Modified NucleosideReduction in IFN-β Production (Relative to Unmodified mRNA)Cell Type(s)Reference
N1-methylpseudouridine (m1Ψ) Significantly reducedVarious cell lines[1][6]
Pseudouridine (Ψ) Reduced, but less effective than m1ΨVarious cell lines[1][3][6]
5-methoxyuridine (5moU) Moderate proinflammatory and non-detectable antiviral responsesPrimary human macrophages
5-methylcytidine (m5C) ReducedVarious cell lines[1][5]

Note: The immunogenicity of an mRNA therapeutic is also influenced by the delivery vehicle and the presence of any double-stranded RNA contaminants from the in vitro transcription process.[11]

Experimental Protocols

To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.

In Vitro Transcription of Modified mRNA

This protocol outlines the synthesis of mRNA incorporating modified nucleosides using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA polymerase

  • RNase inhibitor

  • Reaction buffer (containing Tris-HCl, MgCl2, DTT, spermidine)

  • NTP solution (ATP, GTP, CTP, UTP)

  • Modified NTP solution (e.g., N1-methylpseudouridine-5'-triphosphate, pseudouridine-5'-triphosphate, 5-methoxyuridine-5'-triphosphate, or 5-methylcytidine-5'-triphosphate)

  • DNase I

  • RNA purification kit

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice and keep them cold.

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water

    • Reaction buffer (10X)

    • GTP, ATP, CTP (and UTP if not fully substituting)

    • Modified NTP

    • Linearized DNA template (0.5-1.0 µg)

    • RNase inhibitor

    • T7 RNA polymerase

  • Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Elute the mRNA in nuclease-free water.

  • Quantify the mRNA concentration using a spectrophotometer and assess its integrity via gel electrophoresis.

Luciferase Reporter Assay for Translation Efficiency

This protocol describes how to measure the translation efficiency of modified mRNA in cultured cells using a luciferase reporter system.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa)

  • Modified mRNA encoding a reporter protein (e.g., Firefly luciferase)

  • Transfection reagent (e.g., lipid-based)

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

  • On the day of transfection, dilute the modified mRNA and the transfection reagent in separate tubes of serum-free medium.

  • Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Add the mRNA-transfection reagent complexes to the cells.

  • Incubate the cells for a defined period (e.g., 6, 12, 24 hours) at 37°C.

  • Lyse the cells using a lysis buffer compatible with the luciferase assay system.

  • Add the luciferase assay reagent to the cell lysate.

  • Measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.

  • Normalize the luciferase activity to the total protein concentration in the cell lysate to account for differences in cell number.

Measurement of Cytokine Response by ELISA

This protocol details the quantification of pro-inflammatory cytokines (e.g., TNF-α, IFN-β) secreted by immune cells in response to modified mRNA.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells - PBMCs)

  • Modified mRNA

  • Transfection reagent suitable for immune cells

  • Cell culture medium

  • ELISA kit for the cytokine of interest (e.g., Human TNF-α ELISA kit)

  • Microplate reader

Procedure:

  • Isolate and culture immune cells in a multi-well plate.

  • Transfect the cells with the modified mRNA as described in the luciferase assay protocol.

  • Incubate the cells for 24-48 hours to allow for cytokine production and secretion into the culture medium.

  • Collect the cell culture supernatant.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a microplate with a capture antibody specific for the cytokine.

    • Adding the collected cell culture supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Washing the plate again.

    • Adding a substrate that is converted by the enzyme to a colored product.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

  • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Visualizing the Mechanisms of Action

To better understand the biological context in which these modified nucleosides operate, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Innate Immune Sensing of mRNA

Unmodified mRNA can be recognized by endosomal TLRs (TLR7/8) and the cytosolic sensor RIG-I, leading to the production of type I interferons and pro-inflammatory cytokines. Modified nucleosides help the mRNA evade this recognition.

InnateImmuneSensing cluster_extracellular Extracellular/Endosome cluster_cytosol Cytosol mRNA_unmod Unmodified mRNA TLR7_8 TLR7/8 mRNA_unmod->TLR7_8 Recognized RIG_I RIG-I mRNA_unmod->RIG_I Recognized mRNA_mod Modified mRNA (m1Ψ, Ψ, 5moU, m5C) mRNA_mod->TLR7_8 Evades Recognition mRNA_mod->RIG_I Evades Recognition MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_activation_TLR NF-κB Activation TRAF6->NFkB_activation_TLR Cytokines_TLR Pro-inflammatory Cytokines NFkB_activation_TLR->Cytokines_TLR MAVS MAVS RIG_I->MAVS TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe IRF3_7 IRF3/7 Activation TBK1_IKKe->IRF3_7 IFN_production Type I Interferon (IFN-β) IRF3_7->IFN_production ExperimentalWorkflow cluster_synthesis mRNA Synthesis cluster_analysis Functional Analysis cluster_data Data Comparison DNA_template Linearized DNA Template IVT In Vitro Transcription (with modified NTPs) DNA_template->IVT Purification mRNA Purification & QC IVT->Purification Transfection Transfection into Cells Purification->Transfection Translation_Assay Translation Efficiency Assay (e.g., Luciferase Assay) Transfection->Translation_Assay Stability_Assay mRNA Stability Assay (e.g., Half-life determination) Transfection->Stability_Assay Immune_Assay Immunogenicity Assay (e.g., Cytokine ELISA) Transfection->Immune_Assay Data_Analysis Comparative Data Analysis Translation_Assay->Data_Analysis Stability_Assay->Data_Analysis Immune_Assay->Data_Analysis

References

N1-Methylpseudouridine Triphosphate in In Vitro Transcription: A Guide to RNA Polymerase Fidelity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the fidelity of in vitro transcribed (IVT) RNA is paramount, particularly in the burgeoning field of mRNA therapeutics. The incorporation of modified nucleotides, such as N1-Methylpseudouridine triphosphate (m1ΨTP), has been a key strategy to enhance the stability and reduce the immunogenicity of synthetic mRNA. This guide provides a comparative assessment of the fidelity of common RNA polymerases when utilizing m1ΨTP, supported by experimental data and detailed protocols.

The use of m1ΨTP in place of uridine (B1682114) triphosphate (UTP) has been shown to be a superior strategy for producing therapeutic mRNA with favorable characteristics. A critical aspect of this substitution is its impact on the accuracy of transcription by RNA polymerases. Studies have demonstrated that m1ΨTP is incorporated with higher fidelity than its counterpart, pseudouridine (B1679824) triphosphate (ΨTP), by frequently used RNA polymerases such as T7 and SP6.[1][2][3]

Comparative Analysis of RNA Polymerase Fidelity

The fidelity of an RNA polymerase is a measure of its ability to accurately incorporate the correct nucleotide into the growing RNA chain as dictated by the DNA template. Errors in this process can lead to a heterogeneous population of RNA molecules, potentially impacting the efficacy and safety of an mRNA-based therapeutic.

Quantitative analysis of transcription fidelity reveals differences between RNA polymerases and the impact of using modified nucleotides. The data presented below is the combined first-strand error rate, which includes errors from both the RNA polymerase during transcription and the reverse transcriptase during the initial step of the sequencing analysis.

T7 RNA Polymerase Fidelity

T7 RNA polymerase is a widely used enzyme for in vitro transcription due to its high processivity and promoter specificity.[4] When comparing the incorporation of UTP, ΨTP, and m1ΨTP, T7 RNA polymerase demonstrates a notable difference in fidelity.

Nucleotide TriphosphateTotal Error Rate (errors/base x 10⁻⁶)Substitution (%)Deletion (%)Insertion (%)
UTP59 ± 88686
ΨTP130 ± 179532
m1ΨTP74 ± 78884

Table 1: Combined first-strand error rates for T7 RNA polymerase with UTP, ΨTP, and m1ΨTP. Data is an average of four different RNA sequences.[2]

The data clearly indicates that while the error rate with m1ΨTP is slightly higher than with the natural UTP, it is significantly lower than that observed with ΨTP.[2] The predominant type of error for all nucleotides is substitution.

SP6 RNA Polymerase Fidelity

SP6 RNA polymerase, another common choice for in vitro transcription, exhibits a generally higher error rate compared to T7 RNA polymerase.[2] However, the trend of higher fidelity with m1ΨTP compared to ΨTP is consistent.

Nucleotide TriphosphateTotal Error Rate (errors/base x 10⁻⁴)Substitution (%)Deletion (%)Insertion (%)
UTP1.3 ± 09442
ΨTP3.3 ± 0.29343
m1ΨTP2.5 ± 08974

Table 2: Combined first-strand error rates for SP6 RNA polymerase with UTP, ΨTP, and m1ΨTP. Data is an average of three different RNA sequences.[2]

Predominant Error Types

A consistent finding across studies is that the primary substitution error when using uridine analogs like ΨTP and m1ΨTP is the misincorporation opposite a deoxythymidine (dT) in the DNA template, leading to an rA → rU (or modified U) substitution in the RNA transcript.[5]

Experimental Protocols

The assessment of RNA polymerase fidelity is a multi-step process that requires careful execution to ensure the accuracy of the results. The most common method involves in vitro transcription followed by high-fidelity sequencing.

In Vitro Transcription (IVT)
  • Template Preparation: A linear DNA template containing the target sequence downstream of a specific RNA polymerase promoter (e.g., T7 or SP6 promoter) is required. The template must be purified to remove any contaminants that could inhibit the transcription reaction.

  • Reaction Setup: The IVT reaction is assembled on ice and typically includes:

    • Nuclease-free water

    • Transcription buffer (containing Tris-HCl, MgCl₂, DTT, and spermidine)

    • Ribonucleotide triphosphates (rNTPs: ATP, CTP, GTP, and either UTP, ΨTP, or m1ΨTP)

    • RNase inhibitor

    • DNA template

    • RNA polymerase (T7 or SP6)

  • Incubation: The reaction is incubated at 37°C for a defined period, typically 2-4 hours, to allow for RNA synthesis.

  • DNase Treatment: Following incubation, the DNA template is removed by adding DNase I and incubating for a further 15-30 minutes at 37°C.

  • RNA Purification: The synthesized RNA is purified using a method such as lithium chloride precipitation or a column-based purification kit to remove enzymes, unincorporated nucleotides, and salts.

  • Quality Control: The integrity and concentration of the purified RNA are assessed using methods like agarose (B213101) gel electrophoresis and UV-Vis spectrophotometry.

Fidelity Analysis using PacBio SMRT Sequencing

Pacific Biosciences Single-Molecule, Real-Time (SMRT) sequencing is a powerful tool for fidelity assessment due to its long read lengths and high accuracy, which is achieved by circular consensus sequencing.[6][7][8]

  • Reverse Transcription: The purified RNA is reverse transcribed into complementary DNA (cDNA) using a high-fidelity reverse transcriptase.

  • Second-Strand Synthesis: The single-stranded cDNA is then converted into double-stranded DNA.

  • Library Preparation: The double-stranded DNA is prepared for SMRT sequencing by ligating SMRTbell™ adapters, which form a circular template.

  • Sequencing: The prepared library is sequenced on a PacBio instrument. The circular nature of the templates allows the polymerase to read the same molecule multiple times, generating a highly accurate consensus sequence.

  • Data Analysis: The sequencing reads are aligned to the known reference sequence of the DNA template. Errors (substitutions, insertions, and deletions) are identified and quantified to determine the error rate of the transcription and reverse transcription process. By analyzing the second strand synthesis, errors from the reverse transcriptase on a DNA template can be isolated, allowing for a more refined estimation of the RNA polymerase's fidelity.[9]

An advanced method called Roll-Seq has also been developed, which uses a rolling-circle reverse transcription approach to generate long concatemeric cDNA from a circular RNA template. This method allows for the simultaneous and discrete determination of both RNA polymerase and reverse transcriptase fidelity from a single experiment.[10][11][12]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing RNA polymerase fidelity using an in vitro transcription and sequencing-based assay.

Fidelity_Assessment_Workflow cluster_IVT In Vitro Transcription cluster_Analysis Fidelity Analysis DNATemplate Linear DNA Template (with promoter) IVTReaction IVT Reaction (RNAP, NTPs including m1ΨTP) DNATemplate->IVTReaction SynthesizedRNA Synthesized RNA IVTReaction->SynthesizedRNA ReverseTranscription Reverse Transcription (cDNA Synthesis) SynthesizedRNA->ReverseTranscription Purified RNA SecondStrand Second-Strand Synthesis ReverseTranscription->SecondStrand LibraryPrep SMRTbell™ Library Preparation SecondStrand->LibraryPrep Sequencing PacBio SMRT Sequencing LibraryPrep->Sequencing DataAnalysis Data Analysis (Error Rate Calculation) Sequencing->DataAnalysis

References

N1-Methylpseudouridine-Modified mRNA: A Comparative Guide to Performance in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has been propelled by strategic modifications to the mRNA molecule, designed to enhance its stability and translational efficiency while mitigating innate immune responses. Among these, the incorporation of N1-methylpseudouridine (m1Ψ) has emerged as a cornerstone of modern mRNA technology. This guide provides an objective comparison of the performance of m1Ψ-modified mRNA against its unmodified counterpart and other variants across a range of cell types, supported by experimental data and detailed protocols.

Enhanced Protein Expression with m1Ψ Modification

The substitution of uridine (B1682114) with m1Ψ in in vitro transcribed (IVT) mRNA has been demonstrated to significantly boost protein expression. This effect, however, is not uniform across all cell types and is dependent on the context of the delivery vehicle and the target cell's intrinsic properties. Generally, m1Ψ modification can lead to up to a 15-fold increase in total protein expression compared to unmodified mRNA.[1] In some instances, such as in monocytic lineage splenocytes, this enhancement can be as dramatic as 50-fold.[1]

The superior performance of m1Ψ-modified mRNA is attributed to a multi-faceted mechanism. It not only reduces the activation of innate immune sensors like Toll-like receptor 3 (TLR3), which can otherwise lead to translational shutdown, but it also directly impacts the translation process itself.[2] Studies have shown that m1Ψ incorporation increases the density of ribosomes on the mRNA transcript, suggesting more efficient initiation and elongation phases of translation.[3][4]

Quantitative Comparison of Protein Expression

The following table summarizes the quantitative data on the expression of Enhanced Green Fluorescent Protein (EGFP) from mRNA with varying percentages of m1Ψ modification across several human and mouse cell lines. The data, presented as the percentage of EGFP-positive cells and the Mean Fluorescence Intensity (MFI), illustrates the cell-type-specific and modification-ratio-dependent nature of m1Ψ's effect on protein expression.

Cell LineModification% EGFP Positive Cells (Day 3)MFI (Day 3)
HEK-293T Unmodified~40%~20000
5% m1Ψ~70% ~60000
10% m1Ψ~65%~50000
20% m1Ψ~60%~40000
50% m1Ψ~35%~15000
75% m1Ψ~20%~10000
100% m1Ψ~15%~8000
A549 Unmodified~30%~15000
5% m1Ψ~45% ~25000
10-100% m1ΨSimilar to unmodifiedSimilar to unmodified
H1299 Unmodified~50%~30000
5-20% m1ΨSimilar to unmodifiedSimilar to unmodified
50-100% m1ΨDecreased vs. unmodifiedDecreased vs. unmodified
RAW264.7 Unmodified~25%~10000
10% m1Ψ~40% ~20000
100% m1Ψ~10%~5000
Jurkat Unmodified~15%~8000
5% m1Ψ~30% ~15000
50% m1Ψ~10%~6000
LLC Unmodified~35%~18000
5% m1Ψ~50% ~28000
10% m1Ψ~45%~25000
50-100% m1ΨDecreased vs. unmodifiedDecreased vs. unmodified

Data is approximated from graphical representations in the source publication. For precise values, refer to the original study.[1]

Interestingly, a lower percentage of m1Ψ modification (5-20%) often results in higher protein expression than complete (100%) substitution, suggesting that an optimal balance of modification may be necessary for maximal translational output in many cell types.[1]

Reduced Immunogenicity of m1Ψ-Modified mRNA

A critical advantage of m1Ψ modification is its ability to dampen the innate immune response typically triggered by foreign RNA. Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLRs) 7 and 8, while double-stranded RNA byproducts of in vitro transcription can activate TLR3, RIG-I, and MDA5. This recognition initiates a signaling cascade leading to the production of type I interferons and inflammatory cytokines, which can result in translational arrest and mRNA degradation.

N1-methylpseudouridine modification has been shown to reduce the recognition by these innate immune sensors, thereby preventing the activation of downstream antiviral pathways such as the PKR and OAS/RNase L systems.[5][6] This "stealth" characteristic of m1Ψ-mRNA not only enhances protein expression but also improves the safety profile of mRNA-based therapeutics by reducing inflammatory side effects.

Experimental Protocols

In Vitro Transcription of m1Ψ-Modified mRNA

This protocol outlines the synthesis of m1Ψ-modified mRNA using a linearized plasmid DNA template.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter

  • T7 RNA Polymerase

  • 5x Transcription Buffer (400 mM Tris-HCl pH 8.0, 100 mM MgCl2, 10 mM Spermidine, 50 mM DTT)

  • Ribonucleotide solution (10 mM each of ATP, GTP, CTP)

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • LiCl solution

  • Nuclease-free water

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water (to final volume)

    • 5x Transcription Buffer

    • Ribonucleotide solution (ATP, GTP, CTP)

    • m1ΨTP (to desired final concentration, e.g., replacing UTP completely or partially)

    • Linearized DNA template (0.5-1.0 µg)

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purify the mRNA using a suitable method, such as LiCl precipitation or a column-based purification kit.

  • Resuspend the purified mRNA in nuclease-free water and quantify its concentration and quality using a spectrophotometer and gel electrophoresis.

mRNA Transfection into Mammalian Cells

This protocol describes a general method for transfecting mammalian cells with mRNA using a lipid-based transfection reagent.

Materials:

  • Mammalian cells of interest

  • Complete culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • m1Ψ-modified mRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX)

  • Multi-well culture plates

Procedure:

  • Seed the cells in a multi-well plate the day before transfection to achieve 70-90% confluency on the day of transfection.

  • On the day of transfection, replace the culture medium with fresh, pre-warmed complete medium.

  • For each well to be transfected, prepare two tubes:

    • Tube A: Dilute the mRNA in serum-free medium.

    • Tube B: Dilute the lipid-based transfection reagent in serum-free medium.

  • Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate at room temperature for 10-15 minutes to allow the formation of mRNA-lipid complexes.

  • Add the mRNA-lipid complexes dropwise to the cells in the culture plate.

  • Gently rock the plate to ensure even distribution of the complexes.

  • Incubate the cells at 37°C in a CO2 incubator.

  • Analyze protein expression at the desired time points (e.g., 24, 48, 72 hours) using methods such as flow cytometry, western blotting, or ELISA.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

InnateImmuneRecognition cluster_extracellular Extracellular/Endosomal cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA (unmodified) TLR7_8 TLR7/8 ssRNA->TLR7_8 dsRNA dsRNA byproduct TLR3 TLR3 dsRNA->TLR3 RIG_I_MDA5 RIG-I/MDA5 dsRNA->RIG_I_MDA5 PKR PKR dsRNA->PKR activate OAS OAS dsRNA->OAS activate NFkB_IRF NF-κB / IRFs TLR7_8->NFkB_IRF TLR3->NFkB_IRF RIG_I_MDA5->NFkB_IRF eIF2a eIF2α PKR->eIF2a phosphorylates RNaseL RNase L OAS->RNaseL activates eIF2a_P eIF2α-P Translation_inhibition Translation Inhibition eIF2a_P->Translation_inhibition mRNA_degradation mRNA Degradation RNaseL->mRNA_degradation m1Psi_mRNA m1Ψ-mRNA m1Psi_mRNA->TLR7_8 evades m1Psi_mRNA->RIG_I_MDA5 evades Translation Translation m1Psi_mRNA->Translation Protein Protein Expression Translation->Protein IFN_Cytokines Type I IFN & Cytokines NFkB_IRF->IFN_Cytokines IFN_Cytokines->PKR activate IFN_Cytokines->OAS activate

Caption: Innate immune recognition of unmodified vs. m1Ψ-modified mRNA.

ExperimentalWorkflow cluster_synthesis mRNA Synthesis cluster_transfection Cell Transfection cluster_analysis Analysis Template Linearized DNA Template IVT In Vitro Transcription (with m1ΨTP) Template->IVT Purification DNase Treatment & Purification IVT->Purification QC Quality Control (Spectrophotometry, Gel) Purification->QC Complexation mRNA-Lipid Complex Formation QC->Complexation Cells Seed Mammalian Cells Transfect Add Complexes to Cells Cells->Transfect Complexation->Transfect Incubate Incubate 24-72h Transfect->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Protein Expression Analysis (Flow Cytometry, Western Blot, ELISA) Harvest->Analysis Data Quantitative Data Analysis->Data

Caption: Experimental workflow for m1Ψ-mRNA synthesis and performance analysis.

References

A Head-to-Head Battle: N1-Methylpseudouridine versus 5-Methylcytidine in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of mRNA technology, the choice of nucleoside modification is a critical determinant of therapeutic success. This guide provides a comprehensive side-by-side comparison of two prominent modifications, N1-Methylpseudouridine (m1Ψ) and 5-methylcytidine (B43896) (m5C), evaluating their impact on mRNA performance through a lens of quantitative data and detailed experimental insights.

The advent of mRNA vaccines and therapeutics has been largely propelled by the strategic use of modified nucleosides to enhance protein expression and mitigate innate immune responses.[1][2] Among the arsenal (B13267) of available modifications, N1-methylpseudouridine (m1Ψ), a methylated derivative of pseudouridine, has emerged as a gold standard, notably utilized in the FDA-approved COVID-19 mRNA vaccines.[1][2] Concurrently, 5-methylcytidine (m5C), a modification also found in natural RNA, has demonstrated significant potential in improving mRNA stability and translation, particularly in the context of self-amplifying RNAs.[3][4] This comparison guide delves into the experimental evidence to provide a clear, data-driven analysis of their respective contributions to mRNA efficacy.

Quantitative Performance Metrics: A Comparative Overview

To facilitate a direct comparison, the following table summarizes the key performance indicators of m1Ψ and m5C-modified mRNA based on available experimental data. It is important to note that the magnitude of these effects can be context-dependent, varying with the specific mRNA sequence, delivery vehicle, and cell type used.

Performance MetricN1-Methylpseudouridine (m1Ψ)5-Methylcytidine (m5C)Unmodified mRNA
Translation Efficiency Significantly increased (up to ~13-44 fold increase in protein expression compared to pseudouridine-modified mRNA)Increased translation efficiency[3][5]Baseline
mRNA Stability Increased stability by protecting against degradation[6][7]Increased stability[5]Baseline
Immunogenicity Significantly reduced innate immune activation (evades TLR3, TLR7/8, and RIG-I sensing)[2][6]Reduced innate immune responses[4]High
Cytokine Induction (e.g., IFN-β, TNF-α) Markedly lower induction compared to unmodified mRNA[6]Reduced induction compared to unmodified mRNA[4]High induction

Delving into the Mechanisms: Translation, Stability, and Immunity

Enhancing Protein Production: The Translation Efficiency Advantage

N1-Methylpseudouridine (m1Ψ) has been shown to dramatically enhance protein expression from synthetic mRNA. Studies have demonstrated that the incorporation of m1Ψ leads to a substantial increase in ribosome loading on the mRNA transcript.[8] This is attributed to its ability to reduce the activation of RNA-dependent protein kinase (PKR), a key sensor of foreign RNA that, when activated, phosphorylates the eukaryotic initiation factor 2α (eIF2α) to shut down translation.[8][9] By mitigating this innate immune response, m1Ψ-modified mRNA can be translated more efficiently over a longer period.

5-Methylcytidine (m5C) also contributes to enhanced protein production, though often to a lesser extent than m1Ψ when used as a singular modification in conventional mRNA. Its primary role in this context is often associated with improving mRNA stability, which indirectly leads to higher protein yields.[5][] In the realm of self-amplifying RNA (saRNA), m5C modification has been shown to be particularly effective at increasing transfection and translation efficiency.[3]

Fortifying the Message: The Impact on mRNA Stability

The inherent instability of single-stranded RNA is a major hurdle in its therapeutic application. Both m1Ψ and m5C contribute to overcoming this challenge.

N1-Methylpseudouridine (m1Ψ) enhances mRNA stability, in part by protecting it from degradation.[6] The modification can alter the secondary structure of the mRNA molecule, making it less susceptible to cleavage by cellular ribonucleases.[7]

5-Methylcytidine (m5C) is well-documented to increase the stability of RNA.[5][] This modification can influence RNA folding and interactions with RNA-binding proteins, thereby shielding the transcript from the cellular degradation machinery.

Taming the Immune System: A Look at Immunogenicity

A critical feature of therapeutic mRNA is its ability to evade the host's innate immune system, which is primed to recognize and eliminate foreign RNA.

N1-Methylpseudouridine (m1Ψ) is exceptionally effective at reducing the immunogenicity of mRNA.[3][6] Unmodified single-stranded RNA is a potent activator of pattern recognition receptors (PRRs) such as Toll-like receptors (TLR) 3, 7, and 8, and the RIG-I-like receptors (RLRs).[11] The incorporation of m1Ψ masks the mRNA from these sensors, leading to a significant reduction in the production of pro-inflammatory cytokines like type I interferons (IFN-α/β) and tumor necrosis factor-alpha (TNF-α).[6] This immune-evasive property is a cornerstone of the success of m1Ψ-based mRNA vaccines.

5-Methylcytidine (m5C) also plays a role in dampening the innate immune response to synthetic RNA.[4] While perhaps not as profoundly immuno-suppressive as m1Ψ on its own in all contexts, the inclusion of m5C has been shown to reduce the activation of innate immune signaling pathways.[4]

Experimental Protocols: A Guide to in Vitro Analysis

Reproducible and rigorous experimental design is paramount in the evaluation of modified mRNA. Below are detailed protocols for key experiments used to assess the performance of m1Ψ and m5C-modified mRNA.

In Vitro Transcription of Modified mRNA

This protocol outlines the synthesis of mRNA incorporating either m1Ψ or m5C using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter

  • T7 RNA Polymerase

  • Transcription Buffer (5X)

  • Ribonucleotide solution mix (ATP, GTP)

  • CTP or 5-methylcytidine-5'-triphosphate (B12393967) (m5C-TP)

  • UTP or N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP)

  • Cap analog (e.g., CleanCap® AG)

  • RNase Inhibitor

  • DNase I

  • Nuclease-free water

  • RNA purification kit

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to final volume

    • 5X Transcription Buffer

    • Ribonucleotide solution mix

    • CTP or m5C-TP

    • UTP or m1Ψ-TP

    • Cap analog

    • Linearized DNA template (0.5-1.0 µg)

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Elute the purified mRNA in nuclease-free water and quantify its concentration and assess its integrity (e.g., via gel electrophoresis or Bioanalyzer).

Luciferase Reporter Assay for Translation Efficiency

This assay quantifies protein expression from modified mRNA by measuring the activity of a reporter protein, such as Firefly luciferase.[12]

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine™)

  • m1Ψ-modified, m5C-modified, and unmodified luciferase reporter mRNA

  • Control mRNA (e.g., encoding Renilla luciferase for normalization)

  • Passive Lysis Buffer

  • Luciferase Assay Reagent

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

  • Prepare mRNA-transfection reagent complexes according to the manufacturer's protocol. For each well, co-transfect the cells with the firefly luciferase mRNA (unmodified, m1Ψ, or m5C) and the Renilla luciferase control mRNA.

  • Incubate the cells for the desired time period (e.g., 6, 12, 24 hours).

  • Wash the cells with PBS and lyse them by adding Passive Lysis Buffer.

  • Transfer the cell lysate to a luminometer plate.

  • Add the Luciferase Assay Reagent to each well and measure the firefly luciferase activity.

  • Add a stop and glo reagent and measure the Renilla luciferase activity for normalization.

  • Calculate the relative light units (RLU) by dividing the firefly luciferase activity by the Renilla luciferase activity.

Innate Immunity Assay (Cytokine Measurement)

This assay measures the induction of pro-inflammatory cytokines in response to transfection with modified mRNA.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)

  • Cell culture medium

  • Transfection reagent

  • m1Ψ-modified, m5C-modified, and unmodified mRNA

  • Positive control (e.g., LPS or poly(I:C))

  • ELISA kit for the cytokine of interest (e.g., IFN-β, TNF-α)

Procedure:

  • Culture the immune cells in a multi-well plate.

  • Transfect the cells with the different mRNA species or stimulate with the positive control.

  • Incubate the cells for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

Visualizing the Pathways: Innate Immune Recognition of mRNA

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the innate immune recognition of mRNA.

RIG_I_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus unmodified_mRNA Unmodified mRNA (5'-triphosphate) RIG_I_inactive RIG-I (inactive) unmodified_mRNA->RIG_I_inactive binds RIG_I_active RIG-I (active) RIG_I_inactive->RIG_I_active conformational change MAVS MAVS RIG_I_active->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 recruits TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi activates IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_dimer p-IRF3 dimer p_IRF3->p_IRF3_dimer dimerizes cluster_nucleus cluster_nucleus IFN_promoter IFN Promoter p_IRF3_dimer->IFN_promoter binds to p_IRF3_dimer->p_IRF3_dimer_in_nucleus Type_I_IFN Type I Interferon (IFN-α/β) IFN_promoter->Type_I_IFN drives transcription of TLR7_8_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus unmodified_ssRNA Unmodified ssRNA TLR7_8 TLR7 / TLR8 unmodified_ssRNA->TLR7_8 binds MyD88 MyD88 TLR7_8->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 activates IKK_complex IKK complex TAK1->IKK_complex NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases Proinflammatory_Genes Pro-inflammatory Genes NFkB->Proinflammatory_Genes activates transcription cluster_nucleus cluster_nucleus NFkB->NFkB_in_nucleus p_IRF7 p-IRF7 IRF7->p_IRF7 phosphorylates Type_I_IFN_Genes Type I IFN Genes p_IRF7->Type_I_IFN_Genes activates transcription p_IRF7->p_IRF7_in_nucleus Cytokines Pro-inflammatory Cytokines Proinflammatory_Genes->Cytokines IFNs Type I Interferons Type_I_IFN_Genes->IFNs

References

The Superior Long-Term Stability of N1-Methylpseudouridine in mRNA Transcripts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of messenger RNA (mRNA) transcripts is a critical factor in the efficacy and viability of mRNA-based therapeutics and vaccines. The strategic incorporation of modified nucleosides, particularly N1-methylpseudouridine (m1Ψ), has emerged as a pivotal advancement in enhancing the long-term stability of these molecules. This guide provides an objective comparison of m1Ψ-containing mRNA with its alternatives, supported by experimental data and detailed methodologies.

The advent of mRNA vaccines has highlighted the importance of transcript stability, which directly impacts protein expression, immunogenicity, and overall therapeutic effectiveness.[1] Unmodified mRNA is inherently labile and susceptible to degradation by ubiquitous ribonucleases, posing significant challenges for storage, distribution, and in vivo persistence.[2][3] The substitution of uridine (B1682114) (U) with modified nucleosides like pseudouridine (B1679824) (Ψ) and, more significantly, N1-methylpseudouridine (m1Ψ), has been shown to substantially improve the stability and translational capacity of mRNA.[4][5]

Comparative Stability and Performance of Modified mRNA

The incorporation of m1Ψ into mRNA transcripts confers a distinct advantage in terms of stability and protein expression compared to both unmodified uridine and pseudouridine. This enhancement is attributed to several factors, including increased resistance to enzymatic degradation and more favorable base-pairing and stacking interactions within the RNA molecule.[1]

A key study demonstrated that mRNAs containing m1Ψ, alone or in combination with 5-methylcytidine (B43896) (m5C), outperformed the state-of-the-art Ψ-modified mRNA platform. This resulted in significantly higher reporter gene expression in both cell lines and mice.[4] Specifically, (m5C/)m1Ψ-modified mRNA led to up to approximately 44-fold higher expression when comparing doubly modified mRNAs and about 13-fold higher expression for singly modified mRNAs.[4] This superior performance is linked to reduced intracellular innate immunogenicity and improved cell viability.[4]

Molecular dynamics studies have revealed that m1Ψ induces a greater stabilization effect in double-stranded RNA (dsRNA) than Ψ due to stronger stacking and base pair interactions.[1] The N1-methyl group in m1Ψ allows it to form a traditional Watson-Crick pair, similar to uridine, while the C5-C1' bond, also present in Ψ, provides rotational flexibility that enhances base-stacking and duplex stability.[1]

Nucleoside ModificationKey Stability CharacteristicsImpact on Protein ExpressionImmunogenicity
Uridine (U) Susceptible to enzymatic degradation; lower thermal stability.Baseline expression.High; activates innate immune sensors like TLRs.[1][6]
Pseudouridine (Ψ) Increased stability against enzymatic degradation compared to U.[5] Enhances base-stacking and duplex stability.[1]Higher than U-containing mRNA.[5]Reduced compared to U; less activation of TLRs.[1]
N1-Methylpseudouridine (m1Ψ) Highest stability against degradation.[4] Stronger base-pairing and stacking interactions than Ψ.[1]Significantly higher than both U and Ψ-containing mRNA.[4][7][8]Lowest immunogenicity; effectively evades TLR activation.[4][7]

Experimental Protocols for Assessing mRNA Stability

The long-term stability of mRNA transcripts is experimentally evaluated by measuring their decay rates over time. A common and effective method involves inhibiting transcription and then quantifying the remaining mRNA at various time points.

Method 1: Transcription Inhibition using Actinomycin D

This protocol is widely used to determine mRNA half-lives in cell culture.

Principle: Actinomycin D is an inhibitor of transcription that intercalates into DNA, preventing RNA polymerase from synthesizing new mRNA.[9] By halting transcription, the decay of the existing mRNA population can be monitored.

Protocol:

  • Cell Culture: Plate cells at an appropriate density and grow to the desired confluency.

  • Transcription Inhibition: Add Actinomycin D to the cell culture medium at a final concentration of 1-5 µg/mL.[9]

  • Time-Course Collection: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, 24 hours).

  • RNA Isolation: Extract total RNA from the collected cell samples using a standard protocol (e.g., Trizol reagent or a commercial kit).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Quantify the amount of the specific mRNA transcript at each time point using qPCR with gene-specific primers.

  • Data Analysis: Normalize the mRNA levels to a stable reference gene and calculate the mRNA half-life by fitting the data to a one-phase decay model.[9]

Method 2: Metabolic Labeling of RNA

This method tracks the fate of newly synthesized RNA.

Principle: Cells are pulsed with a labeled nucleotide analog (e.g., 4-thiouridine (B1664626) or 5-ethynyluridine) that is incorporated into newly transcribed RNA. The chase phase involves replacing the labeling medium with one containing unlabeled nucleotides. The decay of the labeled RNA is then monitored over time.[10]

Protocol:

  • Pulse Labeling: Incubate cells with a medium containing the nucleotide analog for a defined period to label newly synthesized RNA.

  • Chase: Remove the labeling medium and replace it with a medium containing a high concentration of the corresponding unlabeled nucleotide.

  • Time-Course Collection: Harvest cells at different time points during the chase.

  • RNA Isolation and Enrichment: Isolate total RNA and enrich for the labeled RNA population through biotinylation and streptavidin purification or click chemistry.

  • Quantification: Quantify the amount of labeled RNA remaining at each time point using methods such as RT-qPCR or RNA sequencing.

  • Half-Life Calculation: Determine the mRNA half-life from the decay curve.

Visualizing Key Pathways and Workflows

Innate Immune Sensing of mRNA

The incorporation of m1Ψ helps mRNA evade recognition by endosomal Toll-like receptors (TLRs), thereby reducing the innate immune response that can lead to mRNA degradation and translational shutdown.[1][6]

InnateImmuneSensing Innate Immune Recognition of mRNA cluster_unmodified Unmodified mRNA (Uridine) cluster_modified m1Ψ-Modified mRNA Unmodified_mRNA Unmodified mRNA TLR7_8 TLR7/8 Unmodified_mRNA->TLR7_8 Recognized MyD88 MyD88 TLR7_8->MyD88 IRFs_NFkB IRFs & NF-κB Activation MyD88->IRFs_NFkB Inflammatory_Cytokines Inflammatory Cytokines IRFs_NFkB->Inflammatory_Cytokines Translation_Inhibition Translation Inhibition IRFs_NFkB->Translation_Inhibition m1Psi_mRNA m1Ψ-Modified mRNA TLR7_8_mod TLR7/8 m1Psi_mRNA->TLR7_8_mod Evades Recognition Ribosome Ribosome m1Psi_mRNA->Ribosome Efficient Translation Protein Therapeutic Protein Ribosome->Protein

Caption: Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.

Experimental Workflow for mRNA Stability Assessment

The following diagram outlines the general workflow for determining mRNA half-life using a transcription inhibition assay.

mRNA_Stability_Workflow Workflow for mRNA Stability Assessment start Start: Cell Culture inhibit Add Transcription Inhibitor (e.g., Actinomycin D) start->inhibit collect Collect Samples at Multiple Time Points inhibit->collect extract Isolate Total RNA collect->extract cDNA Synthesize cDNA extract->cDNA qPCR Perform RT-qPCR cDNA->qPCR analyze Analyze Data & Calculate Half-Life qPCR->analyze end End: Determine Stability analyze->end

Caption: General experimental workflow for mRNA stability analysis.

References

Safety Operating Guide

Safe Disposal of N1-Methylpseudouridine-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of N1-Methylpseudouridine-d3 are critical for maintaining laboratory safety and ensuring environmental compliance. As a modified nucleoside analog used in sensitive applications like mRNA synthesis, it must be treated as a hazardous chemical waste. This guide provides detailed, step-by-step procedures for its safe management and disposal, intended for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with your institution's specific Environmental Health & Safety (EHS) guidelines, is paramount.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). N1-Methylpseudouridine is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2]

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible, chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If handling the solid form and there is a risk of generating dust, use a NIOSH-approved respirator.[3][4]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5] Avoid all unnecessary personal contact with the substance.[5]

II. Waste Classification and Segregation

This compound waste must be classified and segregated correctly to ensure proper disposal.

  • Pure Compound/Unused Material: Treat as hazardous chemical waste. Do not dispose of it in standard laboratory trash or down the drain.[3][4][6] Improper disposal can lead to environmental contamination and regulatory non-compliance.[6]

  • Contaminated Labware: Items such as pipette tips, tubes, and gloves that are contaminated with this compound should be considered hazardous waste.

  • Solutions and Liquid Waste: Aqueous or solvent-based solutions containing this compound must be collected as liquid hazardous waste.

  • Biologically Contaminated Waste: If the compound is used in experiments involving recombinant or synthetic nucleic acids (rDNA), the resulting waste may need to be treated as regulated medical waste (RMW) or biohazardous waste.[7] This requires decontamination, typically by autoclaving or chemical disinfection (e.g., with a 10% bleach solution for at least 30 minutes), before being collected for final disposal.[7] Always consult your institution's biosafety guidelines.

III. Step-by-Step Disposal Protocol

Step 1: Waste Collection and Containerization

  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.[6] The container must be clearly labeled as "Hazardous Waste" and list all contents, including "this compound."

  • Collect Waste:

    • Solids: Carefully transfer the solid waste into the container, avoiding the creation of dust.[3][4]

    • Liquids: Pour liquid waste carefully into the designated liquid waste container using a funnel.

    • Sharps/Labware: Place contaminated sharps and labware into a puncture-resistant container designated for hazardous chemical waste.

Step 2: Waste Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6]

  • This area should be at or near the point of generation and under the control of laboratory personnel.[6]

  • Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.[4]

Step 3: Arrange for Disposal

  • When the waste container is full or ready for disposal, follow your institution's established procedures to request a pickup.

  • Contact your Environmental Health & Safety (EHS) department or the contracted licensed waste disposal service.[6]

Step 4: Maintain Documentation

  • Keep accurate records of the waste generated, including the chemical name, quantity, and date of accumulation, as required by your institution and local regulations.[6]

IV. Spill and Emergency Procedures

In the event of a spill, immediate and correct action is necessary to mitigate risks.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[3]

  • Wear PPE: Before cleaning, don the appropriate PPE as described in Section I.[5][8]

  • Contain and Absorb: For liquid spills, contain and absorb the material with sand, earth, or an inert, non-combustible absorbent material like vermiculite.[5][8] For solid spills, carefully sweep up the material to avoid raising dust.[3]

  • Collect Waste: Place all contaminated absorbent and cleaning materials into a labeled hazardous waste container for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • First Aid:

    • Skin Contact: Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.[5]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, then seek medical attention.[3]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2][3]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3]

Data Summary: N1-Methylpseudouridine

The following table summarizes key quantitative and hazard information for N1-Methylpseudouridine. The properties of the deuterated (d3) form are functionally identical for safety and disposal purposes.

PropertyValueSource
Chemical Formula C₁₀H₁₄N₂O₆[9][10]
Molar Mass 258.23 g/mol [9][10]
Appearance White Powder[4]
GHS Hazard Class Acute toxicity, oral (Category 4)[1][2]
Skin corrosion/irritation (Category 2)[1][2]
Serious eye damage/eye irritation (Category 2A)[1][2]
Specific target organ toxicity, single exposure (Category 3)[1][2]
Hazard Statements H302: Harmful if swallowed[1][2]
H315: Causes skin irritation[1][2]
H319: Causes serious eye irritation[1][2]
H335: May cause respiratory irritation[1][2]
Storage Temperature -20 °C or below, dry and well-ventilated[3][11]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G start Start: Generate This compound Waste decision_bio Is the waste mixed with recombinant/synthetic nucleic acids or other biohazardous materials? start->decision_bio proc_decontaminate Step 1: Decontaminate Waste (e.g., Autoclave or 10% Bleach) decision_bio->proc_decontaminate  Yes proc_collect_haz Step 2: Collect in Labeled Hazardous Chemical Waste Container decision_bio->proc_collect_haz No   proc_decontaminate->proc_collect_haz proc_store Step 3: Store in Designated Satellite Accumulation Area (SAA) proc_collect_haz->proc_store proc_dispose Step 4: Arrange Pickup by EHS or Licensed Contractor proc_store->proc_dispose end End: Proper Disposal proc_dispose->end

References

Personal protective equipment for handling N1-Methylpseudouridine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling N1-Methylpseudouridine-d3. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shields.Protects eyes from splashes or dust.
Hand Protection Protective gloves (e.g., nitrile).Prevents skin contact.
Body Protection Impervious clothing, such as a lab coat.Protects against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator should be used as conditions warrant, for instance, if dust is generated or ventilation is inadequate.[1][2]Prevents inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing risks during the handling of this compound.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[3]

    • Verify the accessibility and functionality of an eye wash station and safety shower.[3]

    • Don all required personal protective equipment as detailed in the table above.[3]

    • Keep the container tightly sealed when not in use.[1]

  • Handling :

    • Avoid the formation of dust and aerosols.[3]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

    • Avoid contact with skin and eyes.[3]

    • Wash hands thoroughly after handling the compound.[3]

    • Do not eat, drink, or smoke in the handling area.[3]

  • In Case of Accidental Exposure :

    • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek prompt medical attention.[3][1]

    • Skin Contact : Wash the affected skin area thoroughly with soap and water. Remove contaminated clothing and seek medical attention if irritation occurs.[3][1]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[3][1]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][1]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all waste materials, including unused product and contaminated consumables (e.g., gloves, wipes, pipette tips), in a designated and clearly labeled chemical waste container.[1]

  • Container Management :

    • Keep the waste container tightly sealed and store it in a designated, well-ventilated area.[1]

  • Final Disposal :

    • Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1]

    • Do not allow the material to enter drains or water courses.[3][1]

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Don PPE: - Safety Goggles - Protective Gloves - Lab Coat - Respirator (if needed) prep2 Work in a well-ventilated area (e.g., fume hood) prep1->prep2 prep3 Verify accessible safety shower and eye wash station prep2->prep3 handle1 Avoid generating dust/aerosols prep3->handle1 handle2 Avoid contact with skin and eyes handle1->handle2 emergency_node Accidental Exposure handle1->emergency_node If exposure occurs handle3 Avoid inhalation handle2->handle3 handle4 Wash hands thoroughly after handling handle3->handle4 disp1 Collect waste in a designated, labeled chemical waste container handle4->disp1 disp2 Keep waste container sealed disp1->disp2 disp3 Dispose of according to local, state, and federal regulations disp2->disp3 eye_contact Eye Contact: Flush with water for 15 mins, seek medical attention emergency_node->eye_contact skin_contact Skin Contact: Wash with soap and water, seek medical attention emergency_node->skin_contact inhalation Inhalation: Move to fresh air, seek medical attention emergency_node->inhalation ingestion Ingestion: Rinse mouth, seek medical attention emergency_node->ingestion

Caption: Workflow for the safe handling and disposal of this compound.

References

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